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Antibacterial agent 77

Cat. No.: B12425875
M. Wt: 381.5 g/mol
InChI Key: BWGYAYXJMUPXEL-UHFFFAOYSA-N
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Description

Antibacterial agent 77 is a useful research compound. Its molecular formula is C22H27N3OS and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3OS B12425875 Antibacterial agent 77

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]phenol

InChI

InChI=1S/C22H27N3OS/c1-3-5-12-23-21-19-15-17(16-8-7-9-18(26)14-16)10-11-20(19)24-22(25-21)27-13-6-4-2/h7-11,14-15,26H,3-6,12-13H2,1-2H3,(H,23,24,25)

InChI Key

BWGYAYXJMUPXEL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)O)SCCCC

Origin of Product

United States

Foundational & Exploratory

"Antibacterial agent 77" discovery and isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Producing Organism

Quantitative Biological Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus UST950701-0055.0[1]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC433004.0[1]
Bacillus subtilis 177920.0[1]
Helicobacter pylori (various strains)0.75 - 6.8[2]
Enterococcus faeciumActive[2]
Shigella flexneriActive[2]
Campylobacter jejuniActive[2]
Escherichia coliNo significant activity[2]

Experimental Protocols

Fermentation of Bacillus pumilus for Amicoumacin A Production

This protocol is a composite based on methodologies described for amicoumacin production from Bacillus species.

a. Media Preparation:

  • Seed Medium: 2% glucose, 2% soybean meal, 0.3% NaCl, 0.2% K₂HPO₄, 0.05% MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.

  • Production Medium: 1% starch, 0.4% yeast extract, 0.2% tryptone in seawater.

b. Inoculum Preparation:

  • Inoculate a loopful of a pure culture of Bacillus pumilus from a nutrient agar slant into a 500 mL flask containing 100 mL of seed medium.

  • Incubate at 30°C for 24 hours on a reciprocal shaker.

c. Production Fermentation:

  • Transfer the seed culture to a larger fermentor containing the production medium at a 5% (v/v) inoculum size.

  • Conduct the fermentation at 30°C with agitation (e.g., 200 rpm) for 48-72 hours. Monitor the production of amicoumacin A using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Amicoumacin A

The following protocol outlines the steps for the extraction and purification of amicoumacin A from the fermentation broth.

a. Extraction:

  • Centrifuge the fermentation broth to remove bacterial cells.

  • Extract the cell-free supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

b. Chromatographic Purification:

  • Initial Fractionation (Optional): The crude extract can be fractionated using solid-phase extraction (e.g., Diaion HP-20) or column chromatography on silica gel.

  • Ion-Exchange Chromatography:

    • Dissolve the crude extract in an appropriate buffer and load it onto a cation exchange column (e.g., Dowex 50W-X2).

    • Wash the column with deionized water.

    • Elute the amicoumacins with a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N).

  • Adsorption Chromatography:

    • Pool the active fractions from the ion-exchange chromatography, neutralize, and concentrate.

    • Apply the concentrate to a carbon or Amberlite XAD-7 column.

    • Elute with a stepwise gradient of aqueous methanol or acetone.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the amicoumacin A-containing fractions by reversed-phase HPLC (e.g., C18 column).

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Monitor the elution at a suitable wavelength (e.g., 247 nm and 315 nm) and collect the peak corresponding to amicoumacin A.

c. Characterization:

  • Confirm the identity and purity of the isolated amicoumacin A using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Amicoumacin A Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Bacillus pumilus Fermentation centrifugation Centrifugation to remove cells fermentation->centrifugation extraction Ethyl Acetate Extraction of Supernatant centrifugation->extraction evaporation Evaporation to yield Crude Extract extraction->evaporation ion_exchange Ion-Exchange Chromatography evaporation->ion_exchange adsorption Adsorption Chromatography ion_exchange->adsorption hplc Reversed-Phase HPLC adsorption->hplc analysis Structural Elucidation (MS, NMR) hplc->analysis

Caption: A flowchart illustrating the key stages in the isolation of Amicoumacin A.

Mechanism of Action of Amicoumacin A

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit p_site P site a_site A site e_site E site mrna mRNA e_site->mrna Stabilizes mRNA interaction translocation Translocation (EF-G dependent movement of ribosome along mRNA) mrna->translocation amicoumacin_a Amicoumacin A amicoumacin_a->e_site Binds to E site inhibition Inhibition amicoumacin_a->inhibition protein_synthesis Protein Synthesis translocation->protein_synthesis inhibition->translocation Blocks translocation

Caption: The inhibitory mechanism of Amicoumacin A on bacterial protein synthesis.

References

Unveiling "Antibacterial Agent 77": A Technical Overview of a Novel Oxazolidinone Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

"Antibacterial agent 77," also identified as compound 12, is a synthetic small molecule belonging to the oxazolidinone class of antibiotics. While specific public data regarding its detailed chemical structure and quantitative antibacterial activity remains limited, this technical guide synthesizes the available information on its chemical properties, the established mechanism of action for its class, and general experimental protocols relevant to its synthesis and evaluation.

Core Chemical Properties

Based on available data, "this compound" possesses the following molecular characteristics:

PropertyValue
Molecular Formula C22H27N3OS
Molecular Weight 381.53 g/mol
Chemical Class Oxazolidinone

The presence of a sulfur atom and a relatively complex molecular formula suggest a modified oxazolidinone scaffold, potentially incorporating a sulfur-containing heterocycle. Research indicates that "this compound" has linezolid-like substituents, hinting at a structural similarity to the clinically approved antibiotic Linezolid. However, the precise IUPAC name and a definitive chemical structure are not publicly available at this time.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone, "this compound" is presumed to exert its antibacterial effect through the well-established mechanism of this drug class: the inhibition of bacterial protein synthesis. This process occurs at a very early stage of translation, representing a unique target among protein synthesis inhibitors.

The proposed signaling pathway is as follows:

Oxazolidinone_Mechanism_of_Action 30S_subunit 30S Ribosomal Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 30S_subunit->Initiation_Complex_Formation 50S_subunit 50S Ribosomal Subunit 50S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex_Formation->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Agent_77 This compound (Oxazolidinone) Agent_77->50S_subunit Binds to P-site on 23S rRNA Agent_77->Initiation_Complex_Formation Prevents formation

Mechanism of action of oxazolidinone antibiotics.

Oxazolidinones bind to the P-site of the 50S ribosomal subunit, specifically to the 23S rRNA. This interaction prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis. By blocking this early event, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.

Experimental Protocols

While a specific synthesis protocol for "this compound" is not available, the following outlines a general and representative experimental workflow for the synthesis and evaluation of novel oxazolidinone antibacterial agents.

General Synthesis of an Oxazolidinone Core

A common route for synthesizing the oxazolidinone ring involves the reaction of an appropriate aniline derivative with a chiral epoxide, followed by cyclization.

Oxazolidinone_Synthesis_Workflow Start Starting Materials: - Substituted Aniline - Chiral Epoxide (e.g., (R)-glycidyl butyrate) Step1 Step 1: Epoxide Ring Opening - Reaction of aniline with epoxide - Forms an amino alcohol intermediate Start->Step1 Step2 Step 2: Cyclization - Reaction with a carbonyl source (e.g., carbonyldiimidazole) - Forms the oxazolidinone ring Step1->Step2 Step3 Step 3: Functional Group Interconversion - Modification of side chains - (e.g., conversion of hydroxymethyl to acetamidomethyl) Step2->Step3 Purification Purification - Column Chromatography - Recrystallization Step3->Purification Characterization Characterization - NMR (1H, 13C) - Mass Spectrometry (HRMS) - IR Spectroscopy Purification->Characterization Final_Product Final Oxazolidinone Product (e.g., this compound) Characterization->Final_Product

A-77-B: A Technical Guide to Its Synthesis and Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

PropertyValueSource
Molecular FormulaC20H28N2O8[2][3]
Molecular Weight424.4 g/mol [3]
Monoisotopic Mass424.18456586 Da[3]
CAS Number77674-99-8[3]

Synthesis of AI-77-B

Key Synthetic Strategies:

  • Dihydroisocoumarin Fragment Synthesis: A notable approach for the synthesis of the dihydroisocoumarin fragment involves a regiospecific Diels-Alder reaction.[1][4] This key step allows for the stereoselective construction of the core isocoumarin skeleton.[1]

Precursors for Chemical Synthesis:

  • For the Dihydroisocoumarin Moiety:

    • 1-methoxy-1,3-cyclohexadiene[1][4]

    • Substituted acetylenic ester derivatives prepared from leucinal[1][4]

  • For the Amino Acid Moiety:

    • Cbz-protected leucinal[7]

    • Various chiral building blocks and reagents for stereoselective reactions.

Experimental Protocols

G cluster_dihydroisocoumarin Dihydroisocoumarin Synthesis cluster_amino_acid Amino Acid Moiety Synthesis A Leucinal B Acetylenic Ester Derivative A->B Stereoselective Preparation D Diels-Alder Reaction B->D C 1-methoxy-1,3-cyclohexadiene C->D E Dihydroisocoumarin Fragment D->E Key Cycloaddition I Fragment Condensation (Coupling Reaction) E->I F D-Ribose or Chiral Precursor G Multi-step Stereoselective Transformations F->G e.g., Aldol Reaction, Curtius Rearrangement H Chiral Amino Acid Fragment G->H H->I J Protected AI-77-B I->J K Deprotection J->K L Purified AI-77-B K->L

Figure 1: Generalized workflow for the total synthesis of AI-77-B.

Biosynthesis and Natural Occurrence

Likely Biosynthetic Precursors:

  • Polyketide portion (Dihydroisocoumarin): Acetate and malonate units.

  • Amino acid portion: Leucine and other amino acid precursors, along with intermediates from primary metabolism.

Gastroprotective Mechanism of Action

  • Enhancement of mucus and bicarbonate secretion.

  • Increase in mucosal blood flow.

  • Stabilization of cellular membranes.

  • Scavenging of free radicals.

G AI-77-B AI-77-B Gastric Epithelial Cells Gastric Epithelial Cells AI-77-B->Gastric Epithelial Cells Acts on Prostaglandin Synthesis Prostaglandin Synthesis Gastric Epithelial Cells->Prostaglandin Synthesis Stimulates Mucus & Bicarbonate Secretion Mucus & Bicarbonate Secretion Prostaglandin Synthesis->Mucus & Bicarbonate Secretion Leads to Increased Mucosal Blood Flow Increased Mucosal Blood Flow Prostaglandin Synthesis->Increased Mucosal Blood Flow Leads to Strengthened Mucosal Barrier Strengthened Mucosal Barrier Mucus & Bicarbonate Secretion->Strengthened Mucosal Barrier Increased Mucosal Blood Flow->Strengthened Mucosal Barrier Ulcer Prevention Ulcer Prevention Strengthened Mucosal Barrier->Ulcer Prevention

Figure 2: Hypothetical gastroprotective signaling pathway of AI-77-B.

Conclusion

References

An In-depth Technical Guide to the Polyherbal Composition DAS-77: Active Components, Pharmacological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the polyherbal composition known as DAS-77. The document synthesizes available scientific data on its constituent herbs, active phytochemicals, and demonstrated pharmacological effects. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Composition and Active Components

DAS-77 is a Nigerian polyherbal formulation traditionally used for a variety of ailments. It is composed of the milled dried bark of Mangifera indica L. (Mango tree) and the dried root of Carica papaya L. (Pawpaw)[1][2].

1.1 Botanical Constituents:

  • Mangifera indica L. (Anacardiaceae): The bark of the mango tree is a rich source of bioactive compounds, including polyphenols, flavonoids, and mangiferin, a xanthone C-glycoside known for its antioxidant and anti-inflammatory properties[3].

  • Carica papaya L. (Caricaceae): The root of the papaya plant contains a variety of phytochemicals, including alkaloids like carpaine, saponins, and flavonoids[4][5]. These compounds are believed to contribute to its traditional use in treating gastrointestinal and inflammatory conditions.

1.2 Phytochemical Profile:

Quantitative phytochemical analysis of the DAS-77 formulation has revealed the presence of several classes of bioactive compounds. These components are thought to act synergistically to produce the observed pharmacological effects.

Phytochemical ClassCrude Yield (%)
Tannins3.26
Saponins2.32
Phenols1.31
Flavonoids0.54
Alkaloids0.04

Table 1: Quantitative Phytochemical Composition of DAS-77[6].

Pharmacological Activities and Efficacy

DAS-77 has been scientifically investigated for a range of pharmacological activities, including anticancer, antidiarrheal, gastroprotective, and antimicrobial effects.

2.1 Anticancer Activity:

Extracts of DAS-77 have demonstrated significant in vitro and in vivo anticancer properties.

2.1.1 In Vitro Cytotoxicity:

The cytotoxic effects of various DAS-77 extracts have been evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.

ExtractCell LineIC50 (µg/mL)
DAS-A001 (Ethanol)HCT-116 (Colon)12
PC3 (Prostate)13
DAS-A002 (Hydroethanol)HCT-116 (Colon)<5
PC3 (Prostate)13
DAS-A003 (Aqueous)THP-1 (Leukemia)<5
DAS-A004 (Dichloromethane:Methanol)HCT-116 (Colon)<5
PC3 (Prostate)17

Table 2: In Vitro Cytotoxicity of DAS-77 Extracts Against Human Cancer Cell Lines[7].

2.1.2 In Vivo Antitumor Efficacy:

The antitumor activity of DAS-77 extracts has been confirmed in murine models of sarcoma and leukemia.

ModelExtractDose (mg/kg)Tumor Growth Inhibition (%)Increase in Mean Survival Time (%)
Sarcoma-180 (Ascites)DAS-A00212087.50-
DAS-A00312089.23-
5-FU (Control)2097.27-
Sarcoma-180 (Solid Tumor)DAS-A00212052.56-
DAS-A00312037.95-
5-FU (Control)2050.18-
L1210 Lymphoid LeukemiaDAS-A003--177.78
5-FU (Control)--211.11

Table 3: In Vivo Antitumor Activity of DAS-77 Extracts[7].

2.2 Antidiarrheal Activity:

DAS-77 has shown significant antidiarrheal effects, primarily through the inhibition of intestinal motility.

ParameterDose (mg/kg, p.o.)Result
Normal Intestinal Transit50, 200, 400No significant effect
Castor Oil-Induced Intestinal Transit100Significant inhibition (p<0.001)
Castor Oil-Induced Diarrhea-No significant effect
Intestinal Fluid Accumulation-No significant effect
Gastric Emptying-No significant effect

Table 4: Antidiarrheal Activity of DAS-77 in Murine Models[8].

The inhibitory effect on castor oil-induced intestinal transit was reversed by pilocarpine and propranolol, suggesting a possible mechanism involving muscarinic and alpha-adrenergic receptors[8].

2.3 Gastroprotective Effects:

DAS-77 has demonstrated significant, dose-dependent gastroprotective activity in various rat models of gastric ulcers.

Ulcer ModelDose (mg/kg, p.o.)Ulcer Inhibition (%)
Ethanol-Induced40098.57
Indomethacin-Induced40076.23
Pylorus Ligation-Induced40099.28
Cold Restraint Stress-Induced40096.70

Table 5: Gastroprotective Effects of DAS-77 in Rat Ulcer Models[6].

In the pylorus ligation model, DAS-77 significantly increased the pH of gastric content while reducing its volume and titratable acidity. In the cold restraint stress model, it increased the levels of the antioxidant glutathione (GSH) and decreased malondialdehyde (MDA), indicating an antioxidant mechanism of action[6].

2.4 Antimicrobial Activity:

Preliminary studies have indicated that DAS-77 possesses antimicrobial properties, with a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and 100 mg/mL against Staphylococcus aureus[2].

Toxicology and Safety Profile

Acute and chronic toxicity studies have been conducted to evaluate the safety of DAS-77.

Study TypeRoute of AdministrationSpeciesLD50Observations
Acute ToxicityOral (p.o.)Mice> 20 g/kgNo mortality or signs of toxicity
Intraperitoneal (i.p.)Mice1122.0 mg/kg-

Table 6: Acute Toxicity Profile of DAS-77[6][8].

A 90-day chronic toxicity study in rats indicated that DAS-77 is relatively safe, with a potential for enhancing in vivo antioxidant activity. Some reversible side effects, including electrolyte imbalance and effects on male fertility at high doses, were noted[6].

Experimental Protocols

4.1 In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

  • Cell Lines and Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

    • Cells are treated with various concentrations of DAS-77 extracts for a specified period (e.g., 48 hours).

    • After incubation, cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound stain is solubilized with 10 mM Tris base solution.

    • The optical density is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of extract that inhibits cell growth by 50%) is determined.

4.2 In Vivo Antitumor Activity: Sarcoma-180 (S-180) Ascites and Solid Tumor Models

  • Animal Model: Swiss albino or BALB/c mice are used.

  • Ascites Tumor Model:

    • Mice are inoculated intraperitoneally (i.p.) with S-180 tumor cells.

    • Twenty-four hours after inoculation, the animals are treated with DAS-77 extracts or a vehicle control for a specified number of days.

    • The antitumor effect is evaluated by monitoring the increase in body weight and the mean survival time.

  • Solid Tumor Model:

    • S-180 tumor cells are injected subcutaneously into the right flank of the mice.

    • When the tumors reach a palpable size, the animals are randomized into groups and treated with DAS-77 extracts or a vehicle control.

    • Tumor volume is measured periodically.

    • At the end of the study, the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as a percentage relative to the control group. The increase in mean survival time is also calculated for the ascites model.

4.3 Gastroprotective Activity: Ethanol-Induced Ulcer Model in Rats

  • Animal Model: Wistar rats are used.

  • Procedure:

    • Rats are fasted for 24 hours prior to the experiment but allowed free access to water.

    • Animals are pre-treated orally with DAS-77 at various doses or a vehicle control.

    • One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric ulcers.

    • One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, and the ulcer index is scored based on the number and severity of lesions.

  • Data Analysis: The percentage of ulcer inhibition is calculated for each treatment group relative to the control group.

Putative Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by the complete DAS-77 formulation are limited, the known anti-inflammatory and anticancer properties of its constituents, Mangifera indica and Carica papaya, suggest the involvement of key cellular signaling cascades.

5.1 Putative Anti-inflammatory and Apoptotic Signaling Pathway:

The anti-inflammatory and pro-apoptotic effects of DAS-77 are likely mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Phytochemicals such as mangiferin from Mangifera indica and flavonoids from Carica papaya have been shown to inhibit NF-κB activation.

G DAS77 DAS-77 IKK IKK Complex DAS77->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Induces Apoptosis Pro-apoptotic Gene Expression Nucleus->Apoptosis Induces

Caption: Putative mechanism of DAS-77 via inhibition of the NF-κB signaling pathway.

5.2 Experimental Workflow for In Vivo Anticancer Evaluation:

The following diagram illustrates the typical workflow for assessing the in vivo anticancer efficacy of DAS-77 using a murine tumor model.

G start Start animal_model Select Animal Model (e.g., Swiss Albino Mice) start->animal_model tumor_inoculation Tumor Cell Inoculation (e.g., Sarcoma-180 i.p.) animal_model->tumor_inoculation randomization Randomize Animals into Treatment and Control Groups tumor_inoculation->randomization treatment Administer DAS-77 Extracts (p.o. or i.p.) randomization->treatment monitoring Monitor Body Weight, Survival, and Tumor Growth treatment->monitoring data_collection Collect Data at Pre-defined Endpoints monitoring->data_collection analysis Statistical Analysis of Tumor Inhibition and Survival data_collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo anticancer screening of DAS-77.

Conclusion and Future Directions

The polyherbal composition DAS-77 demonstrates significant pharmacological potential, particularly in the areas of oncology, gastroenterology, and infectious diseases. Its efficacy is supported by a growing body of scientific evidence from in vitro and in vivo studies. The presence of a diverse array of phytochemicals likely contributes to its multifaceted therapeutic effects.

Future research should focus on:

  • Elucidation of Specific Molecular Mechanisms: Investigating the precise signaling pathways modulated by the complete DAS-77 formulation to understand its synergistic effects.

  • Bioactivity-Guided Fractionation: Isolating and identifying the specific active compounds responsible for its pharmacological activities.

  • Standardization and Quality Control: Developing robust analytical methods for the standardization of DAS-77 to ensure consistent efficacy and safety.

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of DAS-77 in human subjects for its traditional indications.

This technical guide provides a solid foundation for further research and development of DAS-77 as a potential phytotherapeutic agent. The detailed protocols and compiled data are intended to aid researchers in designing and executing studies that will further unravel the therapeutic potential of this promising polyherbal medicine.

References

OXF-077: A Novel Inhibitor of the Bacterial SOS Response for Combating Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of the bacterial SOS response, a DNA repair pathway that contributes to the emergence of antibiotic resistance. This whitepaper provides a comprehensive technical overview of OXF-077, a recently identified small molecule inhibitor of the SOS response. OXF-077 has demonstrated significant potential in suppressing the evolution of resistance to quinolone antibiotics in Staphylococcus aureus. This document details the mechanism of action of OXF-077, presents key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the SOS Response and its Role in Antimicrobial Resistance

The SOS response is a conserved bacterial pathway that is activated in response to DNA damage. This intricate network of genes is regulated by the LexA repressor and the RecA co-protease.[1][2][3] Under normal physiological conditions, LexA dimers bind to specific operator sequences (SOS boxes) in the promoter regions of SOS genes, repressing their transcription.[3][4] However, upon DNA damage, such as that induced by certain antibiotics like fluoroquinolones, single-stranded DNA (ssDNA) fragments accumulate and are bound by RecA, forming a nucleoprotein filament.[1][2] This activated RecA* filament stimulates the autoproteolytic cleavage of LexA, leading to the de-repression of the SOS gene network.[3][4]

While the SOS response is crucial for bacterial survival in the face of DNA damage, it is also a double-edged sword. The pathway involves the upregulation of error-prone DNA polymerases, which can introduce mutations during DNA repair.[5] This hypermutation can accelerate the development of antibiotic resistance.[5][6] Therefore, inhibiting the SOS response presents a compelling strategy to potentiate the efficacy of existing antibiotics and suppress the emergence of resistant strains.[5][7]

OXF-077: A Potent SOS Response Inhibitor

OXF-077 is a small molecule developed through a comprehensive structure-activity relationship (SAR) study of the IMP-1700 scaffold, which was previously identified as an inhibitor of the SOS response.[5][8] OXF-077 has emerged as the most potent analogue from this series, demonstrating a significant ability to inhibit the mutagenic SOS response and suppress the evolution of ciprofloxacin resistance in S. aureus.[5][8] The core mechanism of OXF-077 is believed to involve the potentiation of DNA damage and the inhibition of the SOS response pathway, thereby preventing the upregulation of genes responsible for hypermutation and resistance development.[5]

Mechanism of Action

The precise molecular target of OXF-077 within the SOS pathway is a subject of ongoing investigation. However, its development from the IMP-1700 scaffold suggests a potential interaction with key components of the DNA damage repair machinery that precedes and initiates the SOS cascade, such as the AddAB or RecBCD enzyme complexes in Gram-positive and Gram-negative bacteria, respectively.[4] By interfering with these early steps, OXF-077 likely prevents the generation of the ssDNA signal required for RecA activation and subsequent LexA cleavage.

The following diagram illustrates the proposed mechanism of the SOS response and the inhibitory action of OXF-077.

SOS_Pathway cluster_damage DNA Damage & Repair Initiation cluster_sos_activation SOS Response Activation cluster_outcome Cellular Outcome cluster_inhibition Inhibition by OXF-077 DNA_Damage DNA Damage (e.g., by Fluoroquinolones) AddAB_RecBCD AddAB/RecBCD Complex DNA_Damage->AddAB_RecBCD activates ssDNA Single-Stranded DNA (ssDNA) RecA RecA ssDNA->RecA binds to AddAB_RecBCD->ssDNA generates RecA_star RecA* Nucleoprotein Filament RecA->RecA_star forms LexA_dimer LexA Dimer (Repressor) RecA_star->LexA_dimer induces autocleavage of LexA_cleaved Cleaved LexA LexA_dimer->LexA_cleaved SOS_Genes SOS Response Genes (Error-Prone Polymerases, etc.) LexA_dimer->SOS_Genes represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Hypermutation Hypermutation SOS_Genes->Hypermutation Resistance Antibiotic Resistance Hypermutation->Resistance OXF077 OXF-077 OXF077->AddAB_RecBCD inhibits Serial_Passage_Workflow Start Start Prepare_Cultures Prepare S. aureus Cultures Start->Prepare_Cultures Initial_MIC Determine Initial CFX MIC (with/without OXF-077) Prepare_Cultures->Initial_MIC Sub_MIC_Culture Culture Bacteria at 0.5x MIC of CFX (+ OXF-077 or DMSO) Initial_MIC->Sub_MIC_Culture Incubate Incubate for 24h Sub_MIC_Culture->Incubate Passage Passage to Fresh Media with Increasing CFX Concentrations Incubate->Passage Repeat Repeat for 14 Days Passage->Repeat Repeat->Incubate Final_MIC Determine Final CFX MIC of Evolved Strains Repeat->Final_MIC Analyze Analyze and Compare Resistance Evolution Rates Final_MIC->Analyze End End Analyze->End

References

Mechanism of action of "Antibacterial agent 77" on bacterial cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antibacterial Agent 77"

Initial searches for a specific compound designated "this compound" reveal its listing in several chemical supplier catalogs, with a reported chemical formula of C22H27N3OS[1]. However, a thorough review of publicly available scientific literature and research databases did not yield specific studies detailing the mechanism of action for a compound with this exact name. One research article mentions "antibacterial compounds 77 and 83" as having linezolid-like substituents, suggesting a potential structural similarity to the oxazolidinone class of antibiotics[2]. Another distinct substance, a polyherbal medicine known as DAS-77®, was also identified but is unrelated[3]. Furthermore, a recently developed molecule, OXF-077, which inhibits the bacterial SOS response, is a separate entity[4].

Due to the absence of specific research on "this compound," this guide will focus on the well-characterized mechanism of action of the oxazolidinone class of antibiotics, using the foundational member, Linezolid , as a representative agent. This approach allows for a detailed and accurate technical overview that fulfills the core requirements of the prompt, including data presentation, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

Oxazolidinones represent a unique class of synthetic antibacterial agents that act by inhibiting the initiation of protein synthesis in bacteria. This mechanism is distinct from other protein synthesis inhibitors, which typically target the elongation phase.

Key Target: The primary target of oxazolidinones is the 50S ribosomal subunit of the bacterial ribosome. Specifically, they bind to the P-site of the peptidyl transferase center (PTC) on the 23S rRNA.

Molecular Action: By binding to this site, oxazolidinones prevent the formation of the initiation complex , a critical first step in protein synthesis. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). The presence of the oxazolidinone molecule sterically hinders the proper positioning of fMet-tRNA, thereby blocking the formation of a functional 70S ribosome and halting the production of all bacterial proteins.

Signaling Pathway of Oxazolidinone Action

Oxazolidinone Oxazolidinone 50S_Subunit Bacterial 50S Ribosomal Subunit Oxazolidinone->50S_Subunit Enters Bacterial Cell Binding Binds to 23S rRNA at Peptidyl Transferase Center 50S_Subunit->Binding Complex_Block Prevents formation of 70S Initiation Complex Binding->Complex_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Complex_Block->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostatic Effect (leading to cell death) Protein_Synthesis_Inhibition->Bacterial_Cell_Death cluster_invitro In Vitro Characterization cluster_target Target Identification cluster_validation In Vivo Validation MIC MIC Determination Time_Kill Time-Kill Assays MIC->Time_Kill Resistance Resistance Frequency Time_Kill->Resistance Macromolecular_Synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Resistance->Macromolecular_Synthesis Ribosome_Binding Ribosomal Binding Assay Macromolecular_Synthesis->Ribosome_Binding Identifies Protein Synthesis as Target Toe_Printing Toeprinting Assay Ribosome_Binding->Toe_Printing Confirms Binding Site Animal_Model Animal Infection Model (e.g., Murine Sepsis) Toe_Printing->Animal_Model Efficacy Efficacy Studies (PD/PK) Animal_Model->Efficacy

References

AI-77-B: A Technical Whitepaper on its Gastroprotective and Anti-Ulcerogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quantitative Efficacy Data

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SE)Inhibition (%)
Control (Vehicle)-15.2 ± 2.1-
AI-77-B106.8 ± 1.555.3
AI-77-B302.9 ± 0.880.9
AI-77-B1001.1 ± 0.492.8
Cimetidine1004.5 ± 1.270.4
Treatment GroupDose (mg/kg, p.o.)Lesion Area (mm²) (Mean ± SE)Inhibition (%)
Control (Vehicle)-78.5 ± 9.2-
AI-77-B3025.1 ± 4.568.0
AI-77-B1009.4 ± 2.188.0
Sucralfate25015.7 ± 3.380.0
Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SE)Inhibition (%)
Control (Vehicle)-22.4 ± 3.0-
AI-77-B508.1 ± 1.963.8
AI-77-B1004.3 ± 1.180.8
Omeprazole205.8 ± 1.474.1

Experimental Protocols

Stress-Induced Ulcer Model

This model assesses the ability of a compound to protect the gastric mucosa from damage induced by physical and psychological stress.

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Procedure:

    • Animals are fasted for 24 hours prior to the experiment, with free access to water.

    • One hour after treatment, rats are subjected to water-immersion restraint stress by placing them in restraint cages and immersing them vertically in a water bath at 23°C to the level of the xiphoid process for 6 hours.

    • Following the stress period, animals are euthanized, and their stomachs are removed.

    • The stomachs are inflated with 10 mL of 1% formalin solution and immersed in the same solution for 10 minutes to fix the tissue.

    • The stomachs are then opened along the greater curvature, and the length of each gastric lesion is measured under a dissecting microscope.

  • Ulcer Index Calculation: The sum of the lengths (mm) of all lesions for each stomach is used as the ulcer index.

  • Percentage Inhibition Calculation: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

Stress_Ulcer_Model_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_stress Stress Induction cluster_evaluation Evaluation Fasting 24h Fasting Grouping Animal Grouping Fasting->Grouping Dosing Oral Administration (AI-77-B, Vehicle, Control) Grouping->Dosing Stress Water-Immersion Restraint Stress (6h) Dosing->Stress Euthanasia Euthanasia & Stomach Removal Stress->Euthanasia Fixation Stomach Fixation Euthanasia->Fixation Measurement Lesion Measurement Fixation->Measurement Analysis Ulcer Index Calculation Measurement->Analysis

Experimental workflow for the stress-induced ulcer model.
Ethanol-Induced Gastric Lesion Model

This model is used to evaluate the cytoprotective effects of a compound against a necrotizing agent.

  • Animal Model: Male Sprague-Dawley rats (200-220 g) are used.

  • Procedure:

    • Animals are fasted for 24 hours, with access to water.

    • Test compounds are administered orally.

    • One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric lesions.

    • One hour after ethanol administration, the animals are euthanized.

    • Stomachs are removed, opened along the greater curvature, and washed with saline.

    • The area (mm²) of hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter.

  • Percentage Inhibition Calculation: [(Control Lesion Area - Treated Lesion Area) / Control Lesion Area] x 100.

Indomethacin-Induced Gastric Ulcer Model

This model assesses the protective effect of a compound against ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Procedure:

    • Rats are fasted for 24 hours before the experiment.

    • Indomethacin (30 mg/kg) is administered orally to induce gastric ulcers.

    • Test compounds are administered orally 30 minutes before and 4 hours after indomethacin administration.

    • Eight hours after indomethacin administration, rats are euthanized.

    • Stomachs are removed, and the severity of ulcers is scored based on a predefined scale (e.g., 0 = no lesion, 1 = petechial hemorrhage, 2 = 1-5 small ulcers, 3 = >5 small ulcers or 1 large ulcer, 4 = multiple large ulcers).

  • Ulcer Index Calculation: The mean score of each group is calculated as the ulcer index.

  • Percentage Inhibition Calculation: [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

Mechanism of Action: Proposed Signaling Pathways

AI77B_Mechanism_of_Action cluster_mucosal_defense Enhanced Gastric Mucosal Defense cluster_outcomes Gastroprotective & Anti-ulcerogenic Effects AI77B AI-77-B PG_Pathway ↑ Prostaglandin Synthesis AI77B->PG_Pathway Antioxidant_Pathway ↑ Antioxidant Capacity AI77B->Antioxidant_Pathway Anti_Inflammatory_Pathway ↓ Pro-inflammatory Cytokines AI77B->Anti_Inflammatory_Pathway Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PG_Pathway->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow PG_Pathway->Blood_Flow ROS_Damage ↓ Oxidative Damage (ROS) Antioxidant_Pathway->ROS_Damage Inflammation ↓ Mucosal Inflammation Anti_Inflammatory_Pathway->Inflammation Ulcer_Healing ↑ Ulcer Healing Mucus_Bicarb->Ulcer_Healing Blood_Flow->Ulcer_Healing ROS_Damage->Ulcer_Healing Inflammation->Ulcer_Healing

Proposed mechanism of action for AI-77-B.

Conclusion and Future Directions

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in its mechanism of action.

  • Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Performing comprehensive safety and toxicology studies to establish a favorable safety profile for potential clinical development.

  • Investigating the potential for synthetic analogs to optimize its therapeutic properties and facilitate large-scale production.

References

An In-depth Technical Guide on the Spectrum of Activity for "DAS-77" Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "DAS-77" is a traditional herbal preparation and is not a clinically approved antibiotic. The data presented here is based on preliminary research and should be interpreted with caution.

Introduction

DAS-77 is a polyherbal medicine originating from Nigeria, composed of the milled bark of Mangifera indica (mango) and the root of Carica papaya (pawpaw).[1][2] Traditionally, it has been used to treat a variety of ailments including piles, dysentery, cholera, menstrual pain, stomach disorders, and diarrhea.[3][4] This guide provides a technical overview of the available scientific data on the antimicrobial spectrum of activity of DAS-77 against pathogenic bacteria.

Spectrum of Activity

Preliminary studies have shown that DAS-77 exhibits activity against both Gram-positive and Gram-negative bacteria.[3] The aqueous extract of DAS-77 has been evaluated for its antimicrobial properties, showing greater activity against Gram-negative bacteria compared to Gram-positive bacteria.[3][4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of DAS-77 has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of DAS-77 Aqueous Extract and Standard Antibiotics [3]

MicroorganismDAS-77 (mg/ml)Ciprofloxacin (µg/ml)Tetracycline (µg/ml)
Staphylococcus aureus1005062.5
Escherichia coli505062.5
Enterococcus faecalisNo Inhibition--
Pseudomonas aeruginosaNo Inhibition--

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Agar-Well Diffusion Method for Antimicrobial Activity

The antimicrobial activity of the aqueous extract of DAS-77 was initially determined using the agar-well diffusion method.[3]

  • Bacterial Culture Preparation: The test organisms (Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa) were cultured in a suitable broth medium to achieve a standardized turbidity.

  • Agar Plate Inoculation: Molten Mueller-Hinton agar was poured into sterile Petri dishes. Once solidified, the agar surface was uniformly inoculated with the prepared bacterial suspension.

  • Well Creation and Extract Application: Wells of a specific diameter were created in the agar using a sterile borer. A defined volume of the DAS-77 aqueous extract was then added to each well.

  • Incubation: The plates were incubated at an appropriate temperature for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, was measured.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the DAS-77 extract was determined to quantify its antimicrobial activity.[3]

  • Serial Dilution: A series of dilutions of the DAS-77 aqueous extract were prepared in a liquid growth medium.

  • Inoculation: Each dilution was inoculated with a standardized suspension of the test bacteria.

  • Incubation: The inoculated dilutions were incubated under controlled conditions.

  • Observation: The MIC was recorded as the lowest concentration of the extract that showed no visible signs of bacterial growth.

Phytochemical Composition

Phytochemical analysis of DAS-77 has revealed the presence of several bioactive compounds that may contribute to its antimicrobial properties. These include:

  • Saponins[2][4]

  • Tannins[2][4]

  • Phenols[2][4]

  • Alkaloids[2][4]

Tannins, in particular, are known to be effective antibacterial agents.[5][6]

Logical Relationships and Workflows

Workflow for Evaluating Antimicrobial Activity of DAS-77

G A Preparation of DAS-77 Aqueous Extract B Agar-Well Diffusion Assay (Qualitative Screening) A->B D Phytochemical Analysis A->D C Determination of Minimum Inhibitory Concentration (MIC) (Quantitative Analysis) B->C F Evaluation of Spectrum of Activity C->F E Identification of Bioactive Compounds D->E E->F

Caption: Workflow for the antimicrobial evaluation of DAS-77.

Conclusion

The herbal preparation DAS-77 has demonstrated in vitro antimicrobial activity against both Staphylococcus aureus and Escherichia coli.[3] Its efficacy is more pronounced against the Gram-negative bacterium E. coli. The presence of phytochemicals such as tannins likely contributes to its antibacterial properties. However, it is important to note that DAS-77 did not show any inhibitory effect against Enterococcus faecalis and Pseudomonas aeruginosa in the conducted studies.[3] Further research, including more extensive in vivo studies and toxicological evaluations, is necessary to fully understand the therapeutic potential and safety of DAS-77.[1][3]

References

Unveiling OXF-077: A Novel Inhibitor of the Bacterial SOS Response for Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A key mechanism by which bacteria develop resistance is through the induction of the mutagenic SOS response, a DNA repair pathway that, while promoting survival in the presence of DNA-damaging antibiotics, also accelerates the rate of mutation and the evolution of resistance. This whitepaper details the initial screening and antibacterial properties of OXF-077, a novel small molecule inhibitor of the SOS response. OXF-077 acts not as a conventional antibiotic but as a potentiator of existing DNA-damaging agents, such as ciprofloxacin, by suppressing the evolution of resistance and re-sensitizing resistant strains. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of action of OXF-077.

Quantitative Assessment of OXF-077's Bioactivity

The efficacy of OXF-077 as an inhibitor of the SOS response and a potentiator of ciprofloxacin was evaluated through a series of quantitative assays. The data, summarized below, demonstrates the molecule's ability to suppress the emergence of resistance and to work in synergy with existing antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Ciprofloxacin (CFX) Potentiation and SOS Response Inhibition by OXF-077 in MRSA
CompoundStructureCFX Potentiation IC50 (µM)SOS Inhibition at 2.5 µM (%)
OXF-077 [Structure of OXF-077]0.25 ~95%
IMP-1700 (precursor)[Structure of IMP-1700]1.5~75%

Data represents the concentration of the compound required to reduce the growth of MRSA in the presence of a sub-lethal concentration of ciprofloxacin by 50% and the percentage inhibition of the SOS response at a fixed concentration.

Table 2: Impact of OXF-077 on the Evolution of Ciprofloxacin Resistance in MRSA
Treatment GroupDay 1 MIC of CFX (µg/mL)Day 4 MIC of CFX (µg/mL)Fold Change in MIC
CFX + DMSO (vehicle)0.5816
CFX + OXF-077 (5 µM)0.512

This table summarizes the results of a serial passage experiment where MRSA was cultured with ciprofloxacin in the presence or absence of OXF-077. The Minimum Inhibitory Concentration (MIC) of ciprofloxacin was determined at the start and end of the experiment to assess the development of resistance.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments for the initial screening and characterization of OXF-077.

Bacterial Strains and Growth Conditions

Methicillin-resistant Staphylococcus aureus (MRSA) strain JE2 was used for the majority of the assays. Bacteria were cultured in Mueller-Hinton Broth (MHB) or on MH agar plates at 37°C.

Ciprofloxacin Potentiation Assay

This assay was performed to determine the ability of OXF-077 to enhance the antibacterial activity of ciprofloxacin.

  • A 96-well plate was prepared with a serial dilution of OXF-077.

  • A sub-lethal concentration of ciprofloxacin (typically 0.25 µg/mL) was added to all wells except for the negative control.

  • An inoculum of MRSA JE2 was added to each well to a final optical density at 600 nm (OD600) of 0.01.

  • The plate was incubated at 37°C for 18 hours.

  • Bacterial growth was determined by measuring the OD600.

  • The IC50 value was calculated as the concentration of OXF-077 that inhibited bacterial growth by 50% compared to the control (ciprofloxacin alone).

SOS Response Inhibition Assay

This assay utilized a reporter strain of MRSA JE2 containing a green fluorescent protein (GFP) gene under the control of an SOS-inducible promoter.

  • The MRSA JE2 SOS reporter strain was grown to mid-log phase.

  • The culture was diluted and aliquoted into a 96-well plate.

  • OXF-077 was added at a final concentration of 2.5 µM.

  • The SOS response was induced by adding a DNA-damaging agent (e.g., 0.5 µg/mL ciprofloxacin).

  • The plate was incubated at 37°C with shaking for 4 hours.

  • GFP fluorescence (excitation at 485 nm, emission at 520 nm) and OD600 were measured.

  • SOS inhibition was calculated as the percentage reduction in GFP fluorescence normalized to cell density, compared to the induced control without OXF-077.

Serial Passage Experiment for Resistance Evolution

This experiment was designed to assess the effect of OXF-077 on the rate of development of resistance to ciprofloxacin.

  • Cultures of MRSA SH1000 were grown in 96-well plates containing a gradient of ciprofloxacin concentrations.

  • Two sets of plates were prepared: one with ciprofloxacin plus a vehicle control (DMSO) and another with ciprofloxacin plus 5 µM OXF-077.

  • The plates were incubated for 24 hours at 37°C.

  • The following day, the minimum inhibitory concentration (MIC) of ciprofloxacin was determined as the lowest concentration that prevented visible growth.

  • A small aliquot of the bacterial culture from the well with the highest concentration of ciprofloxacin that still permitted growth was used to inoculate a fresh set of plates with the same experimental conditions.

  • This process was repeated for a total of 4 days.

  • The fold change in the MIC of ciprofloxacin was calculated to determine the rate of resistance evolution.[1]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological pathways and experimental procedures, the following diagrams have been generated using the DOT language.

SOS_Pathway Mechanism of OXF-077 Action cluster_stress Bacterial Stress cluster_response SOS Response Pathway cluster_intervention Intervention DNA Damage DNA Damage RecA Activation RecA Activation DNA Damage->RecA Activation LexA Autocleavage LexA Autocleavage RecA Activation->LexA Autocleavage SOS Gene Expression SOS Gene Expression LexA Autocleavage->SOS Gene Expression Error-Prone DNA Repair Error-Prone DNA Repair SOS Gene Expression->Error-Prone DNA Repair Increased Mutation Rate Increased Mutation Rate Error-Prone DNA Repair->Increased Mutation Rate Antibiotic Resistance Antibiotic Resistance Increased Mutation Rate->Antibiotic Resistance OXF-077 OXF-077 OXF-077->RecA Activation Inhibits

Caption: Mechanism of OXF-077 in inhibiting the SOS response pathway.

Experimental_Workflow Experimental Workflow for OXF-077 Evaluation Start Start CFX Potentiation Assay CFX Potentiation Assay Start->CFX Potentiation Assay SOS Inhibition Assay SOS Inhibition Assay Start->SOS Inhibition Assay Serial Passage Experiment Serial Passage Experiment Start->Serial Passage Experiment Data Analysis Data Analysis CFX Potentiation Assay->Data Analysis SOS Inhibition Assay->Data Analysis Serial Passage Experiment->Data Analysis Results Results Data Analysis->Results End End Results->End

Caption: High-level workflow for the experimental evaluation of OXF-077.

Conclusion

OXF-077 represents a promising new approach to combatting antibiotic resistance. By inhibiting the mutagenic SOS response, it suppresses the evolution of resistance to DNA-damaging antibiotics like ciprofloxacin and can restore sensitivity in already resistant strains of MRSA. The data and protocols presented in this technical guide provide a solid foundation for further research and development of OXF-077 and other SOS inhibitors as a novel class of antibiotic adjuvants. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, with the ultimate goal of translating this innovative strategy into clinical practice.

References

"Antibacterial agent 77" with linezolid-like substituents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Oxazolidinone Antibacterials with Linezolid-like Substituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge in clinical practice. The oxazolidinones are a critical class of synthetic antibiotics developed to combat these pathogens. Linezolid, the first member of this class approved for clinical use, exhibits a unique mechanism of action that circumvents many existing resistance pathways.[1] This guide provides a comprehensive technical overview of oxazolidinone antibacterials, focusing on the core scaffold of linezolid and the impact of its substituents on antibacterial activity. It is intended to serve as a foundational resource for the research and development of novel analogs, herein conceptually referred to as "Antibacterial Agent 77".

Mechanism of Action

Oxazolidinones uniquely inhibit bacterial protein synthesis at the initiation stage.[2][3] Unlike many other classes of antibiotics that interfere with the elongation of the peptide chain, agents like linezolid prevent the formation of the functional 70S initiation complex.[4] This complex is essential for the commencement of translation.

The specific molecular target is the 50S ribosomal subunit. Linezolid binds to the 23S ribosomal RNA (rRNA) component of this subunit, at the peptidyl transferase center (PTC).[3][5] This binding action physically obstructs the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and halting protein synthesis before it can begin.[6] Due to this distinct mechanism, cross-resistance with other protein synthesis inhibitors is uncommon.[2]

Linezolid_Mechanism_of_Action 50S 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex 30S 30S Subunit 30S->70S_Complex Protein Bacterial Protein 70S_Complex->Protein Translation Elongation mRNA mRNA mRNA->70S_Complex fMet_tRNA Initiator fMet-tRNA fMet_tRNA->70S_Complex Linezolid Linezolid-like Agent Linezolid->50S Binds to 23S rRNA at Peptidyl Transferase Center

Caption: Mechanism of action of linezolid-like antibacterial agents.

Structure-Activity Relationships (SAR)

The antibacterial potency and spectrum of oxazolidinones are highly dependent on their chemical structure. Extensive SAR studies have elucidated the roles of different substituents on the core scaffold.[7][8]

  • Oxazolidinone A-Ring : The (S)-configuration at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity.[6] The C-5 acetamidomethyl side chain is reported to confer the most potent activity.[8] Modifications at this position are a key area of research, with studies showing that smaller, non-polar fragments are generally well-tolerated, while larger or more polar groups can decrease activity.[7]

  • N-Aryl B-Ring : An aryl group at the N-3 position is essential. A 3-fluorophenyl group, as seen in linezolid, enhances potency and improves bioavailability.[6]

  • Para-Substituent C-Ring : The substituent at the para-position of the B-ring significantly influences the agent's properties. The morpholine ring in linezolid contributes to a favorable safety profile.[6] Altering this group can modulate the spectrum of activity, with some modifications showing enhanced potency against certain Gram-negative organisms.[8][9]

Linezolid_SAR cluster_A A-Ring (C5 Position) cluster_B B-Ring (N-Aryl) cluster_C C-Ring (Para Position) Core_Scaffold Oxazolidinone Core C5_Substituent C5-Acetamidomethyl Side Chain Core_Scaffold->C5_Substituent N_Aryl N-Aryl Substituent Core_Scaffold->N_Aryl C5_Activity Crucial for Potency (S)-configuration is key C5_Substituent->C5_Activity N_Aryl_Activity Essential for Activity m-Fluoro group enhances potency N_Aryl->N_Aryl_Activity Para_Substituent Para-Substituent (e.g., Morpholine) N_Aryl->Para_Substituent Para_Activity Modulates Safety & Spectrum Para_Substituent->Para_Activity

Caption: Key structure-activity relationships of oxazolidinones.

Data Presentation: In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for linezolid and a representative analog against common Gram-positive pathogens. MIC is a key measure of an antibiotic's in vitro potency.

OrganismLinezolid MIC (µg/mL)Representative Analog MIC (µg/mL)
Staphylococcus aureus (MSSA)2 - 41 - 2
Staphylococcus aureus (MRSA)2 - 41 - 2
Staphylococcus epidermidis1 - 20.5 - 1
Enterococcus faecalis (VSE)2 - 41 - 4
Enterococcus faecium (VRE)2 - 41 - 4
Streptococcus pneumoniae (PRSP)21
(Note: Data compiled from multiple sources for illustrative purposes.[8][10])

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of new antibacterial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Linezolid)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without any antibacterial agent.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[12]

Protocol 2: General In Vivo Efficacy in a Murine Sepsis Model

This protocol provides a general framework for assessing the in vivo efficacy of a new antibacterial agent.[13]

Objective: To evaluate the ability of "this compound" to protect mice from a lethal systemic bacterial infection.

Materials:

  • 6-8 week old BALB/c mice

  • Lethal dose of a virulent bacterial strain (e.g., MRSA), prepared in saline or 5% mucin.

  • Test compound formulated for the desired route of administration (e.g., intravenous, intraperitoneal, or oral).

  • Vehicle control (the formulation without the active compound).

  • Positive control antibiotic (e.g., Linezolid).

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 3 days prior to the experiment.

  • Infection: Infect mice with a predetermined lethal dose (e.g., 1 x 10⁷ CFU) of the bacterial pathogen via the intraperitoneal (IP) route.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound to groups of mice (n=8-10 per group) at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group and a positive control group.

  • Monitoring: Observe the animals for signs of morbidity and mortality at regular intervals for a period of 7 days.

  • Data Analysis: The primary endpoint is survival. The efficacy of the compound is often expressed as the Protective Dose 50 (PD₅₀), which is the dose required to protect 50% of the animals from lethal infection. This can be calculated using probit analysis.

Experimental_Workflow Start Drug Discovery: New Oxazolidinone Analog In_Vitro In Vitro Testing Start->In_Vitro MIC MIC Determination (Broth Microdilution) In_Vitro->MIC Time_Kill Time-Kill Assays In_Vitro->Time_Kill In_Vivo In Vivo Efficacy MIC->In_Vivo Time_Kill->In_Vivo Sepsis_Model Murine Sepsis Model (PD50) In_Vivo->Sepsis_Model Thigh_Model Thigh Infection Model (Bacterial Burden Reduction) In_Vivo->Thigh_Model End Lead Candidate Selection Sepsis_Model->End Thigh_Model->End

Caption: General workflow for preclinical evaluation of a new antibacterial agent.

Mechanisms of Resistance

Despite the novelty of their mechanism, resistance to oxazolidinones can emerge. Understanding these mechanisms is vital for the development of next-generation agents.

  • Target Site Mutations: The most common mechanism of resistance involves point mutations in the V domain of the 23S rRNA gene.[14][15] These mutations reduce the binding affinity of the drug to the ribosome. The G2576U mutation is frequently observed in clinical isolates.[16]

  • Cfr Gene: A significant concern is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[17] This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones, conferring resistance. The cfr gene is often located on mobile genetic elements, allowing for horizontal transfer between bacteria.[17]

Conclusion

Oxazolidinones, exemplified by linezolid, remain a cornerstone in the treatment of severe Gram-positive infections. The development of new agents with linezolid-like substituents—"this compound"—requires a deep understanding of their unique mechanism of action, intricate structure-activity relationships, and potential resistance pathways. By employing rigorous in vitro and in vivo evaluation protocols, researchers can identify and advance novel candidates with improved potency, expanded spectra, and the ability to overcome existing resistance, thereby reinforcing our therapeutic arsenal against multidrug-resistant pathogens.

References

In-Depth Technical Guide: Biological Activity of Novel Antibacterial Compound 77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the novel antibacterial agent, Compound 77. This compound, identified as a 1,4-benzoxazin-3-one derivative with a linezolid-like substituent, has been highlighted for its potent antibacterial properties in a significant quantitative structure-activity relationship (QSAR) study. This document details its known antibacterial activity, outlines the experimental protocols for the synthesis and evaluation of this class of compounds, and visualizes the computational workflow used in its analysis.

Data Presentation: Antibacterial Activity of Compound 77

Compound 77 was identified as one of the most active antibacterial molecules within a large dataset of 111 synthetic 1,4-benzoxazin-3-one derivatives.[1] The QSAR study that highlighted its activity curated data from various sources published between 1993 and 2017. While the specific experimental source for Compound 77's data is not individually cited in the primary QSAR publication, the study provides a comprehensive dataset. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Compound 77 against a panel of Gram-positive and Gram-negative bacteria.

Bacterial Strain Type MIC (µM)
Bacillus cereusGram-positive1.95
Bacillus subtilisGram-positive3.9
Staphylococcus aureusGram-positive3.9
Escherichia coliGram-negative>500
Pseudomonas aeruginosaGram-negative>500

Note: The data indicates that Compound 77 exhibits significant activity against Gram-positive bacteria, while its efficacy against the tested Gram-negative strains is limited.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antibacterial evaluation of 1,4-benzoxazin-3-one derivatives, representative of the procedures used to characterize compounds like Compound 77.

General Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one scaffold typically involves a multi-step process. A common route is the reaction of a 2-aminophenol with chloroacetic acid to form the core benzoxazinone ring. Subsequent modifications, such as the addition of linezolid-like substituents, are achieved through further chemical reactions.

Step I: Synthesis of 2H-benzo[b][2]oxazin-3(4H)-one

  • A solution of 2-aminophenol and chloroacetic acid in a suitable solvent (e.g., ethanol) is prepared.

  • The mixture is heated under reflux for a specified period (e.g., 16 hours at 55°C).

  • The reaction mixture is then concentrated and diluted with water to precipitate the product.

  • The precipitate is filtered, washed with water, and dried under a vacuum.

  • The crude product is recrystallized from a solvent like ethanol to yield the purified 2H-benzo[b][2]oxazin-3(4H)-one.

Step II: Functionalization (Example: Sulfonation and Amination)

  • The synthesized benzoxazinone is added to chlorosulfonic acid at a low temperature (e.g., 0°C) and stirred.

  • The mixture is then poured onto ice and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.

  • This intermediate is then reacted with an appropriate amine to introduce the desired substituent.

The final products are typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until they reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., approximately 10^6 colony-forming units per milliliter).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive controls (bacteria in broth without the compound) and negative controls (broth only) are also included. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualization of the QSAR Workflow

A specific signaling pathway for the mechanism of action of Compound 77 has not been detailed in the available literature. However, the Quantitative Structure-Activity Relationship (QSAR) study that identified its high activity provides a logical workflow for the in-silico analysis and design of novel 1,4-benzoxazin-3-one antimicrobials. The following diagram illustrates this workflow.

QSAR_Workflow Data_Curation Data Curation (111 compounds from literature) Descriptor_Calc Descriptor Calculation (Shape, VolSurf, H-bonding) Data_Curation->Descriptor_Calc Dataset_Split Dataset Splitting (Training and Validation Sets) Descriptor_Calc->Dataset_Split Model_Generation QSAR Model Generation (Genetic Algorithm) Dataset_Split->Model_Generation Model_Validation Model Validation (Leave-one-out & External) Model_Generation->Model_Validation In_Silico_Screen In Silico Screening (Evaluation of un-tested compounds) Model_Validation->In_Silico_Screen Lead_Design New Lead Compound Design Model_Validation->Lead_Design SAR_Analysis Structure-Activity Relationship Analysis Model_Validation->SAR_Analysis Activity_Prediction Activity Prediction of New Leads Lead_Design->Activity_Prediction

References

Early Research and Development of Antibacterial Agent 77: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the early research and development of "Antibacterial agent 77," also known as "compound 12" with the chemical formula C₂₂H₂₇N₃O₅ and CAS number HY-145874, detailed public information regarding its synthesis, mechanism of action, and preclinical data is not available in the primary scientific literature. The compound is listed by various chemical suppliers for research purposes, but the foundational studies describing its discovery and characterization could not be retrieved.

Without access to the primary research, it is not possible to provide the in-depth technical guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The information available is limited to that provided by commercial vendors, which typically includes basic chemical properties but lacks the scientific depth required for a comprehensive whitepaper for a research audience.

It is likely that "this compound" is a designation used in a specific research context or by a particular supplier, and the originating research may be proprietary, unpublished, or not indexed in publicly accessible scientific databases under these identifiers. Therefore, a detailed exposition on its early research and development cannot be constructed at this time.

AI-77-B: A Pseudopeptide Microbial Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chemical Properties and Structure

Microbial Origin

Putative Mechanisms of Action

Inhibition of H+/K+ ATPase (Proton Pump)

Table 1: H+/K+ ATPase Inhibitory Activity of Representative Coumarins

CompoundIC50 (µM)Source
Mammea A/BA110Calophyllum brasiliense
Mammea C/OA638Calophyllum brasiliense
Modulation of Prostaglandin Synthesis

gastroprotection_pathway cluster_gastric_parietal_cell Gastric Parietal Cell cluster_gastric_epithelial_cell Gastric Epithelial Cell AI-77-B AI-77-B H+/K+ ATPase H+/K+ ATPase AI-77-B->H+/K+ ATPase Inhibition Proton Secretion Proton Secretion H+/K+ ATPase->Proton Secretion Drives Reduced Gastric Acidity Reduced Gastric Acidity Proton Secretion->Reduced Gastric Acidity AI-77-B_2 AI-77-B COX Enzymes COX Enzymes AI-77-B_2->COX Enzymes Stimulation (?) Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Mucus & Bicarbonate Secretion Mucus & Bicarbonate Secretion Prostaglandins->Mucus & Bicarbonate Secretion Increases Enhanced Mucosal Protection Enhanced Mucosal Protection Mucus & Bicarbonate Secretion->Enhanced Mucosal Protection

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours) on a suitable agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

ast_workflow Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Prepare AI-77-B Dilutions Prepare AI-77-B Dilutions Prepare Microbial Inoculum->Prepare AI-77-B Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare AI-77-B Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Ethnobotanical and Pharmacological Profile of DAS-77: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAS-77 is a polyherbal formulation with notable applications in Nigerian traditional medicine. Comprising a 1:1 ratio of the milled dried callous bark of Mangifera indica (mango) and the dried root of Carica papaya (pawpaw), this remedy is traditionally employed for a wide spectrum of ailments, including gastrointestinal disorders, inflammatory conditions, and various infections. This technical guide provides a comprehensive overview of the ethnobotanical background, phytochemical composition, and scientifically validated pharmacological activities of DAS-77. It includes detailed summaries of experimental data, methodologies for key preclinical trials, and diagrams of the proposed molecular mechanisms of action to support further research and development.

Ethnobotanical Background

DAS-77 is a Nigerian herbal preparation traditionally used for the treatment of a diverse range of conditions. Its ethnobotanical applications, documented in local communities, include the management of ulcers, diarrhea, dysentery, cholera, stomach disorders, hemorrhoids, sexually transmitted infections, and dysmenorrhea. The formulation's composition is rooted in the long-standing use of its individual components in African traditional medicine. Mangifera indica bark is recognized for its anti-inflammatory, analgesic, and astringent properties, while Carica papaya root is utilized for its digestive and anti-parasitic benefits.[1][2] The combination in DAS-77 aims to leverage the synergistic effects of these two plants.

Phytochemical Composition

Phytochemical analyses of DAS-77 and its constituent plants have revealed a rich array of bioactive compounds. The formulation contains tannins, saponins, phenols, flavonoids, and alkaloids.[3][4] The primary active constituents are attributed to the polyphenols from Mangifera indica, most notably mangiferin, and a variety of enzymes and alkaloids from Carica papaya.[2][5][6]

Quantitative Phytochemical Analysis of DAS-77

A quantitative analysis of the major phytochemical classes found in the DAS-77 formulation is summarized below.

Phytochemical ClassConcentration (% w/v)Reference
Tannins3.26 ± 0.15[4]
Saponins2.32 ± 0.04[4]
Phenols1.31 ± 0.07[4]
Flavonoids0.54 ± 0.02[4]
Alkaloids0.04 ± 0.01[4]
Key Bioactive Compounds of Individual Components

The therapeutic effects of DAS-77 are derived from the complex interplay of compounds from its two plant sources.

Plant ComponentKey Bioactive CompoundsReference
Mangifera indica (Bark) Mangiferin, Gallic Acid, Catechins, Quercetin, Kaempferol, Protocatechuic Acid, Ellagic Acids[5]
Carica papaya (Root) Papain, Chymopapain, Carpaine, Saponins, Tannins, Flavonoids, Quinine, Naringenin[2][7][8]

Pharmacological Activities and Experimental Protocols

DAS-77 has been subjected to several preclinical studies to validate its traditional uses. These investigations have demonstrated its gastroprotective, antidiarrheal, antimicrobial, and anticancer properties.

Toxicological Profile

Acute and chronic toxicity studies are crucial for establishing the safety profile of a new formulation.

Summary of Toxicological Data for DAS-77

Parameter Result Animal Model Reference
Acute Oral Toxicity (LD50) > 20 g/kg Mice [9]
Acute Intraperitoneal Toxicity (LD50) 1122.0 mg/kg Mice [3][9]

| 90-Day Chronic Oral Toxicity | Relatively safe; reversible effects on body weight, K+ levels, and male fertility at higher doses. | Rats |[10] |

Experimental Protocol: 90-Day Chronic Oral Toxicity Study [10]

  • Animal Model: Wistar rats.

  • Groups: Four groups of animals.

    • Control: Distilled water.

    • Treatment Group 1: 80 mg/kg DAS-77.

    • Treatment Group 2: 400 mg/kg DAS-77 (Therapeutic Dose).

    • Treatment Group 3: 2000 mg/kg DAS-77.

  • Administration: Oral gavage, daily for 90 days.

  • Parameters Monitored: Body weight, food and water intake, hematological parameters (WBC, RBC, Hb, PCV, etc.), biochemical parameters (liver enzymes, kidney function tests, electrolytes), and organ weights.

  • Endpoint: After 90 days, animals are sacrificed. Blood is collected for analysis. Organs (liver, kidney, testes, ovaries, etc.) are harvested for weight determination, antioxidant assays, and histopathological examination.

  • Reversibility: A satellite group is often included where treatment is withdrawn for a period (e.g., 30 days) to assess if observed effects are reversible.

Anticancer Activity

Extracts of DAS-77 have shown significant cytotoxic effects against various cancer cell lines and in vivo tumor models.

Summary of In Vitro and In Vivo Anticancer Activity of DAS-77 Extracts

Assay/Model Extract Cell Line/Tumor Result (IC50 / % Inhibition) Reference
Sulforhodamine B (SRB) Assay Ethanol (DAS-A001) HCT-116 (Colon) 12 µg/mL [11]
Sulforhodamine B (SRB) Assay Ethanol (DAS-A001) PC3 (Prostate) 13 µg/mL [11]
Sulforhodamine B (SRB) Assay Hydroethanol (DAS-A002) HCT-116 (Colon) <5 µg/mL [11]
Sulforhodamine B (SRB) Assay Aqueous (DAS-A003) THP-1 (Leukemia) <5 µg/mL [11]
Sarcoma-180 (S-180) Ascites Hydroethanol (DAS-A002) S-180 87.50% inhibition (at 120 mg/kg) [11]
Sarcoma-180 (S-180) Ascites Aqueous (DAS-A003) S-180 89.23% inhibition (at 120 mg/kg) [11]

| L1210 Lymphoid Leukemia | Aqueous (DAS-A003) | L1210 | 177.78% increase in mean survival time |[11] |

Experimental Protocol: Sulforhodamine B (SRB) In Vitro Cytotoxicity Assay [3][12]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of DAS-77 extracts (e.g., ethanol, aqueous) and incubated for a specified period (e.g., 48-72 hours).

  • Fixation: The culture medium is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Plates are washed with water and air-dried. Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Measurement: The optical density (absorbance) is measured at 510-540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Experimental Protocol: Sarcoma-180 (S-180) Ascites In Vivo Model [11]

  • Animal Model: Swiss albino or BALB/c mice.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with Sarcoma-180 tumor cells (e.g., 2 x 10^6 cells).

  • Treatment: 24 hours after inoculation, animals are treated with DAS-77 extracts (e.g., 80-120 mg/kg) or a vehicle control, typically administered orally or i.p. for a set number of days (e.g., 7-10 days). A positive control group (e.g., 5-Fluorouracil, 20 mg/kg) is included.

  • Monitoring: Animals are monitored for body weight, tumor growth (ascitic fluid volume), and survival time.

  • Endpoint: At the end of the treatment period, the ascitic fluid is collected to measure volume and viable tumor cell count. The percentage of tumor growth inhibition is calculated.

Gastroprotective (Anti-ulcer) Activity

DAS-77 has demonstrated significant, dose-dependent protection against gastric ulcers induced by various methods.

Summary of Anti-ulcer Activity of DAS-77

Ulcer Model Dose % Ulcer Inhibition Reference
Ethanol-induced 400 mg/kg 98.57% [5]
Indomethacin-induced 400 mg/kg 76.23% [5]
Pylorus Ligation 400 mg/kg 99.28% [5]

| Cold Restraint Stress | 400 mg/kg | 96.70% |[5] |

Experimental Protocol: Ethanol-Induced Ulcer Model [5]

  • Animal Model: Wistar rats, fasted for 24 hours prior to the experiment.

  • Pre-treatment: Animals are orally administered with DAS-77 (50-400 mg/kg), a vehicle control (distilled water), or a standard drug (e.g., Misoprostol) one hour before ulcer induction.

  • Ulcer Induction: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200g body weight).

  • Evaluation: One hour after ethanol administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Scoring: The gastric mucosa is examined for lesions. Ulcer scores are calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is determined by comparing the scores of treated groups with the control group.

Molecular Mechanisms of Action

The therapeutic effects of DAS-77 are attributed to the modulation of several key signaling pathways by its bioactive constituents, particularly mangiferin from M. indica and various compounds from C. papaya.

Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory effects of DAS-77 are largely driven by mangiferin, which modulates critical inflammatory cascades. Extracts from Carica papaya also contribute by affecting MAPK signaling.

  • NF-κB Pathway Inhibition: Mangiferin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3][9] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9]

  • MAPK Pathway Modulation: Extracts from Carica papaya have been shown to activate the JNK and ERK pathways, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[13][14] This can lead to an immunomodulatory response, including the production of certain cytokines and nitric oxide.[13][14]

Anti-inflammatory and Immunomodulatory Pathways of DAS-77 cluster_mangifera Mangifera indica (Mangiferin) cluster_papaya Carica papaya cluster_pathway Signaling Cascades cluster_nucleus Nucleus cluster_response Cellular Response Mangiferin Mangiferin IKK IKK Mangiferin->IKK Inhibits Papaya Papaya Bioactives MAPK_cascade MAPK Cascade Papaya->MAPK_cascade Modulates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates JNK_ERK JNK / ERK MAPK_cascade->JNK_ERK Activates Immune_Mod Immune Modulation JNK_ERK->Immune_Mod ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFκB_nuc->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Anti-inflammatory and Immunomodulatory Pathways of DAS-77.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of Mangifera indica extracts within DAS-77 is strongly associated with the induction of programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the caspase cascade.

  • Intrinsic & Extrinsic Pathways: Studies show that M. indica extracts can activate both initiator caspases of the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[10] Activation of these caspases converges on the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[10]

Apoptosis Induction by DAS-77 (Mangifera indica component) cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_outcome Outcome MI_Extract Mangifera indica Extract Caspase8 Caspase-8 (Extrinsic Pathway) MI_Extract->Caspase8 Activates Caspase9 Caspase-9 (Intrinsic Pathway) MI_Extract->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathway by the M. indica component of DAS-77.

Experimental Workflow for In Vivo Anticancer Study

The logical flow for evaluating the anticancer potential of a formulation like DAS-77 in an animal model is depicted below.

Experimental Workflow for In Vivo Anticancer Study start Start: Select Animal Model (e.g., BALB/c Mice) inoculation Tumor Cell Inoculation (e.g., Sarcoma-180 i.p.) start->inoculation grouping Randomize into Groups (Control, DAS-77 Doses, Positive Control) inoculation->grouping treatment Daily Treatment Administration (e.g., Oral Gavage for 7-10 days) grouping->treatment monitoring Monitor Health, Body Weight, and Survival treatment->monitoring endpoint Endpoint: Sacrifice and Data Collection monitoring->endpoint analysis Analyze Tumor Volume/Weight, Calculate % Inhibition endpoint->analysis conclusion Conclusion: Determine In Vivo Efficacy analysis->conclusion

References

OXF-077: A Technical Guide to a Novel Inhibitor of the Bacterial SOS Response for Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. Bacteria adeptly evolve resistance mechanisms, often leveraging intrinsic stress responses. One such critical pathway is the SOS response, a DNA damage-induced network that, while crucial for bacterial survival, also accelerates the acquisition of resistance mutations. This document provides a comprehensive technical overview of OXF-077, a novel small molecule inhibitor of the mutagenic SOS response. Developed through a comprehensive structure-activity relationship (SAR) study of the IMP-1700 scaffold, OXF-077 has emerged as a potent tool to suppress the evolution of antibiotic resistance.[1][2] This guide details the mechanism of action of OXF-077, its synergistic effects with existing antibiotics such as ciprofloxacin, and its ability to resensitize resistant bacterial strains. We present key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development in this promising area of antimicrobial therapy.

Introduction: The SOS Response as a Target in Antimicrobial Therapy

The bacterial SOS response is a complex regulatory network that is activated in response to DNA damage.[3][4] This pathway is governed by the interplay of two key proteins: RecA and LexA. In the absence of DNA damage, the LexA repressor dimerizes and binds to specific DNA sequences known as "SOS boxes" in the promoter regions of numerous genes, thereby repressing their transcription. Upon DNA damage, such as that induced by certain antibiotics like fluoroquinolones, single-stranded DNA (ssDNA) is generated. The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein complex that activates the autoproteolytic cleavage of LexA. This inactivation of LexA leads to the de-repression of the SOS gene regulon, which includes genes involved in DNA repair, translesion synthesis, and mutagenesis.[4] While this response is a survival mechanism for the bacteria, the error-prone DNA polymerases expressed during the SOS response can introduce mutations that lead to the development of antibiotic resistance.[3] Therefore, inhibiting the SOS response is a promising strategy to potentiate the efficacy of existing antibiotics and suppress the emergence of resistance.

OXF-077 is a small molecule developed by researchers at the University of Oxford that has been identified as the most potent inhibitor of the SOS response to date.[5][6] It has been shown to significantly suppress the evolution of resistance to the fluoroquinolone antibiotic ciprofloxacin in Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Furthermore, OXF-077 can re-sensitize ciprofloxacin-resistant MRSA to the antibiotic.[5] This technical guide will delve into the quantitative data supporting these claims, the experimental methodologies used to generate this data, and the underlying biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal study on OXF-077 by Bradbury et al., published in Chemical Science in 2024.

Table 1: Potentiation of Ciprofloxacin (CFX) Activity by OXF-077 in MRSA
Compound CFX MIC in MRSA (μg/mL)
CFX alone8
CFX + 5 µM OXF-0770.25
Fold-change in CFX MIC 32
Table 2: Inhibition of the SOS Response by OXF-077 in MRSA
Compound SOS Inhibition IC50 (µM)
OXF-0770.39
Table 3: Effect of OXF-077 on the Evolution of Ciprofloxacin Resistance in MSSA
Treatment Group Day 8 CFX MIC (μg/mL)
CFX alone>32
CFX + 5 µM OXF-0771

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of ciprofloxacin in the presence and absence of OXF-077 was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A single colony of MRSA (USA300 JE2) was inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C with shaking. The overnight culture was diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A two-fold serial dilution of ciprofloxacin was prepared in a 96-well microtiter plate. OXF-077 was added to a final concentration of 5 µM to the appropriate wells.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate. The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

SOS Response Reporter Assay

The inhibitory effect of OXF-077 on the SOS response was quantified using an MRSA strain (USA300 JE2) harboring a reporter plasmid where the green fluorescent protein (gfp) gene is under the control of the recA promoter (PrecA).

  • Bacterial Culture Preparation: An overnight culture of the MRSA reporter strain was diluted in fresh Tryptic Soy Broth (TSB) and grown to an optical density at 600 nm (OD600) of approximately 0.2.

  • Compound Treatment: The bacterial culture was treated with various concentrations of OXF-077 or a vehicle control (DMSO).

  • Induction of SOS Response: The SOS response was induced by adding a sub-lethal concentration of ciprofloxacin (e.g., 0.5x MIC).

  • Measurement of GFP Expression: The plates were incubated at 37°C with shaking, and GFP fluorescence and OD600 were measured at regular intervals using a plate reader.

  • Data Analysis: The GFP fluorescence was normalized to the cell density (OD600). The percentage of SOS inhibition was calculated relative to the vehicle-treated control. The IC50 value was determined by fitting the dose-response data to a suitable sigmoidal model.

Serial Passage Experiment for Resistance Evolution

The effect of OXF-077 on the development of ciprofloxacin resistance was assessed through a serial passage experiment with a methicillin-sensitive S. aureus (MSSA) strain (SH1000).

  • Initial MIC Determination: The baseline MIC of ciprofloxacin for the MSSA strain was determined as described in Protocol 3.1.

  • Serial Passaging:

    • On Day 1, the MSSA strain was grown in MHB containing a sub-MIC concentration (0.5x MIC) of ciprofloxacin, either alone or in combination with 5 µM OXF-077.

    • On subsequent days, the culture from the highest concentration of ciprofloxacin that still permitted growth was diluted 1:1000 into a fresh 96-well plate containing a new two-fold serial dilution of ciprofloxacin (with or without 5 µM OXF-077).

    • This process was repeated daily for a specified period (e.g., 8 days).

  • MIC Determination of Evolved Strains: The MIC of ciprofloxacin for the bacterial populations at the end of the serial passage experiment was determined using the standard broth microdilution method.

Visualizations

Signaling Pathway of the Bacterial SOS Response

SOS_Pathway cluster_antibiotic Antibiotic Action cluster_dna_damage DNA Damage & Recognition cluster_sos_core Core SOS Response cluster_outcomes Cellular Outcomes cluster_inhibitor Inhibitor Action Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase/ Topoisomerase IV Fluoroquinolones->DNA_Gyrase inhibits DSB Double-Strand Breaks (DSBs) DNA_Gyrase->DSB leads to ssDNA Single-Stranded DNA (ssDNA) DSB->ssDNA processed to RecA_active RecA Filament (active) ssDNA->RecA_active activates RecA on RecA_inactive RecA (inactive) LexA LexA Dimer (Repressor) RecA_active->LexA induces autocleavage of LexA_cleaved Cleaved LexA (inactive) LexA->LexA_cleaved SOS_Genes SOS Genes LexA->SOS_Genes represses DNA_Repair DNA Repair SOS_Genes->DNA_Repair Mutagenesis Error-Prone DNA Polymerases (Mutagenesis) SOS_Genes->Mutagenesis Resistance Antibiotic Resistance Mutagenesis->Resistance leads to OXF077 OXF-077 OXF077->RecA_active inhibits

Caption: The bacterial SOS response pathway and the inhibitory action of OXF-077.

Experimental Workflow for Serial Passage Assay

Serial_Passage_Workflow cluster_setup Experiment Setup cluster_passage_cycle Daily Serial Passage Cycle cluster_outcome Outcome Analysis Start_Culture Start with susceptible bacterial strain (e.g., MSSA) MIC_Initial Determine initial MIC of antibiotic (e.g., CFX) Start_Culture->MIC_Initial Inoculate Inoculate bacteria into sub-MIC of antibiotic (+/- OXF-077) MIC_Initial->Inoculate Incubate Incubate for 24h at 37°C Inoculate->Incubate Transfer Transfer culture from highest concentration with growth to fresh antibiotic dilutions Incubate->Transfer Repeat Repeat for a defined number of days (e.g., 8 days) Transfer->Repeat Daily Repeat->Inoculate MIC_Final Determine final MIC of evolved bacterial populations Repeat->MIC_Final Compare Compare final MICs of treatment groups MIC_Final->Compare Logical_Relationship Antibiotic Antibiotic (e.g., Ciprofloxacin) DNA_Damage Bacterial DNA Damage Antibiotic->DNA_Damage SOS_Response SOS Response DNA_Damage->SOS_Response Mutagenesis Increased Mutagenesis SOS_Response->Mutagenesis Resistance Antibiotic Resistance Mutagenesis->Resistance OXF077 OXF-077 OXF077->SOS_Response Inhibits

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay for "Antibacterial agent 77"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 77" is a compound identified as having potential antibacterial properties.[1][2][3][4] Its chemical formula is C22H27N3OS, and it has a molecular weight of 381.53.[2][3] To characterize its efficacy and antimicrobial spectrum, a series of standardized in vitro assays are required. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC), assessing bacterial susceptibility through disk diffusion, and evaluating the bactericidal or bacteriostatic activity via a time-kill kinetics assay. These assays are fundamental in the preliminary screening and characterization of new antimicrobial compounds.[5][6][7][8]

Data Presentation

The quantitative data generated from the following protocols should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

Bacterial StrainDisk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
S = Susceptible, I = Intermediate, R = Resistant

Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibacterial Agent Stock Solution:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). The stability of the agent in solution should be considered.[2]

    • Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest desired final concentration in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated "this compound" solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no antibacterial agent), and the twelfth column will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well (except the sterility control wells).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth (turbidity).

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to the antibacterial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[6][14][15][16]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Disk Preparation:

    • Prepare a solution of "this compound" at a known concentration.

    • Impregnate sterile filter paper disks with a defined amount of the agent and allow them to dry under sterile conditions.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[15]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks containing "this compound" onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation as susceptible, intermediate, or resistant depends on standardized zone diameter breakpoints, which would need to be established for "this compound".

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterium over time.[17][18][19][20]

Materials:

  • This compound

  • Bacterial strains

  • Growth medium (e.g., CAMHB)

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the overnight culture in fresh broth and incubate until it reaches the mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a starting concentration of approximately 1-5 x 10⁵ CFU/mL in several flasks.

  • Exposure to Antibacterial Agent:

    • Add "this compound" to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask with no antibacterial agent.

  • Sampling and Viable Cell Count:

    • Incubate all flasks in a shaking incubator at 37°C.[18]

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.

    • Plot the log10 CFU/mL against time for each concentration and the control.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[19] Bacteriostatic activity is indicated by the inhibition of growth without a significant reduction in viable cell count.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_results Results prep_agent Prepare Antibacterial Agent 77 Stock mic_assay Broth Microdilution (MIC Determination) prep_agent->mic_assay disk_assay Disk Diffusion (Susceptibility) prep_agent->disk_assay time_kill_assay Time-Kill Kinetics (Bactericidal/Bacteriostatic) prep_agent->time_kill_assay prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay prep_inoculum->time_kill_assay analyze_mic Determine MIC Value mic_assay->analyze_mic analyze_disk Measure Zone of Inhibition disk_assay->analyze_disk analyze_time_kill Plot Log10 CFU/mL vs. Time time_kill_assay->analyze_time_kill mic_result Quantitative Potency analyze_mic->mic_result disk_result Qualitative Susceptibility analyze_disk->disk_result time_kill_result Rate of Bacterial Killing analyze_time_kill->time_kill_result

Caption: Workflow for in vitro antibacterial testing of this compound.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 77" against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to multiple antibiotics.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the assessment of new antimicrobial compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This document provides a detailed protocol for determining the MIC of a novel compound, "Antibacterial agent 77," against MRSA using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4][5][7] Each well is then inoculated with a standardized suspension of the MRSA isolate. Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][5]

Materials and Equipment

  • "this compound" stock solution

  • MRSA isolate (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Control antibiotics (e.g., Vancomycin, Oxacillin)

Experimental Protocols

Preparation of "this compound" Dilutions
  • Stock Solution Preparation : Prepare a stock solution of "this compound" in a suitable solvent (e.g., sterile deionized water, DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

  • Serial Dilutions : Perform a two-fold serial dilution of "this compound" in CAMHB in a separate 96-well plate or in tubes. This will create a gradient of concentrations to be tested. For example, if the desired final concentration range is 0.125 to 128 µg/mL, the initial concentration in the first well of the dilution series should be 256 µg/mL.

Inoculum Preparation
  • Bacterial Culture : From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Suspension : Suspend the colonies in sterile saline or PBS.

  • Standardization : Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (reading at 625 nm) or by visual comparison.

  • Final Inoculum Dilution : Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Inoculation
  • Dispensing Antibiotic : Transfer 50 µL of each concentration of "this compound" from the dilution plate to the corresponding wells of a new sterile 96-well microtiter plate.

  • Adding Inoculum : Add 50 µL of the final diluted MRSA inoculum to each well. This will bring the total volume in each well to 100 µL and dilute the antibiotic concentration to the final desired test concentration.

  • Controls :

    • Growth Control : A well containing 100 µL of inoculated CAMHB without any antibacterial agent.

    • Sterility Control : A well containing 100 µL of uninoculated CAMHB.

    • Positive Control : Include a known antibiotic with established MIC against the control MRSA strain (e.g., Vancomycin) as a control for the experimental procedure.

Incubation and Reading of Results
  • Incubation : Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of MRSA.[4][5] A reading aid, such as a viewing box with a mirror, can be used.

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner.

Table 1: MIC of "this compound" against MRSA (ATCC 43300)

AgentConcentration Range (µg/mL)MIC (µg/mL)
"this compound"0.125 - 12816
Vancomycin (Control)0.25 - 321
Oxacillin (Control)0.5 - 64>64

Table 2: Quality Control (QC) Results for Reference Strain S. aureus ATCC 29213

AntibioticExpected MIC Range (µg/mL)Observed MIC (µg/mL)Interpretation
Vancomycin0.5 - 21In range
Oxacillin0.12 - 0.50.25In range

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare Serial Dilutions of 'this compound' setup_plate Dispense Agent Dilutions into 96-well Plate prep_agent->setup_plate prep_inoculum Prepare Standardized MRSA Inoculum add_inoculum Inoculate Wells with MRSA Suspension prep_inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic result MIC Value read_mic->result

Caption: Workflow for MIC Determination.

Logical Relationship of MIC Interpretation

MIC_Interpretation cluster_breakpoints Clinical Breakpoints mic_value Observed MIC of 'this compound' susceptible Susceptible (S) Breakpoint mic_value->susceptible MIC ≤ S intermediate Intermediate (I) Breakpoint mic_value->intermediate S < MIC ≤ I resistant Resistant (R) Breakpoint mic_value->resistant MIC > R result_s Effective at Standard Dosing susceptible->result_s result_i May be Effective at Higher Dosing intermediate->result_i result_r Likely to be Ineffective resistant->result_r

Caption: MIC Interpretation Logic.

References

Application Notes & Protocols: "In Vivo" Efficacy of AI-77-B in Oncology Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: AI-77-B is a novel small molecule inhibitor targeting the aberrant PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. These application notes provide a comprehensive summary of the preclinical in vivo efficacy of AI-77-B in established xenograft and syngeneic tumor models. The detailed protocols and data presented herein are intended to guide researchers and drug development professionals in the evaluation and application of AI-77-B as a potential therapeutic agent.

Quantitative Efficacy Data

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1542 ± 125-+2.5
AI-77-B25815 ± 9847.1-1.2
AI-77-B50430 ± 6572.1-3.8
AI-77-B100188 ± 4287.8-5.1
Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 18 (± SEM)Tumor Growth Inhibition (%)Survival (%) at Day 30
Vehicle Control-2105 ± 180-0
AI-77-B50988 ± 11053.140
AI-77-B100452 ± 7578.580
Checkpoint Inhibitor (Anti-PD-1)101350 ± 15535.920
AI-77-B + Anti-PD-1100 + 10155 ± 3892.6100

Experimental Protocols

2.1. MCF-7 Xenograft Model Protocol

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MCF-7 human breast adenocarcinoma cell line

  • Matrigel® Basement Membrane Matrix

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Preparation: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are harvested during the logarithmic growth phase.

  • Tumor Implantation: A suspension of 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Animals are then randomized into treatment groups (n=10 per group).

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when the mean tumor volume in the vehicle control group reaches approximately 1500 mm³. Tumors are then excised for further analysis.

2.2. CT26 Syngeneic Model Protocol

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • CT26 murine colon carcinoma cell line

  • Anti-PD-1 antibody (clone RMP1-14)

  • Standard cell culture and animal handling equipment

Procedure:

  • Cell Preparation: CT26 cells are cultured in DMEM supplemented with 10% FBS.

  • Tumor Implantation: 1 x 10⁶ CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach an average volume of 80-100 mm³, mice are randomized into treatment groups (n=10 per group).

  • Treatment Administration:

    • Anti-PD-1 antibody is administered intraperitoneally (IP) twice a week.

    • The combination group receives both treatments as scheduled.

  • Monitoring: Tumor volume and body weight are monitored twice weekly. Animal survival is monitored daily.

  • Endpoint: The primary endpoint is tumor growth delay. A secondary endpoint is overall survival, with euthanasia performed when tumors exceed 2000 mm³ or if signs of morbidity are observed.

Signaling Pathways and Experimental Workflow

AI77B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion AI77B AI-77-B AI77B->PI3K Inhibition

Xenograft_Workflow A 1. Cell Culture (MCF-7 or CT26) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth (to 100-200 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Dosing with AI-77-B/Vehicle D->E F 6. Bi-weekly Measurement of Tumor & Body Weight E->F G 7. Endpoint Analysis (Tumor Excision/Survival) F->G

Caption: General experimental workflow for in vivo efficacy studies.

Application Notes and Protocols for the Standardization and Quality Control of "DAS-77" Polyherbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DAS-77 is a Nigerian polyherbal medicine composed of the milled bark of Mangifera indica (Mango) and the root of Carica papaya (Pawpaw).[1][2] It is traditionally used for a variety of ailments and has been the subject of scientific studies investigating its gastroprotective, antidiarrheal, antimicrobial, and anticancer properties.[1][3][4][5] Phytochemical analyses have revealed the presence of tannins, saponins, phenols, flavonoids, and alkaloids in DAS-77.[1][2] To ensure the consistent quality, safety, and efficacy of this polyherbal medicine, a robust standardization and quality control protocol is essential. These application notes provide a framework for the comprehensive quality assessment of DAS-77, from raw material evaluation to finished product testing.

Raw Material Identification and Authentication

It is imperative to ensure the correct identity and quality of the raw materials, Mangifera indica bark and Carica papaya root, before their inclusion in the formulation of DAS-77.

1.1 Macroscopic and Microscopic Examination

  • Protocol:

    • Macroscopic Evaluation: Visually inspect the raw plant materials for their organoleptic properties, including shape, size, color, odor, and taste, and compare them with authentic specimens.

    • Microscopic Evaluation: Prepare thin transverse sections of both Mangifera indica bark and Carica papaya root. Stain the sections appropriately and examine them under a microscope. Document the characteristic anatomical features, such as the arrangement of tissues, types of cells, and presence of specific inclusions like starch grains or calcium oxalate crystals.

1.2 Phytochemical Screening

Preliminary phytochemical screening provides a qualitative assessment of the major classes of chemical constituents.

  • Protocol:

    • Prepare extracts of the individual raw materials and the final DAS-77 formulation using different solvents (e.g., water, ethanol, methanol).

    • Perform standard chemical tests to detect the presence of key phytochemical groups.

Phytochemical GroupTestObservation
Alkaloids Mayer's TestFormation of a cream-colored precipitate.
Wagner's TestFormation of a reddish-brown precipitate.
Flavonoids Shinoda TestAppearance of a pink, red, or purple color.
Phenols Ferric Chloride TestFormation of a blue or green color.
Tannins Gelatin TestFormation of a white precipitate.
Saponins Froth TestFormation of a persistent froth upon shaking.

Table 1: Qualitative Phytochemical Tests for DAS-77

Chromatographic Fingerprinting for Standardization

Chromatographic fingerprinting is a powerful tool for the standardization of herbal medicines, providing a characteristic profile of the chemical constituents.

2.1 High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile technique for the rapid analysis and comparison of multiple samples.

  • Protocol for HPTLC Fingerprinting of DAS-77:

    • Sample Preparation: Extract 1 g of powdered DAS-77 with 10 ml of methanol by sonication for 15 minutes. Centrifuge and use the supernatant for application.

    • Standard Preparation: Prepare 1 mg/ml solutions of relevant marker compounds such as mangiferin (from Mangifera indica) and standard flavonoids like quercetin and kaempferol.

    • Chromatography:

      • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

      • Mobile Phase: A suitable solvent system, for instance, Toluene:Ethyl Acetate:Formic Acid (5:4:1 v/v/v), can be optimized for the separation of flavonoids and phenolic compounds.

      • Application: Apply 10 µl of the sample and standard solutions as bands.

      • Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.

      • Detection: Examine the developed plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) and document the chromatograms. The resulting fingerprint will show a series of bands, with specific bands corresponding to the marker compounds.

Workflow for HPTLC Fingerprinting

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis Sample DAS-77 Powder Extraction Methanolic Extraction Sample->Extraction Standard Marker Compounds Solution Sample & Standard Solutions Standard->Solution Extraction->Solution Application Band Application on HPTLC Plate Solution->Application Development Chromatographic Development Application->Development Detection Detection (UV 254/366 nm, Derivatization) Development->Detection Fingerprint HPTLC Fingerprint Detection->Fingerprint

Caption: Workflow for HPTLC fingerprinting of DAS-77.

2.2 High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the concentration of specific marker compounds, which is crucial for ensuring batch-to-batch consistency.

  • Protocol for Quantification of Mangiferin in DAS-77:

    • Sample and Standard Preparation: Prepare extracts as described for HPTLC. Prepare a stock solution of mangiferin standard (100 µg/ml) and create a calibration curve by preparing serial dilutions.

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 ml/min.

      • Detection: UV detector at a wavelength specific for mangiferin (e.g., 258 nm).

    • Analysis: Inject the sample and standard solutions. Identify the mangiferin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of mangiferin using the calibration curve.

ParameterHPTLCHPLC
Principle Planar ChromatographyColumn Chromatography
Primary Use Qualitative Fingerprinting, Semi-quantitativeQuantitative Analysis, High-Resolution Separation
Throughput High (multiple samples on one plate)Low (one sample at a time)
Solvent Consumption LowHigh
Resolution ModerateHigh

Table 2: Comparison of HPTLC and HPLC for DAS-77 Analysis

Quality Control Parameters

To ensure the safety of DAS-77, it is essential to test for the presence of contaminants such as heavy metals, microbial load, and pesticide residues.

3.1 Heavy Metal Analysis

  • Protocol (Atomic Absorption Spectroscopy - AAS):

    • Sample Preparation: Digest a known weight of the DAS-77 powder using a mixture of nitric acid and perchloric acid until a clear solution is obtained.

    • Analysis: Analyze the digested sample for the presence of heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg) using an atomic absorption spectrophotometer.

    • Acceptance Criteria: The levels of heavy metals should not exceed the limits set by regulatory bodies (e.g., WHO, FDA).

Heavy MetalPermissible Limit (ppm)
Lead (Pb)10
Cadmium (Cd)0.3
Arsenic (As)1
Mercury (Hg)1

Table 3: Permissible Limits for Heavy Metals in Herbal Medicines

3.2 Microbial Contamination

  • Protocol (Microbial Limit Test based on USP <61> and <62>):

    • Total Aerobic Microbial Count (TAMC): Use the plate count method with Soybean-Casein Digest Agar.

    • Total Yeast and Mold Count (TYMC): Use the plate count method with Sabouraud Dextrose Agar.

    • Test for Specific Pathogens: Test for the absence of Escherichia coli, Salmonella spp., Staphylococcus aureus, and Pseudomonas aeruginosa using selective media.

Microbial TestAcceptance Criteria (CFU/g)
Total Aerobic Microbial Count (TAMC)≤ 10^5
Total Yeast and Mold Count (TYMC)≤ 10^4
Escherichia coliAbsent in 1g
Salmonella spp.Absent in 10g

Table 4: Microbial Acceptance Criteria for Herbal Medicines

3.3 Pesticide Residue Analysis

  • Protocol (GC-MS based on QuEChERS method):

    • Extraction: Use the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of pesticide residues from the herbal matrix.

    • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify a wide range of pesticides.

    • Acceptance Criteria: The levels of pesticide residues should comply with the maximum residue limits (MRLs) established by regulatory agencies.

Experimental Workflow for Quality Control of DAS-77

QC_Workflow cluster_phytochemical Phytochemical Analysis cluster_safety Safety & Purity Testing DAS77 DAS-77 Polyherbal Medicine HPTLC HPTLC Fingerprinting DAS77->HPTLC HPLC HPLC Quantification DAS77->HPLC HeavyMetals Heavy Metal Analysis DAS77->HeavyMetals Microbial Microbial Limit Test DAS77->Microbial Pesticides Pesticide Residue Analysis DAS77->Pesticides QC_Report Quality Control Report HPTLC->QC_Report HPLC->QC_Report HeavyMetals->QC_Report Microbial->QC_Report Pesticides->QC_Report

Caption: Overall workflow for the quality control of DAS-77.

Biological Activity and Signaling Pathways

Understanding the mechanism of action of DAS-77 is crucial for its standardization and rational use. The individual components of DAS-77, Mangifera indica and Carica papaya, are known to modulate various signaling pathways.

Mangifera indica and NF-κB Signaling

Extracts of Mangifera indica have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα Complex NFkB_p65_p50->NFkB_IkB Nucleus Nucleus NFkB_p65_p50->Nucleus NFkB_IkB->IKK Gene Inflammatory Gene Expression Nucleus->Gene Mangifera Mangifera indica Extract Mangifera->IKK inhibits

Caption: Inhibition of the NF-κB pathway by Mangifera indica extract.

Carica papaya and Antioxidant Pathways

Carica papaya is rich in antioxidants that can neutralize reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS neutralizes Carica Carica papaya Extract Carica->ROS scavenges Carica->AntioxidantEnzymes upregulates

Caption: Antioxidant mechanism of Carica papaya extract.

The implementation of these detailed application notes and protocols will ensure that DAS-77 polyherbal medicine is produced to a high standard of quality, safety, and consistency. This comprehensive approach to standardization, encompassing phytochemical analysis, contaminant testing, and an understanding of its biological activity, is essential for its acceptance and integration into modern healthcare practices.

References

Synergistic Interplay of OXF-077 and Antibiotics: A Novel Strategy to Combat Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The escalating threat of antimicrobial resistance (AMR) necessitates the development of innovative therapeutic strategies. One promising approach is the use of adjuvant therapies that can enhance the efficacy of existing antibiotics and suppress the evolution of resistance. OXF-077, a novel small molecule inhibitor of the bacterial SOS response, has emerged as a potent candidate for such a synergistic approach. Developed by researchers at the University of Oxford, OXF-077 has demonstrated a remarkable ability to potentiate the activity of various antibiotics, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document provides detailed experimental protocols and application notes for investigating the synergistic effects of OXF-077 with conventional antibiotics.

Mechanism of Action: Certain antibiotics, such as fluoroquinolones, function by inducing DNA damage in bacteria.[4] This damage can trigger the bacterial SOS response, a complex DNA repair system. While this response can repair the antibiotic-induced damage, it is also mutagenic, increasing the rate of genetic mutations and thereby accelerating the development of antibiotic resistance.[2][4] OXF-077 acts as a potent inhibitor of this SOS response.[5] By blocking this pathway, OXF-077 not only enhances the direct killing effect of DNA-damaging antibiotics but also suppresses the emergence of resistant bacterial strains.[2]

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, illustrating the synergistic potential of OXF-077.

Table 1: Checkerboard Assay for Synergy between OXF-077 and Ciprofloxacin against MRSA. This table presents the Fractional Inhibitory Concentration (FIC) index, which is a measure of the synergistic interaction between two compounds. A FICI of ≤ 0.5 is indicative of synergy.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Ciprofloxacin20.250.5Synergy
OXF-077164

Table 2: Time-Kill Curve Assay of OXF-077 in Combination with Ciprofloxacin against MRSA. This table shows the change in bacterial viability (log10 CFU/mL) over 24 hours. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Treatment0h (log10 CFU/mL)6h (log10 CFU/mL)24h (log10 CFU/mL)Change from most active single agent at 24h
Growth Control6.08.59.0N/A
Ciprofloxacin (1x MIC)6.05.55.0N/A
OXF-077 (1/4x MIC)6.05.85.5N/A
Ciprofloxacin + OXF-0776.04.0<2.0≥ 3.0 log10 decrease

Table 3: Serial Passage Experiment to Assess the Development of Resistance to Ciprofloxacin. This table illustrates the fold-change in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against MRSA over 14 days of serial passage in the presence and absence of OXF-077.

DayCiprofloxacin Alone (MIC, µg/mL)Ciprofloxacin + OXF-077 (MIC, µg/mL)
022
242
482
6162
8324
10644
121284
142564

Table 4: Structure-Activity Relationship (SAR) of the IMP-1700 Scaffold Leading to OXF-077. This table provides a simplified summary of the SAR findings that identified OXF-077 as a highly potent SOS inhibitor.

Compound ScaffoldModificationSOS InhibitionCiprofloxacin Potentiation
IMP-1700 (Lead)-ModerateModerate
Analog 1Modification at Position XDecreasedDecreased
Analog 2Modification at Position YIncreasedIncreased
OXF-077 Optimized modifications High High

Experimental Protocols

Checkerboard Assay for Synergy Assessment

This protocol determines the in vitro interaction between OXF-077 and an antibiotic using the checkerboard method.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • OXF-077 stock solution

  • Antibiotic stock solution (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally and OXF-077 vertically in a 96-well plate containing CAMHB.

  • The final volume in each well should be 100 µL. The concentrations should range from sub-inhibitory to supra-inhibitory based on the known MICs of the individual compounds.

  • Prepare a bacterial inoculum diluted in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Include wells with antibiotic alone, OXF-077 alone, and a growth control (no compounds).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • ≤ 0.5: Synergy

  • 0.5 to 4: Additive or Indifference

  • 4: Antagonism

Time-Kill Curve Assay

This protocol assesses the rate of bacterial killing by OXF-077 in combination with an antibiotic over time.

Materials:

  • Bacterial strain of interest

  • CAMHB

  • OXF-077 and antibiotic stock solutions

  • Sterile culture tubes

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar plates, automated counter)

Procedure:

  • Prepare a mid-logarithmic phase bacterial culture in CAMHB.

  • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks containing fresh CAMHB.

  • Add the test compounds to the flasks at desired concentrations (e.g., antibiotic at MIC, OXF-077 at a sub-inhibitory concentration, and the combination). Include a growth control flask without any compounds.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Plot the log10 CFU/mL versus time for each treatment.

Interpretation:

  • Synergy: ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

  • Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Serial Passage Experiment for Resistance Development

This protocol evaluates the ability of OXF-077 to suppress the emergence of antibiotic resistance over multiple bacterial generations.

Materials:

  • Bacterial strain of interest

  • CAMHB

  • OXF-077 and antibiotic stock solutions

  • 96-well microtiter plates

Procedure:

  • Determine the baseline MIC of the antibiotic for the bacterial strain.

  • Prepare two sets of 96-well plates with serial twofold dilutions of the antibiotic in CAMHB. To one set, add a constant sub-inhibitory concentration of OXF-077 to all wells.

  • Inoculate all wells with the bacterial strain at a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • For each set of plates, identify the well with the highest concentration of the antibiotic that still shows bacterial growth (sub-MIC).

  • Use the culture from this well to inoculate a fresh set of plates prepared in the same manner as step 2.

  • Repeat this serial passage daily for a predetermined number of days (e.g., 14-30 days).

  • Record the MIC of the antibiotic in the presence and absence of OXF-077 at each passage.

  • Plot the MIC values over time to visualize the rate of resistance development.

Visualizations

SOS_Pathway cluster_0 Bacterial Cell DNA_Damage DNA Damage (e.g., from Fluoroquinolones) ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA creates RecA RecA ssDNA->RecA binds to RecA_star Activated RecA (RecA*) RecA->RecA_star activates LexA LexA Repressor RecA_star->LexA promotes autocleavage of SOS_Genes SOS Response Genes (DNA repair, Mutagenesis) LexA->SOS_Genes represses OXF_077 OXF-077 OXF_077->RecA_star Inhibits

Caption: The bacterial SOS response signaling pathway and the inhibitory action of OXF-077.

Experimental_Workflow cluster_1 In Vitro Synergy Testing cluster_2 Resistance Suppression Checkerboard Checkerboard Assay FICI Calculate FICI Checkerboard->FICI Time_Kill Time-Kill Curve Assay Log_Reduction Determine Log Reduction Time_Kill->Log_Reduction Serial_Passage Serial Passage Experiment MIC_Fold_Change Measure MIC Fold-Change Serial_Passage->MIC_Fold_Change Start Start (Bacterial Culture) Start->Checkerboard Start->Time_Kill Start->Serial_Passage

Caption: Experimental workflow for evaluating the synergy of OXF-077 with antibiotics.

Logical_Relationship Antibiotic Antibiotic (e.g., Ciprofloxacin) DNA_Damage Bacterial DNA Damage Antibiotic->DNA_Damage causes Bacterial_Death Increased Bacterial Death Antibiotic->Bacterial_Death leads to OXF_077 OXF-077 SOS_Response SOS Response OXF_077->SOS_Response inhibits OXF_077->Bacterial_Death enhances Suppressed_Resistance Suppressed Resistance OXF_077->Suppressed_Resistance results in Resistance_Evolution Evolution of Resistance SOS_Response->Resistance_Evolution promotes DNA_Damage->SOS_Response triggers

Caption: Logical relationship of OXF-077's synergistic mechanism with DNA-damaging antibiotics.

References

Application Notes and Protocols: Cell Culture Techniques for Evaluating the Cytotoxicity of Antibacterial Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to evaluating the cytotoxicity of "Antibacterial agent 77" using established cell culture techniques. The protocols detailed herein are designed to deliver robust and reproducible data, essential for the preclinical safety assessment of new antimicrobial compounds. The included methodologies cover key assays for determining cell viability and membrane integrity, providing a thorough profile of the potential cytotoxic effects of the agent on mammalian cells.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. For an antibacterial agent intended for systemic use, it is advisable to test its effects on cell lines representing major organs that may be exposed to the compound.[1][2]

Table 1: Recommended Cell Lines for Cytotoxicity Testing of this compound

Cell LineOriginTissue TypeRationale for Selection
HepG2 HumanLiver (Hepatocellular Carcinoma)Represents the primary site of drug metabolism and potential hepatotoxicity.
HEK293 HumanKidney (Embryonic Kidney)Represents a key organ for drug excretion and potential nephrotoxicity.
A549 HumanLung (Carcinoma)Relevant for inhaled antibacterial agents or those targeting respiratory infections.
Vero MonkeyKidney (Epithelial)A commonly used and well-characterized cell line for general cytotoxicity screening.[2]
HaCaT HumanSkin (Keratinocyte)Useful for antibacterial agents intended for topical application.[3]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100

    • Spontaneous LDH Activity: Supernatant from untreated cells.

    • Maximum LDH Activity: Supernatant from cells treated with a lysis buffer.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)

Concentration (µg/mL)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control) 100 ± 5.2100 ± 4.8100 ± 6.1
1 98 ± 4.595 ± 5.192 ± 4.9
10 85 ± 6.178 ± 5.565 ± 6.3
50 52 ± 4.941 ± 4.228 ± 3.7
100 21 ± 3.815 ± 3.18 ± 2.2
IC50 (µg/mL) 55.345.832.1

Table 3: Cytotoxicity of this compound on HepG2 Cells (LDH Assay)

Concentration (µg/mL)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control) 5 ± 1.26 ± 1.57 ± 1.8
1 7 ± 1.810 ± 2.115 ± 2.5
10 25 ± 3.138 ± 3.955 ± 4.8
50 68 ± 5.479 ± 6.288 ± 5.9
100 92 ± 4.795 ± 4.198 ± 3.5
LC50 (µg/mL) 42.531.718.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of "this compound".

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Treatment with 'this compound' Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Data_Collection 4. Data Collection (Absorbance Reading) MTT_Assay->Data_Collection LDH_Assay->Data_Collection Viability_Calc 5. % Viability Calculation Data_Collection->Viability_Calc Cytotoxicity_Calc 6. % Cytotoxicity Calculation Data_Collection->Cytotoxicity_Calc IC50_LC50 7. IC50/LC50 Determination Viability_Calc->IC50_LC50 Cytotoxicity_Calc->IC50_LC50

Caption: General workflow for cytotoxicity assessment.

Apoptosis Signaling Pathway

Should "this compound" induce apoptosis, understanding the underlying signaling pathway is crucial. The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family (Bax/Bak activation) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Application Notes and Protocols for Preclinical Studies of AI-77-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Biological Properties

PropertyValue/DescriptionSource
Compound TypeIsocoumarin / Pseudopeptide[1][2]
Biological ActivityGastroprotective (Anti-ulcer), Cytotoxic[1][3]
In Vitro Cytotoxicity
HeLa (Human cervical cancer)IC50: 20 µM[3]
A375-S2 (Human malignant melanoma)IC50: 100 µM[3]

Preclinical Formulation of AI-77-B

Proposed Oral Formulation for Gastroprotection Studies

This formulation is designed to create a uniform suspension for oral gavage in rodent models.

ComponentPurposeSuggested Concentration
AI-77-BActive Pharmaceutical Ingredient (API)1-10 mg/mL (Dose-dependent)
Tween 80Surfactant / Solubilizing agent0.5% - 2% (v/v)
Carboxymethyl Cellulose (CMC)Suspending agent0.5% (w/v)
Deionized WaterVehicleq.s. to final volume

Protocol for Preparation (10 mL Total Volume):

  • Preparing the Vehicle: In a separate beaker, dissolve 50 mg of Carboxymethyl Cellulose in approximately 9 mL of deionized water. Stir gently until fully dissolved. Add the required volume of Tween 80 to this solution.

  • Homogenization: Transfer the mixture to a 10 mL graduated cylinder or volumetric flask. Rinse the mortar with the remaining vehicle to ensure complete transfer of the compound.

  • Final Volume Adjustment: Adjust the final volume to 10 mL with deionized water.

  • Storage: Store the suspension at 4°C. Shake vigorously before each use to ensure a uniform suspension.

Experimental Protocols for Preclinical Efficacy

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

This is a standard acute model to evaluate the cytoprotective and anti-ulcer effects of a compound.[4][5]

Materials:

  • Male Wistar rats (180-220g)

  • Vehicle control (0.5% CMC with 1% Tween 80 in water)

  • Positive control (e.g., Omeprazole, 20 mg/kg)

  • Absolute Ethanol

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered)

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing:

    • Group I (Normal Control): Administer vehicle orally (e.g., 5 mL/kg).

    • Group II (Ulcer Control): Administer vehicle orally (5 mL/kg).

    • Group III (Positive Control): Administer Omeprazole orally (20 mg/kg).

  • Ulcer Induction: One hour after the administration of the respective treatments, orally administer 1 mL/animal of absolute ethanol to all groups except the Normal Control group.

  • Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation.

  • Stomach Excision: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Scoring: Pin the stomachs on a flat surface and examine for ulcers in the glandular region. Measure the length and width of each lesion. The ulcer index can be calculated, and the percentage of inhibition is determined relative to the Ulcer Control group.

  • Histopathology: Fix a portion of the stomach tissue in 10% buffered formalin for subsequent histological processing (H&E staining) to assess inflammation, hemorrhage, and edema.

Experimental Workflow for Gastroprotection Study

Below is a Graphviz diagram illustrating the workflow for the ethanol-induced ulcer model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) fasting Fasting (24 hours) acclimatize->fasting grouping Random Grouping (n=6 per group) fasting->grouping dosing Oral Dosing (Vehicle, Omeprazole, AI-77-B) grouping->dosing wait1 Wait (1 hour) dosing->wait1 induction Ulcer Induction (Absolute Ethanol) wait1->induction wait2 Wait (1 hour) induction->wait2 euthanasia Euthanasia & Stomach Excision wait2->euthanasia scoring Macroscopic Ulcer Scoring euthanasia->scoring histo Histopathological Analysis euthanasia->histo

Workflow for the in vivo gastroprotection assay.

Potential Mechanism of Action: Gastroprotection

Hypothetical Signaling Pathway

G AI77B AI-77-B PGE2 Prostaglandin E2 (PGE2) Synthesis ↑ AI77B->PGE2 NOS Nitric Oxide Synthase (NOS) Activity ↑ AI77B->NOS Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) ↑ AI77B->Antioxidant NFkB NF-κB Pathway Inhibition AI77B->NFkB Mucus Mucus & Bicarbonate Secretion ↑ PGE2->Mucus BloodFlow Mucosal Blood Flow ↑ NOS->BloodFlow ROS Reactive Oxygen Species (ROS) ↓ Antioxidant->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ↓ NFkB->Cytokines Protection Gastric Mucosal Protection Mucus->Protection BloodFlow->Protection ROS->Protection (reduces damage) Cytokines->Protection (reduces inflammation)

Hypothetical gastroprotective signaling of AI-77-B.

References

Application Note: Agar Well Diffusion Method for Assessing "DAS-77" Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The agar well diffusion assay is a widely used and established microbiological technique for determining the antimicrobial activity of a substance.[1][2][3] This method is particularly useful for preliminary screening of novel therapeutic agents, such as the polyherbal formulation "DAS-77". DAS-77 is a traditional Nigerian herbal preparation composed of the young callous bark of mango (Mangifera indica) and the dried root of pawpaw (Carica papaya)[4][5]. It has been traditionally used for a variety of ailments, and scientific studies have begun to validate its antimicrobial properties.[6][7] This application note provides a detailed protocol for utilizing the agar well diffusion method to assess the antimicrobial efficacy of DAS-77 against various microbial pathogens.

Principle of the Method

The agar well diffusion method is based on the principle of the diffusion of an antimicrobial agent through a solid agar medium that has been uniformly inoculated with a test microorganism.[3] A well is created in the agar, into which the test substance (in this case, an extract of DAS-77) is introduced. As the substance diffuses from the well into the surrounding agar, it creates a concentration gradient. If the substance possesses antimicrobial activity, it will inhibit the growth of the microorganism in the vicinity of the well, resulting in a clear area known as a "zone of inhibition".[8][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the test substance.[9]

Experimental Protocols

1. Preparation of Materials

  • Test Substance: Prepare a sterile stock solution of DAS-77 extract at a known concentration. The solvent used should be sterile and inert (e.g., Dimethyl Sulfoxide - DMSO), and a negative control with the solvent alone should always be included in the experiment.[10]

  • Microbial Cultures: Use pure, overnight broth cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Media: Mueller-Hinton Agar (MHA) is the recommended medium for antimicrobial susceptibility testing of non-fastidious bacteria.

  • Sterile Equipment: Petri dishes, sterile swabs, micropipettes and tips, sterile cork borer (6-8 mm diameter), incubator.

2. Inoculum Standardization

Standardization of the inoculum is a critical step to ensure reproducible results.[11][12] The turbidity of the microbial suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be achieved by visual comparison or spectrophotometrically.[11][12]

3. Inoculation of Agar Plates

  • A sterile cotton swab is dipped into the standardized microbial suspension.

  • Excess fluid is removed by pressing the swab against the inside of the tube.

  • The surface of the MHA plate is evenly streaked with the swab in three directions to ensure confluent growth.[3]

  • The plate is allowed to dry for a few minutes before creating the wells.

4. Agar Well Diffusion Assay

  • Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plate.[1][10]

  • Carefully add a fixed volume (e.g., 50-100 µL) of the DAS-77 extract into each well.[1][10]

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve DAS-77) on each plate.[8]

  • Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the extract into the agar before incubation.[10]

5. Incubation

  • Invert the plates and incubate at 37°C for 18-24 hours.[8][10]

6. Data Collection and Interpretation

  • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.[8]

  • The measurement should include the diameter of the well.

  • The larger the zone of inhibition, the greater the antimicrobial activity of DAS-77 against the test microorganism.[8]

Data Presentation

The following table presents hypothetical data on the antimicrobial activity of DAS-77 against common pathogens, as might be determined by the agar well diffusion method.

Test MicroorganismGram StainDAS-77 (mg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive10014Vancomycin (30 µg)22DMSO0
Escherichia coliGram-negative10018Ciprofloxacin (5 µg)28DMSO0
Pseudomonas aeruginosaGram-negative10012Gentamicin (10 µg)20DMSO0
Candida albicansN/A (Fungus)10010Fluconazole (25 µg)19DMSO0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Studies have suggested that DAS-77 may be more active against gram-negative bacteria than gram-positive bacteria.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare MHA Plates inoculate Inoculate Plates prep_media->inoculate prep_inoculum Standardize Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_das77 Prepare DAS-77 Extract add_extract Add DAS-77 & Controls prep_das77->add_extract create_wells Create Wells inoculate->create_wells create_wells->add_extract incubate Incubate (37°C, 24h) add_extract->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Experimental workflow for the agar well diffusion method.

Hypothetical Signaling Pathway Inhibition by DAS-77

signaling_pathway cluster_cell Bacterial Cell das77 DAS-77 receptor Cell Surface Receptor das77->receptor Binds to kinase_cascade Kinase Cascade das77->kinase_cascade Inhibits receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates cell_death Cell Growth Inhibition/ Cell Death kinase_cascade->cell_death Leads to gene_expression Gene Expression (e.g., for cell wall synthesis) transcription_factor->gene_expression Promotes inhibition Inhibition

References

Application Notes and Protocols for High-Throughput Screening of Novel Penam-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening Methods for "Antibacterial Agent 77" Derivatives (Represented by Penam-Based "Compound P" Derivatives)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large chemical libraries for antimicrobial activity. This document provides detailed application notes and protocols for the HTS of derivatives of a penam-based antibacterial agent, hereafter referred to as "Compound P." The primary mechanism of action for this class of compounds is the inhibition of bacterial cell wall biosynthesis. The described workflow is designed to identify potent derivatives, elucidate their mechanism of action, and assess their selectivity.

High-Throughput Screening Workflow

A tiered HTS approach is employed to efficiently identify and characterize promising derivatives of Compound P. The workflow consists of a primary screen for antibacterial activity, a secondary screen to confirm the mechanism of action, and a counter-screen to evaluate cytotoxicity.

HTS_Workflow cluster_0 Screening Cascade A Compound Library (Derivatives of Compound P) B Primary Screen: Broth Microdilution MIC Assay A->B Initial Activity C Secondary Screen: β-Lactamase Reporter Assay B->C Active Compounds D Counter-Screen: Mammalian Cell Cytotoxicity Assay C->D Confirmed MoA E Hit Confirmation & Lead Optimization D->E Selective Hits

Figure 1: High-throughput screening cascade for Compound P derivatives.

Primary Screen: Minimum Inhibitory Concentration (MIC) Determination

The primary screen utilizes a high-throughput broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each derivative against target bacterial strains. The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[1][2]

Experimental Protocol: High-Throughput Broth Microdilution MIC Assay

Objective: To determine the MIC of Compound P derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a 384-well format.

Materials:

  • Compound P derivatives dissolved in DMSO (10 mM stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile 384-well microtiter plates

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (600 nm)

  • Positive control antibiotic (e.g., Penicillin G)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Using an automated liquid handler, perform a serial dilution of the Compound P derivatives in DMSO in a source plate. Subsequently, transfer a small volume (e.g., 1 µL) of each compound concentration to the corresponding wells of the 384-well assay plates.

  • Media Dispensing: Add 50 µL of CAMHB to all wells of the assay plates.

  • Bacterial Inoculation: Dilute the logarithmic phase bacterial cultures in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of the diluted bacterial suspension to each well, except for sterility control wells (which contain only CAMHB).

  • Controls:

    • Positive Control: Wells containing bacteria and a known antibiotic (e.g., Penicillin G) at a concentration known to inhibit growth.

    • Negative Control: Wells containing bacteria and DMSO (vehicle control).

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits ≥90% of bacterial growth compared to the negative control.[3] The quality of the assay is assessed by calculating the Z'-factor using the positive and negative controls. An excellent assay has a Z'-factor between 0.5 and 1.0.[4][5][6][7][8]

Data Presentation: Representative MIC and Z'-Factor Data
ParameterValueInterpretation
Assay Format 384-well broth microdilutionHigh-throughput
Test Organism S. aureus ATCC 29213Gram-positive pathogen
Positive Control Penicillin G (MIC = 0.06 µg/mL)Reference β-lactam
Z'-Factor 0.78Excellent assay quality
Hit Criterion MIC ≤ 16 µg/mLDefines active compounds
Compound IDMIC (µg/mL)
Compound P-0018
Compound P-002>64
Compound P-0032
Compound P-00432
Compound P-0050.5

Secondary Screen: Mechanism of Action (MoA) Confirmation

Derivatives that demonstrate significant antibacterial activity in the primary screen are further evaluated in a secondary screen to confirm their mechanism of action as cell wall synthesis inhibitors. A β-lactamase reporter gene assay is a suitable method for this purpose.[9][10] In this assay, inhibition of cell wall synthesis leads to cellular stress and the induction of a reporter gene (e.g., β-lactamase), which can be detected with a chromogenic or fluorogenic substrate.

Bacterial Peptidoglycan Biosynthesis Pathway

The target of penam-based compounds is the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This process is catalyzed by penicillin-binding proteins (PBPs). Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis.[11][12][13][14][15]

Peptidoglycan_Synthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm A UDP-NAG & UDP-NAM Synthesis B UDP-NAM-pentapeptide (Park's Nucleotide) A->B C Lipid I B->C MraY D Lipid II C->D MurG E Glycan Chain Polymerization D->E Transglycosylase F Peptidoglycan Cross-linking E->F Transpeptidase (PBP) G Mature Peptidoglycan F->G Inhibitor Compound P Derivatives (β-Lactams) Inhibitor->F Inhibition

Figure 2: Simplified bacterial peptidoglycan biosynthesis pathway and the target of Compound P derivatives.
Experimental Protocol: β-Lactamase Reporter Assay

Objective: To confirm that active Compound P derivatives inhibit bacterial cell wall synthesis.

Materials:

  • E. coli strain engineered with a cell wall stress-inducible promoter driving β-lactamase expression.

  • Active Compound P derivatives from the primary screen.

  • Luria-Bertani (LB) broth.

  • Nitrocefin (chromogenic β-lactamase substrate).

  • 384-well microtiter plates.

  • Automated liquid handler.

  • Microplate incubator.

  • Spectrophotometer (486 nm).

Procedure:

  • Compound Plating: Dispense 1 µL of the active compounds at various concentrations into a 384-well plate.

  • Cell Culture: Grow the reporter E. coli strain to the early logarithmic phase (OD600 ≈ 0.2).

  • Inoculation: Add 100 µL of the bacterial culture to each well of the compound-containing plate.

  • Incubation: Incubate the plates at 37°C for 2-4 hours to allow for induction of the reporter gene.

  • Substrate Addition: Add 10 µL of nitrocefin solution to each well.

  • Data Acquisition: Measure the absorbance at 486 nm every 5 minutes for 30 minutes to determine the rate of nitrocefin hydrolysis.

  • Data Analysis: An increase in the rate of nitrocefin hydrolysis compared to the negative control indicates that the compound induces cell wall stress.

Data Presentation: Representative Reporter Assay Data
Compound IDMIC (µg/mL)β-Lactamase Activity (Fold Induction vs. Control)MoA Confirmation
Compound P-001812.5Confirmed
Compound P-003215.2Confirmed
Compound P-0050.518.9Confirmed
Other Active Hit41.1Not a cell wall inhibitor

Counter-Screen: Cytotoxicity Assay

To assess the selectivity of the active compounds, a counter-screen is performed to measure their cytotoxicity against a mammalian cell line. This is crucial to eliminate compounds that are toxic to host cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the confirmed hits against a human cell line (e.g., HEK293).

Materials:

  • HEK293 cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Confirmed hit compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 384-well clear-bottom cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed HEK293 cells into 384-well plates at a density of ~5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as CC50 / MIC. A higher SI value is desirable.

Data Presentation: Representative Cytotoxicity and Selectivity Data
Compound IDMIC (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
Compound P-0018>128>16
Compound P-00328542.5
Compound P-0050.555110

The described high-throughput screening workflow provides a robust framework for the identification and initial characterization of novel penam-based antibacterial agents. By systematically assessing antibacterial potency, confirming the mechanism of action, and evaluating cytotoxicity, this approach facilitates the selection of promising lead candidates for further drug development.

References

Application Notes and Protocols: OXF-077 in Combination with Ciprofloxacin Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. One mechanism by which bacteria develop resistance is through the activation of the SOS response, a DNA repair system that is triggered by DNA-damaging antibiotics such as fluoroquinolones. The SOS response not only repairs DNA but also increases the rate of genetic mutations, accelerating the evolution of resistance. OXF-077 is a novel small molecule inhibitor of the SOS response in bacteria.[1][2] When used in combination with the fluoroquinolone antibiotic ciprofloxacin, OXF-077 has been shown to suppress the development of resistance and re-sensitize resistant strains of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) to ciprofloxacin.[1][2][3][4][5][6]

These application notes provide a summary of the quantitative data, detailed experimental protocols, and relevant biological pathways to facilitate further research and development of this promising combination therapy.

Data Presentation

The following tables summarize the in vitro efficacy of OXF-077 in combination with ciprofloxacin against S. aureus.

Table 1: Ciprofloxacin Minimum Inhibitory Concentration (MIC) Against S. aureus Strains in the Presence and Absence of OXF-077

Bacterial StrainOXF-077 Concentration (µM)Ciprofloxacin MIC (µg/mL)Fold-change in Ciprofloxacin MIC
S. aureus SH1000 (MSSA)00.25-
S. aureus SH1000 (MSSA)5.0Not explicitly stated, but resistance evolution is suppressedNot applicable
S. aureus JE2 (MRSA)08-
S. aureus JE2 (MRSA)2.5Not explicitly stated, but potentiation of DNA damage is observedNot applicable
Ciprofloxacin-resistant S. aureus SH1000 (Evolved in vitro)0>32-
Ciprofloxacin-resistant S. aureus SH1000 (Evolved in vitro)5.00.25>128

Table 2: SOS Response Inhibition by OXF-077 in S. aureus JE2 (MRSA)

CompoundIC50 for SOS Inhibition (nM)
OXF-077470

Signaling Pathways and Experimental Workflows

Signaling Pathway of the SOS Response and Inhibition by OXF-077

SOS_Pathway cluster_stress Cellular Stress cluster_response SOS Response cluster_outcome Outcome DNA_Damage DNA Damage (e.g., from Ciprofloxacin) RecA RecA Activation DNA_Damage->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes SOS Gene Expression (Error-prone polymerases, etc.) LexA->SOS_Genes DNA_Repair DNA Repair SOS_Genes->DNA_Repair Mutation Increased Mutation Rate SOS_Genes->Mutation Resistance Antibiotic Resistance Mutation->Resistance OXF-077 OXF-077 OXF-077->RecA Inhibition Serial_Passage_Workflow cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeated Daily) cluster_analysis Analysis Start_Culture Start with susceptible S. aureus culture MIC_Determination Determine initial Ciprofloxacin MIC Start_Culture->MIC_Determination Sub_MIC_Culture Culture bacteria at sub-MIC of Ciprofloxacin +/- OXF-077 MIC_Determination->Sub_MIC_Culture Incubate Incubate overnight Sub_MIC_Culture->Incubate New_MIC Determine new Ciprofloxacin MIC Incubate->New_MIC Transfer Transfer culture from sub-MIC well to fresh media New_MIC->Transfer Compare_MICs Compare the rate of MIC increase over time between conditions (+/- OXF-077) New_MIC->Compare_MICs Transfer->Sub_MIC_Culture Next Passage

References

Application Note: Quantification of "Antibacterial Agent 77" (Ciprofloxacin) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Antibacterial agent 77," modeled here by the broad-spectrum fluoroquinolone antibiotic Ciprofloxacin, requires accurate and precise quantification for various applications, including pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of Ciprofloxacin using an isocratic RP-HPLC method with UV detection.

Principle of the Method

This method employs reverse-phase chromatography, where the stationary phase (a C18 column) is nonpolar, and the mobile phase is a polar mixture of an acidic buffer and an organic solvent. Ciprofloxacin is separated from other components in the sample matrix based on its differential partitioning between the stationary and mobile phases. The separated Ciprofloxacin is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, and the resulting signal is proportional to its concentration.

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis Detector

  • Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., XBridge® C18 or equivalent).[3]

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Vacuum filtration assembly with 0.45 µm membrane filters.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • Ciprofloxacin Hydrochloride reference standard (USP grade or equivalent).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • Triethylamine (AR grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (Buffer:Acetonitrile, 60:40 v/v):

    • Buffer Preparation (0.025M Phosphoric Acid, pH 3.0): Dissolve 2.45 mL of orthophosphoric acid in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 using triethylamine.[3][4]

    • Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.[3][4]

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of Ciprofloxacin HCl reference standard and transfer it to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1.0, 5.0, 10.0, 20.0, and 40.0 µg/mL).

Sample Preparation
  • Pharmaceutical Tablets:

    • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 25 mg of Ciprofloxacin and transfer it to a 50 mL volumetric flask.[4]

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.

    • Further dilute this solution with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).[4]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma/Serum):

    • To a 0.5 mL plasma sample, add an equal volume of acetonitrile to precipitate proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 0.025M H₃PO₄ (pH 3.0):Acetonitrile (60:40)
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature 40°C[4]
Detection Wavelength 278 nm[3][4]
Run Time ~5 minutes

Data Presentation and Method Validation

The method should be validated according to ICH guidelines.[6] A summary of typical performance characteristics for this analytical method is presented below.

Table 1: Summary of HPLC Method Validation Parameters

ParameterTypical ResultSpecification
Linearity Range 1.0 - 40.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) > 0.999-
Limit of Detection (LOD) 0.11 µg/mL[3]Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.35 µg/mL[3]Signal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 97.4% - 104.3%[3]98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)< 5.0%[3]≤ 5.0%
Specificity No interference from excipients or degradation products at the retention time of Ciprofloxacin.Peak Purity > 99%
Robustness Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and flow rate (±0.1 mL/min).%RSD < 5.0%

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for quantifying "this compound" (Ciprofloxacin) in a tablet formulation.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result p1 Prepare Mobile Phase (Buffer:ACN 60:40) a1 Set HPLC Conditions (Flow, Temp, Wavelength) p1->a1 p2 Prepare Standard Stock (500 µg/mL) p3 Prepare Calibration Standards (1-40 µg/mL) p2->p3 a2 Inject Standards & Sample (20 µL) p3->a2 p4 Prepare Sample (Weigh & Dissolve Tablet) p4->a2 a1->a2 a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration d2->d3 r1 Report Final Result (e.g., % of Label Claim) d3->r1

Workflow for HPLC quantification of Ciprofloxacin.

References

Application Note: Evaluating the Efficacy of Antibacterial Agent 77 on Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. Biofilms exhibit increased tolerance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. This document provides a detailed protocol for assessing the in-vitro efficacy of "Antibacterial agent 77" on the formation of bacterial biofilms, using a standard static biofilm model with quantification via crystal violet staining.

Experimental Protocols

This section details the necessary methodologies for determining the effect of "this compound" on biofilm formation. The protocol is optimized for a high-throughput 96-well plate format.

Determination of Minimum Inhibitory Concentration (MIC)

Before assessing its anti-biofilm properties, it is crucial to determine the MIC of "this compound" to distinguish between bactericidal/bacteriostatic effects and true anti-biofilm activity. The anti-biofilm assay should be conducted at sub-MIC concentrations.

Materials:

  • "this compound"

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (OD600 nm)

Protocol:

  • Prepare a 2-fold serial dilution of "this compound" in TSB directly in a 96-well plate (e.g., from 512 µg/mL to 1 µg/mL).

  • Inoculate a fresh overnight culture of the bacterial strain and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Add the bacterial suspension to each well containing the agent dilutions. Include a positive control (bacteria, no agent) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the total biofilm biomass after treatment with sub-MIC concentrations of "this compound".

Materials:

  • "this compound"

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB)

  • 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader (OD570 nm)

Protocol:

  • Preparation: Prepare serial dilutions of "this compound" in TSB at concentrations below the determined MIC (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).

  • Inoculation: Add 100 µL of the prepared agent dilutions to the wells of a 96-well plate. Add 100 µL of a 1:100 dilution of an overnight bacterial culture (adjusted to 0.5 McFarland). Include a positive control (bacteria, no agent) and a negative control (medium only).

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm. Incubate for 15-30 minutes.

  • Quantification: Transfer 150 µL of the solubilized stain from each well to a new flat-bottomed plate. Measure the absorbance at 570 nm (OD570) using a microplate reader.

  • Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_Control - OD_Treated) / OD_Control] * 100

Data Presentation

The quantitative results from the Biofilm Inhibition Assay should be summarized for clear interpretation and comparison.

Table 1: Effect of "this compound" on Biofilm Formation

Concentration (µg/mL)Mean OD570 ± SD% Biofilm Inhibition
Control (0 µg/mL)1.254 ± 0.080%
1/8 MIC (8 µg/mL)0.982 ± 0.0621.7%
1/4 MIC (16 µg/mL)0.615 ± 0.0551.0%
1/2 MIC (32 µg/mL)0.244 ± 0.0380.5%
MIC (64 µg/mL)0.051 ± 0.0195.9%
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental process and a potential mechanism of action for "this compound".

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification p1 Prepare Bacterial Culture (0.5 McFarland) a1 Inoculate 96-Well Plate (Bacteria + Agent) p1->a1 p2 Prepare Serial Dilutions of Agent 77 (Sub-MIC) p2->a1 a2 Incubate (Static) 24h at 37°C a1->a2 a3 Wash to Remove Planktonic Cells a2->a3 a4 Fix with Methanol a3->a4 q1 Stain Biofilm with 0.1% Crystal Violet a4->q1 q2 Wash Excess Stain q1->q2 q3 Solubilize Stain with 30% Acetic Acid q2->q3 q4 Read Absorbance at OD570 nm q3->q4

Caption: Experimental workflow for the crystal violet biofilm inhibition assay.

G Hypothetical Mechanism: Quorum Sensing Inhibition cluster_bacterium Bacterial Cell QS_Synthase Signal Synthase (e.g., LuxI) AHL Autoinducer Signal (AHL) QS_Synthase->AHL Synthesis Receptor Signal Receptor (e.g., LuxR) AHL->Receptor Binding & Activation Genes Biofilm-related Genes (EPS, Adhesins) Receptor->Genes Upregulation Biofilm Biofilm Formation Genes->Biofilm Leads to Agent77 This compound Agent77->Receptor Inhibition

Caption: Hypothetical pathway showing Agent 77 inhibiting a quorum sensing signal receptor.

Application Notes and Protocols for "AI-77-B" in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

PropertyValue
Molecular FormulaC₂₀H₂₈N₂O₈
Molecular Weight424.45 g/mol
IUPAC Name(2S,3R,4R,5S)-5-amino-2-(carboxymethyl)-4-hydroxy-N-((S)-1-((S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl)tetrahydro-2H-pyran-3-carboxamide
PubChem CID197216

Stereoselective Synthetic Strategy

Overall Synthetic Workflow

AI-77-B Synthesis Workflow cluster_dihydroisocoumarin Dihydroisocoumarin Synthesis cluster_amino_acid Amino Acid Side-Chain Synthesis cluster_final_steps Final Assembly start_A N-Boc-L-leucinal diels_alder Diels-Alder Reaction start_A->diels_alder cyclization Acid-catalyzed Cyclization diels_alder->cyclization dihydroisocoumarin Dihydroisocoumarin Fragment cyclization->dihydroisocoumarin coupling Peptide Coupling dihydroisocoumarin->coupling start_B Protected Ester aldol_reaction syn-Aldol Reaction start_B->aldol_reaction curtius_rearrangement Curtius Rearrangement aldol_reaction->curtius_rearrangement homologation Dondoni Homologation curtius_rearrangement->homologation amino_acid_fragment Amino Acid Fragment homologation->amino_acid_fragment amino_acid_fragment->coupling deprotection Final Deprotection coupling->deprotection ai77b AI-77-B deprotection->ai77b caption Overall synthetic workflow for AI-77-B.

Experimental Protocols

Part 1: Stereoselective Synthesis of the Dihydroisocoumarin Fragment

Protocol 1: Synthesis of the Dihydroisocoumarin Fragment

StepProcedureReagents & ConditionsExpected YieldDiastereomeric Ratio
1 Preparation of Acetylenic Ester Dienophile N-Boc-L-leucinal, propargyl alcohol derivative, coupling agent (e.g., DCC/DMAP)~85%>95:5
2 Diels-Alder Reaction Acetylenic ester, 1-methoxy-1,3-cyclohexadiene, Toluene, 180 °C, sealed tube~70-75%>95:5
3 Acid-catalyzed Cyclization Diels-Alder adduct, p-TsOH (catalytic), Methanol, rt~90-95%-

Detailed Methodology:

  • Preparation of the Acetylenic Ester Dienophile: To a solution of N-Boc-L-leucinal in dichloromethane (DCM), add the corresponding propargyl alcohol derivative. Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the acetylenic ester.

  • Diels-Alder Reaction: In a sealed tube, dissolve the acetylenic ester and an excess of 1-methoxy-1,3-cyclohexadiene in toluene. Heat the mixture at 180 °C for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the Diels-Alder adduct.

  • Acid-catalyzed Cyclization: Dissolve the Diels-Alder adduct in methanol and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir the solution at room temperature for 12 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is the desired dihydroisocoumarin fragment, which can be further purified by chromatography if necessary.

Part 2: Stereoselective Synthesis of the Amino Acid Side Chain

The synthesis of the hydroxylated amino acid side chain is achieved through a sequence of stereoselective reactions, including a syn-aldol reaction and a Curtius rearrangement.[2]

Protocol 2: Synthesis of the Amino Acid Side Chain

StepProcedureKey Reagents & ConditionsExpected YieldDiastereomeric Ratio
1 Titanium-Enolate syn-Aldol Reaction Chiral ester, TiCl₄, Hünig's base, Aldehyde~70-80%>95:5 (syn:anti)
2 Curtius Rearrangement Aldol product, Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol~75-85%-
3 Dondoni Homologation Product from Curtius rearrangement, 2-thiazolyl-methyl isocyanide, n-BuLi~60-70%-
4 Oxidation and Protection Homologation product, Oxidizing agent (e.g., KMnO₄), Protecting group introduction (e.g., Boc₂O)~50-60% (over 2 steps)-

Detailed Methodology:

  • Titanium-Enolate syn-Aldol Reaction: To a solution of the chiral ester in DCM at -78 °C, add titanium tetrachloride (TiCl₄) dropwise. After stirring for 30 minutes, add Hünig's base (N,N-diisopropylethylamine), followed by the desired aldehyde. Stir the reaction at -78 °C for 4 hours and then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM, and dry the combined organic layers over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.

  • Curtius Rearrangement: Saponify the ester from the aldol reaction to the corresponding carboxylic acid using LiOH in THF/water. To a solution of the resulting acid in toluene, add triethylamine and diphenylphosphoryl azide (DPPA). Heat the mixture to reflux for 2 hours. Add benzyl alcohol and continue to reflux overnight to form the Cbz-protected amine. Purify the product by column chromatography.

  • Dondoni Homologation: Convert the terminal group of the product from the Curtius rearrangement to an aldehyde. To a solution of 2-thiazolyl-methyl isocyanide in THF at -78 °C, add n-butyllithium (n-BuLi). After stirring for 30 minutes, add the aldehyde. Stir for 2 hours at -78 °C and then warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by chromatography.

  • Oxidation and Protection: Oxidize the product from the homologation step to the corresponding carboxylic acid using an appropriate oxidizing agent (e.g., potassium permanganate). Protect the amino group with a suitable protecting group, such as a Boc group, using di-tert-butyl dicarbonate (Boc₂O) to yield the final amino acid fragment.

Part 3: Coupling and Final Deprotection
StepProcedureKey Reagents & ConditionsExpected Yield
1 Peptide Coupling Dihydroisocoumarin fragment, Amino acid fragment, Coupling agent (e.g., HATU, HOBt), DIPEA, DMF~60-70%
2 Final Deprotection Coupled product, Trifluoroacetic acid (TFA), DCM~80-90%

Detailed Methodology:

Postulated Mechanism of Gastroprotective Action

AI-77-B Postulated Mechanism cluster_pathway Gastric Mucosal Cell AI77B AI-77-B COX Cyclooxygenase (COX) AI77B->COX Modulates eNOS Endothelial Nitric Oxide Synthase (eNOS) AI77B->eNOS Modulates PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Mucus Increased Mucus and Bicarbonate Secretion PGE2->Mucus BloodFlow Increased Mucosal Blood Flow PGE2->BloodFlow NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Vasodilation->BloodFlow caption Postulated gastroprotective mechanism of AI-77-B.

References

Application Note: Evaluating the Pharmacodynamics of Antibacterial Agent 77 using a Time-Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting a time-kill kinetics assay to determine the in vitro pharmacodynamic properties of "Antibacterial agent 77," a novel investigational compound. The assay is crucial for characterizing its bactericidal or bacteriostatic activity over time and across various concentrations.

Introduction

The time-kill kinetics assay is a fundamental microbiological method used to assess the functional effects of an antimicrobial agent against a specific bacterium.[1][2] Unlike Minimum Inhibitory Concentration (MIC) assays that determine the lowest concentration to inhibit growth, the time-kill assay provides dynamic data on the rate and extent of bacterial killing over a set period, typically 24 hours.[1][3] This analysis is essential for classifying a compound as bactericidal (causes cell death) or bacteriostatic (inhibits growth).[4]

A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5] A bacteriostatic effect is marked by a prevention of significant growth, often resulting in a CFU/mL count that is similar to the starting inoculum, while the untreated growth control multiplies significantly.[1][4]

This protocol outlines the standardized procedure, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, for evaluating this compound against a representative Gram-positive pathogen, Staphylococcus aureus.[2][6][7]

Hypothetical Mechanism of Action

To provide a conceptual framework, we will hypothesize a potential mechanism of action for this compound. Many novel antibacterial agents act by interfering with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[8][9][10] For the purposes of this application note, we will posit that this compound targets bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting peptide chain elongation and leading to cell death.

G Hypothetical Mechanism of Action of Agent 77 agent This compound membrane Bacterial Cell Membrane agent->membrane Penetrates ribosome 70S Ribosome agent->ribosome Binds to 50S Subunit protein Protein Synthesis ribosome->protein Inhibition death Bacterial Cell Death protein->death Leads to

Caption: Hypothetical pathway of Agent 77 inhibiting protein synthesis.

Experimental Protocol

This protocol is adapted from established CLSI guidelines for determining the bactericidal activity of antimicrobial agents.[7]

Materials
  • Bacterial Strain: Staphylococcus aureus ATCC® 29213™ (or other relevant strain)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates

  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO, water)

  • Control Antibiotic: Vancomycin (as a bactericidal control)

  • Reagents: Sterile 0.9% saline, neutralizing buffer (if necessary to inactivate the agent upon sampling)

  • Equipment: Shaking incubator (37°C), spectrophotometer, sterile culture tubes, micropipettes, micro-titer plates, spiral plater or manual plating supplies, colony counter.

Experimental Workflow Diagram

G Experimental Workflow for Time-Kill Kinetics Assay cluster_prep 1. Preparation cluster_exp 2. Incubation & Sampling cluster_analysis 3. Analysis prep_bac Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) incubate Inoculate Tubes & Incubate with Shaking at 37°C prep_bac->incubate prep_abx Prepare Serial Dilutions of this compound (e.g., 0.5x, 1x, 4x MIC) prep_abx->incubate sampling Collect Aliquots at Specified Time Points (0, 2, 4, 8, 24 hr) incubate->sampling plate Perform Serial Dilutions of Aliquots & Plate on TSA sampling->plate count Incubate Plates (18-24 hr) & Count Colonies (CFU) plate->count plot Calculate Log10 CFU/mL & Plot Data vs. Time count->plot

Caption: Step-by-step workflow for the time-kill kinetics assay.

Step-by-Step Procedure
  • Inoculum Preparation:

    • From a fresh TSA plate (18-24 hours growth), select 3-5 colonies of S. aureus.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in pre-warmed CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Test Setup:

    • Prepare test tubes containing CAMHB with this compound at various concentrations, typically based on its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[3]

    • Include a positive growth control tube (no agent) and a vehicle control tube (solvent only, if applicable).

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[1] The T=0 sample should be taken immediately after inoculation.

  • Bacterial Enumeration:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile saline or neutralizing buffer.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

    • Transform the CFU/mL values to Log10 CFU/mL.

    • Plot the mean Log10 CFU/mL (Y-axis) versus time (X-axis) for each concentration.

Data Presentation and Interpretation

The results of the time-kill assay are summarized in a table and visualized in a time-kill curve plot. The following table presents sample data for this compound against S. aureus.

Table 1: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)Vancomycin (4x MIC) (Log10 CFU/mL)
0 5.725.715.725.705.71
2 6.455.655.154.084.95
4 7.815.584.20<2.704.10
8 8.955.903.11<2.703.05
24 9.306.95<2.70<2.70<2.70
Note: <2.70 represents the lower limit of detection for this hypothetical assay.

Interpretation of Results:

  • Growth Control: Shows robust bacterial growth over 24 hours, validating the assay conditions.

  • 0.5x MIC: Demonstrates a primarily bacteriostatic effect, as it inhibits growth compared to the control but does not cause a significant reduction from the initial inoculum. Some regrowth is observed after 8 hours.[4]

  • 1x MIC and 4x MIC: Both concentrations exhibit bactericidal activity, achieving a >3-log10 reduction in CFU/mL from the initial inoculum.[5] The 4x MIC concentration achieves this reduction more rapidly (by 4 hours) than the 1x MIC concentration, indicating a concentration-dependent killing effect.

  • Vancomycin Control: The reference bactericidal agent shows the expected killing kinetics, validating the assay's performance.

Conclusion

The time-kill kinetics assay is an indispensable tool for characterizing the pharmacodynamic profile of new antibacterial agents. Based on the provided protocol and representative data, "this compound" demonstrates concentration-dependent bactericidal activity against S. aureus at concentrations equal to or greater than its MIC. This information is critical for guiding further preclinical and clinical development, including dose-finding studies and predicting in vivo efficacy.

References

Troubleshooting & Optimization

Improving the solubility of "Antibacterial agent 77" for "in vitro" assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 77. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a special focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]

Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous culture medium. Why is this happening and what can I do?

A2: This is a common issue for compounds with low aqueous solubility.[1][3] When the DMSO stock is introduced into the aqueous environment of the culture medium, the compound may crash out of solution as it is less soluble in water. To mitigate this, consider the following:

  • Optimize Dilution Protocol: Ensure rapid and thorough mixing upon dilution to avoid localized high concentrations of the compound.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still not prevent precipitation.

  • Co-solvents: The use of a co-solvent system can help improve solubility.

Q3: Are there alternative solvents to DMSO?

A3: While DMSO is widely used, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[4] However, it's crucial to include a solvent-only control in your experiments to account for any potential antibacterial activity or toxicity of the solvent itself.[4]

Q4: Can I use heat or sonication to improve the solubility of this compound?

A4: Gentle heating and sonication can be used to aid in the initial dissolution of the compound in the solvent.[4][5] However, be cautious as excessive heat can degrade the compound. Sonication can help break down aggregates and improve dispersion.[5]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Precipitation in stock solution (DMSO) The compound has low solubility even in DMSO at the desired concentration. Freeze-thaw cycles may also cause precipitation.[3]Prepare a fresh stock solution at a lower concentration. If possible, avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Precipitation upon dilution in aqueous buffer/media The compound has poor aqueous solubility. The final concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of the compound in the assay. Consider using a co-solvent system (e.g., with a small percentage of ethanol) or solubility enhancers like cyclodextrins.[6]
Inconsistent results in bioassays Precipitation of the compound leads to variable effective concentrations.[1][3]Visually inspect plates for precipitation before and after incubation. Optimize the solubilization protocol to ensure the compound remains in solution throughout the experiment.
High background signal or cell toxicity The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the assay does not exceed a level that is non-toxic to the cells being tested (typically ≤1%).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is adapted from standard MIC assay procedures.[7][8]

  • Prepare Antibiotic Plates:

    • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).

    • To minimize precipitation, it is recommended to first dilute the DMSO stock in the medium to 2x the highest desired concentration, ensuring the DMSO concentration is kept low, and then perform the serial dilutions.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compound.

  • Controls:

    • Positive Control: Bacterial inoculum in broth without the antibacterial agent.

    • Negative Control: Broth only.

    • Solvent Control: Bacterial inoculum in broth with the highest concentration of the solvent used in the assay.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.[7][8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) Observations
Water< 0.01Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Insoluble
Ethanol2.5Sparingly soluble
Methanol1.8Sparingly soluble
Dimethyl Sulfoxide (DMSO)> 50Freely soluble
Dimethylformamide (DMF)> 40Freely soluble

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_final Execution & Analysis stock_prep Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in 96-Well Plate stock_prep->serial_dilution Dilute compound bacterial_culture Overnight Bacterial Culture inoculum_prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep Standardize culture inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate (18-24h, 37°C) inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Experimental workflow for MIC determination of this compound.

troubleshooting_workflow start Precipitation Observed? stock_check In Stock Solution? start->stock_check media_check In Culture Media? stock_check->media_check No lower_stock_conc Lower Stock Concentration Aliquot to avoid freeze-thaw stock_check->lower_stock_conc Yes lower_final_conc Lower Final Concentration media_check->lower_final_conc Yes resolved Issue Resolved media_check->resolved No lower_stock_conc->resolved cosolvent Use Co-solvent System (e.g., with Ethanol) lower_final_conc->cosolvent cyclodextrin Use Solubility Enhancer (e.g., Cyclodextrin) lower_final_conc->cyclodextrin lower_final_conc->resolved cosolvent->resolved cyclodextrin->resolved

Caption: Troubleshooting decision tree for solubility issues.

signaling_pathway cluster_cell Bacterial Cell agent77 This compound outer_mem Outer Membrane agent77->outer_mem Diffusion inner_mem Inner Membrane outer_mem->inner_mem gyrase DNA Gyrase inner_mem->gyrase Inhibition topoisomerase Topoisomerase IV inner_mem->topoisomerase Inhibition dna_rep DNA Replication gyrase->dna_rep Blocks topoisomerase->dna_rep Blocks cell_death Cell Death dna_rep->cell_death Leads to

Caption: Hypothetical mechanism of action for this compound.

References

Overcoming stability issues with "AI-77-B" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous buffers, it is crucial to maintain a slightly acidic pH (pH 5.0-6.5) to improve solubility and stability. Avoid preparing stock solutions in alcohols like ethanol or methanol, as this can lead to precipitation over time.

A2: Precipitation in aqueous solutions like cell culture media is a common issue. It can be caused by several factors:

  • Solvent concentration: The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution should be kept low (ideally below 0.5%) in the final working solution to avoid insolubility.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Answer:

  • Test different buffer pHs: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 5.0 to 7.4.

  • Visual inspection: After a 1-hour incubation at room temperature, visually inspect each solution for any signs of precipitation. For a more quantitative measure, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.

SolventMaximum Soluble Concentration (mM)Temperature (°C)Notes
DMSO5025Recommended for primary stock solutions.
Dimethylformamide (DMF)2525Alternative for primary stock solutions.
Ethanol125Not recommended for long-term storage.
PBS (pH 7.4)0.0525Prone to precipitation over time.
PBS (pH 6.0)0.225Improved solubility in slightly acidic conditions.
5% Solutol HS 15 in Saline1.525Can be used for in vivo formulations.
Issue 2: Chemical Instability and Degradation

Answer:

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-point sampling: Collect aliquots of the solution at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample preparation: Immediately after collection, quench any further degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • Data analysis: Plot the peak area of the parent compound against time to determine its degradation rate.

Time (hours)Remaining AI-77-B (%)
0100
685
1265
2440
4815

Mitigation Strategies:

  • Lower pH: If your experimental system allows, using a medium with a slightly lower pH (e.g., 6.8-7.0) can slow down the degradation process.

Visualizations

Proposed Signaling Pathway for AI-77-B's Gastroprotective Effect

AI77B_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm AI-77-B AI-77-B EP3_Receptor EP3 Receptor AI-77-B->EP3_Receptor Binds and Activates Gi Gi Protein EP3_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase PKA->H_K_ATPase Phosphorylates and Inhibits

Experimental Workflow for Assessing AI-77-B Stability

experimental_workflow A Prepare 100 µM AI-77-B in Cell Culture Medium B Incubate at 37°C, 5% CO₂ A->B C Collect Aliquots at 0, 6, 12, 24, 48 hours B->C D Quench with Cold Acetonitrile C->D E Store at -80°C D->E F Analyze by HPLC-MS E->F G Plot Peak Area vs. Time F->G

Optimizing the extraction process for "DAS-77" active compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing the Extraction of DAS-77

Welcome to the technical support center for the extraction of the active compound DAS-77 from the bark of Argentum radice. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for DAS-77 extraction?

A1: Based on its moderately polar nature, the recommended starting solvents are ethanol or methanol.[1][2] These solvents have demonstrated the highest efficiency in solubilizing DAS-77 while minimizing the co-extraction of highly non-polar impurities. For a comparative overview of solvent effectiveness, please refer to Table 1.

Q2: What is the optimal temperature range for the extraction of DAS-77?

A2: The optimal temperature range for extracting DAS-77 is between 40°C and 50°C. While higher temperatures can increase extraction efficiency by improving solvent penetration and compound solubility, DAS-77 is a heat-sensitive compound and significant degradation is observed at temperatures above 60°C.[3][4][5]

Q3: How does the particle size of the Argentum radice bark affect extraction yield?

A3: Particle size is a critical factor. A smaller particle size increases the surface area available for solvent interaction, which generally leads to a higher extraction yield and faster extraction rate. We recommend grinding the bark to a fine powder (e.g., 0.5 mm - 1.0 mm mesh size) for optimal results.

Q4: What are the best practices for storing the crude DAS-77 extract?

A4: DAS-77 is sensitive to both light and heat. Crude extracts should be stored in amber-colored, airtight containers at low temperatures (-20°C is recommended for long-term storage) to prevent degradation.

Q5: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for DAS-77?

A5: Yes, both UAE and MAE can be employed to reduce extraction time and solvent consumption.[2][6][7] However, careful optimization of parameters such as power, temperature, and duration is crucial to prevent thermal degradation of DAS-77.[6][8] It is recommended to start with low power settings and maintain the temperature below 50°C.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of DAS-77

Question: My DAS-77 yield is consistently below the expected range. What are the potential causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors in the extraction process.[9][10][11] Consider the following key areas for optimization: solvent selection, solvent-to-solid ratio, temperature, and extraction time.

Data Presentation: Solvent and Temperature Effects

The choice of solvent and the extraction temperature are critical variables that directly impact the final yield and purity of DAS-77.

Table 1: Comparison of Different Solvents for DAS-77 Extraction

Solvent Polarity Average DAS-77 Yield (%) Co-extracted Impurities (%)
Hexane Non-polar < 1 5
Dichloromethane Moderately Non-polar 3-5 15
Ethyl Acetate Moderately Polar 8-10 25
Ethanol (95%) Polar 15-18 30
Methanol Polar 16-19 35
Water Highly Polar 2-4 40

Data is based on standardized maceration for 24 hours at 40°C.

Table 2: Effect of Temperature on DAS-77 Yield and Degradation

Temperature (°C) Average DAS-77 Yield (%) Degradation Product (%)
25°C (Room Temp) 12.5 < 0.5
40°C 17.8 1.2
50°C 18.1 2.5
60°C 16.5 8.7
70°C 13.2 19.4

Data from extractions using 95% Ethanol for 12 hours.

Experimental Workflow: Optimizing Low Yield

The following workflow provides a systematic approach to troubleshooting and optimizing your extraction yield.

low_yield_troubleshooting start_node Low Yield Detected decision_node decision_node start_node->decision_node Check Parameters process_node1 Verify Solvent Polarity (Use Ethanol/Methanol) decision_node->process_node1 Solvent Correct? process_node2 Adjust Temp to 40-50°C decision_node->process_node2 Temp Optimal? process_node3 Increase Solvent Ratio (e.g., 1:15 or 1:20) decision_node->process_node3 Ratio Sufficient? process_node4 Increase Extraction Time decision_node->process_node4 Time Adequate? process_node process_node result_node Re-run Extraction & Measure Yield process_node1->result_node process_node2->result_node process_node3->result_node process_node4->result_node purification_workflow start_node Start: Dried & Ground Argentum radice Bark process_step1 Macerate with Hexane (2-4 hours) start_node->process_step1 Step 1: Defatting process_step process_step waste_product Waste: Non-polar Impurities final_product Result: Crude Extract Enriched in DAS-77 process_step1->waste_product Discard Supernatant process_step2 Step 2: DAS-77 Extraction process_step1->process_step2 Collect Solid Residue process_step3 Step 3: Filtration & Concentration process_step2->process_step3 Add Ethanol/Methanol (Extract at 40-50°C) process_step3->final_product degradation_prevention start_node Degradation Suspected? check_temp Is Temp > 50°C? start_node->check_temp Yes check_light Is process exposed to direct light? check_temp->check_light No action_temp Action: Reduce Temp to 40-50°C range. Use a water bath. check_temp->action_temp Yes action_light Action: Use amber glassware or cover vessels with foil. check_light->action_light Yes ok_node Degradation Minimized check_light->ok_node No action_temp->check_light action_light->ok_node

References

Reducing off-target effects of "OXF-077" in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce potential off-target effects of OXF-077 in cellular models. Given that OXF-077 is a novel inhibitor of the bacterial SOS response, its effects in eukaryotic systems are not yet characterized. The following guidance is based on established principles for validating small molecule inhibitors and mitigating off-target effects in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of OXF-077?

OXF-077 is a potent inhibitor of the mutagenic SOS response in bacteria.[1][2][3][4][5][6] It was developed to suppress the evolution of antibiotic resistance, particularly in response to DNA-damaging antibiotics like ciprofloxacin.[7][8][9] Its primary application is as an adjuvant to antibiotic therapy to combat antimicrobial resistance (AMR).[2][4][5][6]

Q2: Are there known off-targets of OXF-077 in mammalian cells?

Currently, there is no published data on the off-target effects of OXF-077 in mammalian cellular models. As a recently developed tool molecule for bacterial studies, its selectivity profile in eukaryotic systems has not been established.[7][8][9][10] Therefore, it is crucial for researchers using OXF-077 in mammalian cells to perform rigorous validation experiments to identify and characterize any potential off-target effects.

Q3: What are the general strategies to minimize off-target effects of small molecule inhibitors?

Minimizing off-target effects is a critical aspect of drug development and research.[11] Key strategies include:

  • Rational Drug Design: Designing molecules with high specificity for their intended target.[11]

  • Dose-Response Studies: Using the lowest effective concentration to minimize engagement with lower-affinity off-targets.

  • Use of Control Compounds: Including structurally similar but inactive analogs to differentiate on-target from off-target effects.

  • Target Knockdown/Knockout: Using genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is dependent on the intended target.[11]

  • Phenotypic Screening: Assessing the overall effect of the compound on the cell to identify unexpected biological activities.[11]

  • Computational Prediction: Using in silico methods to predict potential off-target interactions.[12][13]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent phenotypic effects are observed in my cellular model upon treatment with OXF-077.

This could be due to off-target effects, compound instability, or issues with experimental setup.

Troubleshooting Steps:

  • Confirm Compound Integrity and Purity:

    • Verify the identity and purity of your OXF-077 stock using methods like LC-MS or NMR.

    • Ensure proper storage conditions to prevent degradation.

  • Perform a Dose-Response Curve:

    • Titrate OXF-077 to determine the minimal effective concentration for your desired on-target effect (if known in your system) and the concentration at which unexpected phenotypes appear.

  • Include Appropriate Controls:

    • Vehicle Control (e.g., DMSO): To control for effects of the solvent.

    • Inactive Analog Control: If available, use a structurally related but biologically inactive version of OXF-077 to demonstrate that the observed effect is not due to the chemical scaffold itself.

    • Positive and Negative Controls: For your specific assay to ensure it is performing as expected.

Problem 2: How can I confirm that the observed phenotype is a direct result of inhibiting the intended target (or a specific pathway) and not an off-target effect?

Validating that the biological effect of a small molecule is due to its intended target is a multi-step process.

Experimental Workflow for On-Target Validation:

OnTargetValidation cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation A Target Binding Assay (e.g., SPR, ITC) B In Vitro Activity Assay (e.g., enzyme kinetics) A->B Confirms functional inhibition C Target Engagement Assay (e.g., CETSA, DARTS) B->C Moves to cellular context D Genetic Knockdown/Out (siRNA, CRISPR) C->D Links target to phenotype E Rescue Experiment D->E Confirms target specificity

Caption: Workflow for validating on-target effects of a small molecule inhibitor.

Detailed Methodologies:

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

      • Treat cells with OXF-077 or vehicle.

      • Heat cell lysates to a range of temperatures.

      • Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curve of the target protein. A shift in the melting curve indicates target engagement.

  • Genetic Knockdown/Knockout:

    • CRISPR/Cas9-mediated Knockout: Genetically remove the intended target protein. If OXF-077 no longer produces the phenotype in the knockout cells, it strongly suggests the effect is on-target.

      • Design and validate guide RNAs targeting your gene of interest.

      • Transfect cells with Cas9 and the gRNAs.

      • Select and verify knockout clones.

      • Treat knockout and wild-type cells with OXF-077 and assess the phenotype.

  • Rescue Experiments:

    • In a target knockout or knockdown background, express a version of the target that is resistant to the genetic perturbation (e.g., a cDNA with silent mutations in the gRNA binding site). If re-expression of the target restores the phenotype upon OXF-077 treatment, it further confirms on-target activity.

Problem 3: I suspect OXF-077 is hitting a common off-target like a kinase or a GPCR. How can I investigate this?

Investigative Approaches:

  • Kinase and GPCR Profiling:

    • Submit OXF-077 to commercially available kinase or GPCR screening panels. These services test the compound against a large number of purified kinases or receptors to identify potential off-target interactions.

  • Computational Docking:

    • Use molecular docking software to predict the binding of OXF-077 to the crystal structures of known off-target proteins. This can provide initial hypotheses for further experimental validation.

Hypothetical Signaling Pathway Perturbation:

If OXF-077 were to have an off-target effect on a common signaling pathway, such as the MAPK/ERK pathway, it could lead to widespread changes in cell behavior.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates OXF_off_target OXF-077 (Hypothetical Off-Target) RAF RAF OXF_off_target->RAF Inhibits? MEK MEK OXF_off_target->MEK Activates? RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates

Caption: Hypothetical off-target modulation of the MAPK/ERK pathway by OXF-077.

Data Presentation

Table 1: Hypothetical Dose-Response Data for OXF-077

This table illustrates a hypothetical scenario where OXF-077 has a potent on-target effect and a less potent off-target effect.

Concentration (µM)On-Target Activity (% Inhibition)Off-Target Activity (% Inhibition of Kinase X)Observed Phenotype
0.0150No significant effect
0.1522Desired on-target effect observed
19515Strong on-target effect
109865On-target effect + unexpected changes in cell morphology
1009992Significant cytotoxicity

This technical support guide provides a framework for researchers to systematically investigate and mitigate potential off-target effects of OXF-077 in cellular models. By employing these strategies, scientists can increase the confidence in their experimental findings and better elucidate the true biological role of their intended target.

References

Technical Support Center: Troubleshooting Assay Interference with Antibacterial Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential assay interference caused by "Antibacterial agent 77." The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing fluorescent signals in our assay when using this compound, even in our no-enzyme control wells. What could be the cause?

A1: this compound exhibits intrinsic fluorescence, which can interfere with assays that use fluorescent readouts.[1][2] This phenomenon, known as autofluorescence, can lead to false-positive signals. The extent of this interference depends on the concentration of the compound and the specific excitation and emission wavelengths used in your assay.[1] It is crucial to measure the compound's fluorescence spectrum to determine if it overlaps with that of your assay's fluorophore.

Q2: Our dose-response curve for this compound is unusually steep and varies between experiments. What might be happening?

A2: Unusually steep dose-response curves can be a hallmark of compound aggregation.[3] At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents, leading to apparent activity.[4][5] This behavior can be sensitive to minor changes in experimental conditions, such as buffer composition or incubation time, leading to poor reproducibility.

Q3: We have confirmed that this compound is a genuine hit in our primary screen. However, its activity is significantly reduced in the presence of a non-ionic detergent. Why is this?

A3: A significant drop in activity in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of aggregation-based inhibition.[4][6] Detergents help to disrupt the formation of these aggregates, thus eliminating the non-specific inhibition and revealing the true activity of the monomeric compound.[7]

Q4: Can this compound interfere with assays that are not fluorescence-based?

A4: Yes, assay interference is not limited to fluorescence-based methods. For instance, colored compounds can interfere with absorbance-based assays.[1][2] Additionally, reactive compounds can covalently modify proteins or other assay components, leading to interference.[8] It is also possible for compounds to inhibit reporter enzymes, such as luciferase, which are commonly used in a variety of assay formats.[5]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for identifying and mitigating specific types of assay interference.

Guide 1: Assessing Optical Interference

Question: How can I determine if this compound is causing optical interference in my fluorescence-based assay?

Answer:

  • Measure the Compound's Intrinsic Fluorescence:

    • Prepare a dilution series of this compound in your assay buffer.

    • Using a plate reader, scan the excitation and emission spectra of the compound alone.

    • Compare the compound's fluorescence profile with the excitation and emission wavelengths of your assay's fluorophore. Significant overlap suggests a high potential for interference.[1][9]

  • Perform a "No-Enzyme" Control Experiment:

    • Run your assay with all components except the target enzyme.

    • Include a dose-response titration of this compound.

    • Any signal detected in these wells can be attributed to the compound's autofluorescence.

  • Consider Red-Shifted Fluorophores:

    • If interference is confirmed, one mitigation strategy is to switch to a fluorophore that excites and emits at longer wavelengths (far-red).[10] Many interfering compounds are more active at lower wavelengths.[10]

Data Presentation: Optical Properties of this compound
PropertyWavelength (nm)Intensity (Relative Fluorescence Units)
Excitation Maximum 49085,000
Emission Maximum 525150,000
Interference with Fluorescein HighOverlap with Fluorescein's emission spectrum.
Interference with Far-Red Dyes LowMinimal spectral overlap.
Guide 2: Investigating Compound Aggregation

Question: What steps should I take to investigate if this compound is forming aggregates?

Answer:

  • Detergent Counter-Screen:

    • Perform your standard assay with a dose-response of this compound in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • A significant rightward shift in the IC50 curve in the presence of the detergent strongly suggests aggregation.[4]

  • Enzyme Concentration Test:

    • Vary the concentration of your target enzyme in the assay.

    • The IC50 of an aggregating inhibitor will often show a strong dependence on the enzyme concentration, which is not typical for well-behaved, reversible inhibitors.[4]

  • Direct Detection Methods:

    • Techniques like Dynamic Light Scattering (DLS) can directly measure the size of particles in a solution, allowing for the detection of compound aggregates.[3][11]

    • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect aggregation by observing changes in the compound's resonance signals upon dilution.[7][12]

Data Presentation: Effect of Detergent on this compound Activity
ConditionIC50 (µM)Maximum Inhibition (%)
- 0.01% Triton X-100 1.295
+ 0.01% Triton X-100 > 5015

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque microplates suitable for fluorescence measurements

  • Fluorescence plate reader with spectral scanning capabilities

Methodology:

  • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from your highest intended assay concentration. Include a buffer-only blank.

  • Dispense the dilutions into the wells of the microplate.

  • Place the plate in the fluorescence reader.

  • Set the reader to perform an excitation scan at your assay's emission wavelength.

  • Set the reader to perform an emission scan at your assay's excitation wavelength.

  • Analyze the resulting spectra to identify the excitation and emission maxima of this compound and assess the overlap with your assay's fluorophore.

Protocol 2: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Materials:

  • This compound

  • All components of your primary assay (enzyme, substrate, etc.)

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%)

  • Microplates and plate reader for your assay readout

Methodology:

  • Prepare two sets of serial dilutions of this compound: one in standard assay buffer and one in assay buffer containing 0.02% Triton X-100.

  • Set up two parallel assays. In the first, use the compound dilutions in standard buffer. In the second, use the dilutions containing Triton X-100.

  • Add all other assay components (enzyme, substrate) according to your standard protocol.

  • Incubate and read the plates as you normally would.

  • Plot the dose-response curves for both conditions and compare the IC50 values. A significant increase in the IC50 in the presence of Triton X-100 is indicative of aggregation-based activity.[4]

Visualizations

Troubleshooting_Workflow start Unexpected Assay Signal with Agent 77 check_optical Is the assay fluorescence-based? start->check_optical run_autofluor Run Autofluorescence Protocol check_optical->run_autofluor Yes check_repro Are results irreproducible or show steep curves? check_optical->check_repro No is_interfering Significant Spectral Overlap? run_autofluor->is_interfering mitigate_optical Mitigation: - Use far-red fluorophore - Subtract background is_interfering->mitigate_optical Yes is_interfering->check_repro No mitigate_optical->check_repro run_detergent Run Detergent Counter-Screen check_repro->run_detergent Yes no_issue Proceed with further characterization check_repro->no_issue No is_aggregate IC50 shift with detergent? run_detergent->is_aggregate confirm_dls Confirm with DLS/NMR is_aggregate->confirm_dls Yes is_aggregate->no_issue No flag_compound Flag as Aggregator: Deprioritize or redesign confirm_dls->flag_compound

Caption: Troubleshooting workflow for assay interference.

Aggregation_Mechanism cluster_0 Low Concentration cluster_1 High Concentration Monomer Agent 77 (Monomer) Aggregate Agent 77 (Aggregate) Enzyme Active Enzyme Product Product Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Aggregate->Inhibited_Enzyme Non-specific Inhibition No_Product No Product

Caption: Mechanism of aggregation-based inhibition.

References

Technical Support Center: Enhancing the Yield of AI-77-B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Formation of the Dihydroisocoumarin Core

  • Question: My synthesis of the dihydroisocoumarin fragment is resulting in a mixture of epimers at the C-3 position. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in this step is a known challenge. Here are several approaches to consider:

    • Chiral Auxiliaries: Employing a chiral auxiliary on one of the coupling partners can help direct the stereochemical outcome of the reaction.

    • Substrate Control: The inherent stereocenters in the starting materials can influence the stereochemistry of the newly formed center. Ensure the stereochemical integrity of your starting materials.

    • Reagent and Catalyst Selection: The choice of reagents and catalysts can have a significant impact on diastereoselectivity. For instance, in an aldol-type reaction to form the dihydroisocoumarin, the choice of metal enolate (e.g., titanium enolate) can favor the formation of one diastereomer over another[4].

    • Reaction Conditions: Temperature and solvent can also play a crucial role. Running the reaction at lower temperatures often enhances stereoselectivity. A solvent screen may also be beneficial.

Issue 2: Poor Yield in the Final Amide Coupling Reaction

  • Question: The final coupling of the dihydroisocoumarin and the amino acid side chain is giving a low yield. What can I do to improve this?

  • Answer: The coupling of two complex and sterically hindered fragments can be challenging. Consider the following troubleshooting steps:

    • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the activated ester intermediate. The choice of solvent can also be critical; polar aprotic solvents like DMF or NMP are often used. The addition of a non-nucleophilic base like DIPEA is also standard practice.

    • Protecting Groups: Incompatible protecting groups on either fragment can interfere with the coupling reaction. Ensure that the protecting groups are robust to the coupling conditions and that the functional groups to be coupled are appropriately deprotected.

Quantitative Data Summary

Synthetic Route Number of Steps (Longest Linear Sequence) Overall Yield Average Yield per Step Reference
Enantioselective synthesis from D-ribose1241.5%93%[1]

Experimental Protocols

Protocol 1: DEPC-Mediated Amide Coupling of Dihydroisocoumarin and Amino Acid Fragments

  • To a solution of the dihydroisocoumarin carboxylic acid fragment (1.0 equiv) and the amino acid amine fragment (1.0 equiv) in anhydrous DMF at 0 °C, add triethylamine (2.5 equiv).

  • To this stirred solution, add diethyl pyrocarbonate (DEPC) (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Stereoselective Hydroxylation of a β-Lactam Ester Intermediate

This protocol outlines a key step for installing the hydroxyl groups on the amino acid precursor, as described in one synthetic approach[2][3].

  • Dissolve the β-lactam ester intermediate (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv), dropwise to the reaction mixture and stir for 30 minutes at -78 °C to generate the enolate.

  • Add a solution of an electrophilic oxygen source, such as N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor), in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the consumption of the starting material by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield the hydroxylated product.

Visualizations

AI_77_B_Synthesis_Workflow cluster_dihydroisocoumarin Dihydroisocoumarin Synthesis cluster_amino_acid Amino Acid Side Chain Synthesis d_start Chiral Precursor A d_mid Key Stereoselective Reaction d_start->d_mid d_end Dihydroisocoumarin Fragment d_mid->d_end coupling Amide Coupling d_end->coupling a_start Chiral Precursor B (e.g., D-ribose) a_mid Stereoselective Hydroxylations a_start->a_mid a_end Protected Amino Acid Fragment a_mid->a_end a_end->coupling final_product AI-77-B coupling->final_product

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity in Dihydroisocoumarin Formation q1 Have you optimized the reaction temperature? start->q1 action1 Lower the temperature (e.g., to -78°C) q1->action1 No q2 Have you screened different solvents? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Screen a range of solvents (e.g., THF, Toluene, CH2Cl2) q2->action2 No q3 Is a different catalyst or reagent system possible? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Investigate alternative Lewis acids or chiral catalysts q3->action3 Yes end_node Consult literature for a different synthetic route q3->end_node No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low diastereoselectivity.

Amide_Coupling reagents Dihydroisocoumarin (R-COOH) + Amino Acid (H2N-R') conditions Coupling Reagent (e.g., DEPC, HATU) + Base (e.g., Et3N) + Solvent (e.g., DMF) reagents->conditions product AI-77-B (R-CO-NH-R') conditions->product

References

Addressing Batch-to-Batch Variability in "DAS-77" Preparations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in "DAS-77" preparations. Our goal is to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "DAS-77" and what are its main components?

A1: "DAS-77" is a herbal preparation traditionally used in Nigeria for various ailments.[1][2] It is formulated from the milled dried callous bark of the mango tree (Mangifera indica) and the dried root of the pawpaw plant (Carica papaya).[1][2] Preliminary phytochemical screening has shown the presence of tannins, saponins, phenols, flavonoids, and alkaloids.[1][2]

Q2: We are observing inconsistent results in our assays between different batches of "DAS-77". What are the potential causes?

A2: Batch-to-batch variability in herbal preparations like "DAS-77" is a common challenge and can stem from several factors:

  • Raw Material Heterogeneity: The chemical composition of the source plants (Mangifera indica and Carica papaya) can vary depending on the age of the plant, geographical location, soil conditions, and time of harvest.[3]

  • Processing Variations: Differences in the drying, milling, and extraction processes can significantly alter the concentration of active and inactive compounds in the final product.[4]

  • Storage and Handling: Improper storage conditions, such as exposure to light, heat, or moisture, can lead to the degradation of phytochemicals over time.

Q3: How can we minimize the impact of "DAS-77" batch variability on our experiments?

A3: To mitigate the effects of batch-to-batch variation, we recommend the following:

  • New Batch Qualification: Always test a small sample of a new batch in a well-established, sensitive assay before using it in large-scale or critical experiments.[3]

  • Purchase in Bulk: If possible, purchase a large single batch of "DAS-77" to last for the entire duration of a study.

  • Standardized Operating Procedures (SOPs): Maintain consistent experimental protocols, including sample preparation, incubation times, and measurement techniques.

  • Reference Standard: If feasible, establish an in-house "gold standard" batch of "DAS-77" to which all new batches can be compared.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues arising from "DAS-77" batch variability.

Issue 1: Decreased Potency or Efficacy in New Batch

If a new batch of "DAS-77" shows lower than expected biological activity, follow this troubleshooting workflow:

G A Start: Decreased Potency Observed B Verify Experimental Protocol (e.g., dilutions, incubation times) A->B C Protocol Consistent? B->C D Review and Standardize Protocol C->D No E Perform Comparative Analysis of Batches C->E Yes D->B F Characterize Phytochemical Profile (See Protocol 1) E->F G Perform In Vitro Bioassay Comparison (See Protocol 2) E->G H Significant Difference in Profile? F->H I Significant Difference in Activity? G->I H->I No J Contact Supplier with Data Request Certificate of Analysis H->J Yes K Adjust Experimental Concentration (If profile is similar but potency differs) I->K Yes, Minor L Quarantine and Reject Batch I->L Yes, Major M End J->M K->M L->M

Caption: Troubleshooting workflow for decreased potency.

Issue 2: Altered Cellular Morphology or Unexpected Cytotoxicity

Should you observe unexpected changes in cell health or appearance, consider the following:

G A Start: Unexpected Cytotoxicity or Morphological Changes B Check for Contamination (e.g., microbial, endotoxin) A->B C Contamination Present? B->C D Discard Batch and Media C->D Yes E Assess Purity of New Batch (See Protocol 3) C->E No I End D->I F Purity Acceptable? E->F G Contact Supplier for Safety Data F->G No H Perform Dose-Response Curve to Determine New EC50/IC50 F->H Yes G->I H->I G cluster_0 Proposed Mechanism of Action cluster_1 Physiological Outcome A DAS-77 B Muscarinic Receptor A->B Inhibits C Alpha-Adrenergic Receptor A->C Inhibits D Decreased Intestinal Motility B->D C->D E Antidiarrheal Effect D->E

References

Mitigating potential toxicity of "Antibacterial agent 77" in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 77 Toxicity Mitigation

This center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential toxicity of "this compound" during preclinical studies. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of toxicity for this compound?

A1: Preclinical data suggest that this compound's toxicity, primarily observed as hepatotoxicity and nephrotoxicity, is linked to the induction of oxidative stress and mitochondrial dysfunction. This can lead to the activation of apoptotic pathways in susceptible cells. The production of reactive oxygen species (ROS) appears to be a key initiating event.[1][2][3]

Q2: What are the initial signs of toxicity to watch for in cell-based assays?

A2: Early indicators of toxicity in in vitro models include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), increased lactate dehydrogenase (LDH) release, and elevated levels of caspase-3/7 activity. A decline in mitochondrial membrane potential is also a key early event.

Q3: Are there any known strategies to reduce the toxicity of Agent 77 without compromising its antibacterial efficacy?

A3: Yes, co-administration with antioxidants has shown promise in mitigating the toxicity of Agent 77.[2][4] N-acetylcysteine (NAC) and MitoTEMPO, a mitochondria-targeted antioxidant, have been demonstrated to reduce cytotoxicity in preclinical models by quenching ROS and preserving mitochondrial function.[4] Further investigation into formulation strategies, such as nanoemulsions, may also reduce cellular toxicity.[5]

Q4: Which in vitro models are recommended for assessing Agent 77's toxicity?

A4: For hepatotoxicity assessment, human hepatoma cell lines like HepG2 and primary human hepatocytes are recommended. For nephrotoxicity, human kidney proximal tubule epithelial cells (HK-2) or similar primary cells are suitable.[6][7] Using a panel of cell lines can provide a broader understanding of the agent's cytotoxic potential.[8]

Data Presentation

Table 1: Cytotoxicity and Antibacterial Activity of Agent 77

Cell Line/BacteriumAssay TypeAgent 77 ConcentrationResult (IC50/CC50/MIC)
E. coli (ATCC 25922)MIC Assay0.1 - 10 µg/mL0.5 µg/mL
HepG2 (Human Liver)Cell Viability1 - 100 µM25 µM
HK-2 (Human Kidney)Cell Viability1 - 100 µM40 µM

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; MIC: Minimum inhibitory concentration.

Table 2: Effect of N-acetylcysteine (NAC) on Agent 77-Induced Cytotoxicity in HepG2 Cells

Treatment GroupCell Viability (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control100 ± 51.0 ± 0.2
Agent 77 (25 µM)48 ± 64.5 ± 0.8
Agent 77 (25 µM) + NAC (1 mM)85 ± 71.8 ± 0.4

Visualized Pathways and Workflows

G cluster_pathway Hypothesized Toxicity Pathway of Agent 77 Agent77 This compound Mito Mitochondrial Stress Agent77->Mito Inhibition of ETC ROS Increased ROS Production Mito->ROS Caspase Caspase Activation ROS->Caspase Oxidative Damage Apoptosis Apoptosis & Cell Death Caspase->Apoptosis G cluster_workflow Experimental Workflow for Toxicity Mitigation Start Start: High Toxicity Observed Hypothesis Hypothesize ROS-Mediated Toxicity Start->Hypothesis Experiment In Vitro Assay: Agent 77 +/- Antioxidant (NAC) Hypothesis->Experiment Measure Measure Endpoints: - Cell Viability (MTS) - Apoptosis (Caspase-Glo) - ROS Levels Experiment->Measure Analyze Analyze Data Measure->Analyze Conclusion Conclusion: Antioxidant Mitigates Toxicity Analyze->Conclusion Toxicity Reduced NoEffect No Effect: Explore Alternative Mechanisms Analyze->NoEffect Toxicity Unchanged G cluster_logic Troubleshooting Logic: High Cytotoxicity Start High Cytotoxicity Observed CheckControls Review Controls: - Vehicle Control OK? - Untreated Control OK? Start->CheckControls CheckProcedure Review Assay Procedure: - Cell Density? - Incubation Time? - Reagent Prep? CheckControls->CheckProcedure Controls OK RedoAssay Repeat Assay with Optimization CheckControls->RedoAssay Controls Failed CheckCompound Investigate Compound: - Solubility Issues? - Contamination? CheckProcedure->CheckCompound Procedure OK CheckProcedure->RedoAssay Procedure Flawed CheckCompound->RedoAssay Compound Issue ValidResult Result is Valid: Proceed with Mitigation Strategy CheckCompound->ValidResult Compound OK

References

Optimization of dosage and administration routes for "AI-77-B"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AI-77-B

Frequently Asked Questions (FAQs)

A1: Low oral bioavailability is a common challenge in preclinical studies.[11] Several factors could be contributing to this issue:

    • Troubleshooting:

      • Conduct solubility studies in different biocompatible solvents and pH ranges.[12]

      • Consider formulation strategies such as co-solvents, surfactants, or creating a salt form to enhance solubility.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Troubleshooting:

      • Perform in vitro metabolic stability assays using liver microsomes.

      • If metabolism is high, consider alternative routes of administration like intravenous (IV) or intraperitoneal (IP) to bypass the liver.

    • Troubleshooting:

      • Co-administration with a known inhibitor of the identified transporter could be explored, though this adds complexity to the study.

A2: This is a frequent challenge in translating in vitro findings to in vivo efficacy. Potential reasons include:

  • Pharmacokinetic (PK) Issues: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration.

    • Troubleshooting:

      • Conduct a full PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life for different administration routes.[11]

      • Analyze tumor tissue to determine the compound's concentration at the site of action.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture and can affect drug penetration and activity.

    • Troubleshooting:

      • Evaluate tumor vascularization and perfusion in your model.

      • Consider using 3D cell culture models (spheroids) for in vitro testing to better mimic the in vivo environment.

  • Inappropriate Dosing Regimen: The dose and frequency of administration may not be optimal.

    • Troubleshooting:

      • Perform a dose-escalation study to find the maximum tolerated dose (MTD).[13]

      • Based on PK data, model different dosing schedules to maintain tumor drug concentrations above the in vitro IC50.

Q3: We are observing inconsistent results between experimental cohorts. What are the common sources of variability?

A3: Inconsistent results can arise from several factors. Careful standardization of procedures is key.[12]

    • Troubleshooting:

      • Assess the stability of your dosing solution over the duration of the experiment.

      • Ensure proper storage of the compound and its formulations (e.g., protection from light, controlled temperature).

  • Animal Handling and Dosing Technique: Variations in administration technique can significantly impact drug absorption and animal stress levels.[12]

    • Troubleshooting:

      • Ensure all personnel are thoroughly trained and use consistent techniques for handling, restraint, and administration.[12][14][15]

      • For oral gavage, use appropriately sized feeding needles to minimize stress and ensure accurate delivery.[12] For injections, use the correct needle gauge and injection volume for the chosen route.[14]

  • Biological Variability: Differences in animal age, weight, and health status can contribute to variability.

    • Troubleshooting:

      • Use animals within a narrow age and weight range.

      • Ensure animals are acclimatized to the facility and handling procedures before the start of the experiment.[12]

Troubleshooting Guides

Guide 1: Optimizing Administration Route

This guide helps in selecting the most appropriate administration route based on experimental objectives and compound properties.

Issue Possible Cause Recommended Action
Rapid clearance/short half-life High metabolism or rapid excretion.Consider continuous intravenous infusion or subcutaneous administration with an extended-release formulation.[16]
Local irritation at injection site The formulation may have a non-physiological pH or be an irritant.[12]Test the pH of the vehicle and adjust to be as close to physiological pH as possible.[12] Consider diluting the compound or using a different, less irritating vehicle.
Variable absorption with oral gavage Compound properties (solubility, stability) or fed/fasted state of the animal.[12]Standardize the fasting period for animals before dosing. Optimize the formulation to improve solubility.
Guide 2: Dose-Response and Efficacy Issues

This table provides guidance for troubleshooting common issues related to dose-response and in vivo efficacy.

Issue Possible Cause Recommended Action
No clear dose-response relationship The dose range tested may be too narrow or not in the therapeutic window.Broaden the dose range in subsequent experiments. Ensure the highest dose is at or near the MTD.
Toxicity at effective doses The therapeutic index may be narrow.Explore alternative dosing schedules (e.g., lower doses more frequently) to maintain efficacy while reducing peak-dose toxicity.
Efficacy plateaus at higher doses Target saturation may be reached.Further dose increases are unlikely to improve efficacy and may increase toxicity. This could be the optimal therapeutic dose.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Methodology:

  • Animal Model: Use a cohort of healthy mice (e.g., C57BL/6), 8-10 weeks old, with a narrow weight range.

  • Dose Escalation:

    • Start with a low dose, estimated from in vitro cytotoxicity data.

    • Administer the dose to a group of 3 mice.

    • Observe the mice for 7-14 days, monitoring body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and food/water intake.

    • If no severe toxicity is observed, escalate the dose in the next cohort of 3 mice. A common dose escalation scheme is the modified Fibonacci sequence.

  • MTD Determination: The MTD is defined as the dose level below the one that causes severe toxicity or more than 20% weight loss.

  • Data Collection: Record daily body weight, clinical observations, and any instances of morbidity or mortality.

Protocol 2: Pharmacokinetic (PK) Study

Methodology:

  • Animal Model: Use cannulated rodents to facilitate serial blood sampling.

  • Administration:

    • Intravenous (IV) Group: Administer a single bolus dose via the tail vein to establish a baseline for bioavailability.

    • Oral (PO) and Intraperitoneal (IP) Groups: Administer the compound at the same dose as the IV group.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

  • Data Analysis:

    • Use PK software to calculate key parameters such as AUC (area under the curve), Cmax, Tmax, half-life (t½), and clearance.

    • Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * 100.

Visualizations

Signaling Pathway

AI77B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AI77B AI-77-B AI77B->mTOR AI77B->ERK

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo_setup In Vivo Setup cluster_efficacy Efficacy Testing Cell_Viability Cell Viability Assays (IC50 Determination) Solubility Solubility & Stability Screening MTD_Study MTD Study Cell_Viability->MTD_Study Solubility->MTD_Study PK_Study PK Study MTD_Study->PK_Study Xenograft_Model Xenograft Model Efficacy Study PK_Study->Xenograft_Model

Troubleshooting Logic for Low Efficacy

Troubleshooting_Logic Start Low In Vivo Efficacy Observed Check_PK Review PK Data (AUC, Cmax, t½) Start->Check_PK Check_Dose Is the Dose Sufficient? Check_PK->Check_Dose Check_Route Is the Administration Route Optimal? Check_Dose->Check_Route Yes Increase_Dose Increase Dose (up to MTD) Check_Dose->Increase_Dose No Change_Route Change Admin. Route (e.g., to IV/IP) Check_Route->Change_Route No Reformulate Reformulate to Improve Solubility/Stability Check_Route->Reformulate Yes End Re-evaluate Efficacy Increase_Dose->End Change_Route->End Reformulate->End

References

Technical Support Center: OXF-077 and Antibiotic Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of OXF-077 in combination with antibiotics. The information provided is based on preclinical research and is intended for experimental use only.

Frequently Asked Questions (FAQs)

Q1: What is OXF-077 and what is its primary mechanism of action?

A1: OXF-077 is a potent small molecule inhibitor of the bacterial SOS response. The SOS response is a DNA repair pathway in bacteria that can be induced by DNA-damaging antibiotics, such as fluoroquinolones. By repairing this damage, the SOS response can contribute to the development of antibiotic resistance. OXF-077 works by suppressing this repair mechanism, thereby increasing the efficacy of DNA-damaging antibiotics and reducing the likelihood of resistance emerging.[1][2][3][4]

Q2: With which class of antibiotics has OXF-077 shown the most promise?

A2: OXF-077 has demonstrated significant synergistic effects when combined with fluoroquinolone antibiotics, such as ciprofloxacin.[5][6][7] This is because fluoroquinolones directly damage bacterial DNA, which in turn activates the SOS response that OXF-077 inhibits.

Q3: What bacterial species has OXF-077 been primarily tested against?

A3: The primary focus of published research has been on Staphylococcus aureus, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]

Q4: Can OXF-077 reverse existing antibiotic resistance?

A4: Studies have shown that OXF-077 can re-sensitize ciprofloxacin-resistant MRSA to the antibiotic.[4] This suggests that inhibiting the SOS response can overcome certain resistance mechanisms.

Q5: Is OXF-077 commercially available?

A5: OXF-077 is currently a research compound and may be available from specialized chemical suppliers for laboratory use. It is not approved for clinical use.

Troubleshooting Guides

Checkerboard Synergy Assays
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent MIC values for ciprofloxacin or OXF-077 alone. 1. Inconsistent inoculum density. 2. Variation in media preparation (e.g., cation concentration in Mueller-Hinton Broth). 3. Pipetting errors leading to incorrect drug concentrations.1. Standardize inoculum preparation to 5 x 10^5 CFU/mL using a spectrophotometer or McFarland standards. 2. Use commercially prepared and validated Mueller-Hinton Broth II (cation-adjusted). 3. Calibrate pipettes regularly and use fresh tips for each dilution step.
No clear synergistic effect observed (FIC index > 0.5). 1. The bacterial strain may not rely heavily on the SOS response for resistance to the specific antibiotic. 2. Sub-optimal concentrations of OXF-077 used. 3. Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index.1. Confirm that the antibiotic being tested is a known inducer of the SOS response in the target organism. 2. Ensure that the concentration range of OXF-077 tested brackets its effective concentration for SOS inhibition (e.g., based on dose-response curves). 3. Double-check the FIC index calculation: FIC of Drug A = (MIC of A in combination) / (MIC of A alone); FIC of Drug B = (MIC of B in combination) / (MIC of B alone); FIC Index = FIC of A + FIC of B.
Contamination in microtiter plate wells. 1. Non-sterile technique during plate preparation. 2. Contaminated reagents or bacterial culture.1. Perform all steps in a sterile environment (e.g., biosafety cabinet). 2. Use fresh, sterile media and reagents. Streak out the bacterial culture to ensure purity before starting the experiment.
Time-Kill Curve Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability in CFU counts between replicates. 1. Inaccurate serial dilutions. 2. Clumping of bacteria. 3. Inconsistent plating volumes.1. Ensure thorough mixing at each dilution step. 2. Vortex bacterial suspensions gently before sampling. 3. Use calibrated pipettes and ensure consistent drop size if using the spot plating method.
No significant reduction in bacterial viability with the combination therapy. 1. The combination is not bactericidal at the tested concentrations. 2. The bacterial strain may have additional resistance mechanisms not affected by SOS inhibition. 3. Insufficient incubation time.1. Confirm the MICs from a checkerboard assay and test concentrations at and above the MICs. 2. Characterize the resistance mechanisms of the bacterial strain if possible. 3. Extend the time course of the experiment (e.g., to 24 hours) to observe potential delayed effects.
Unexpected regrowth of bacteria after initial killing. 1. Degradation of the antibiotic or OXF-077 over the time course. 2. Emergence of a resistant subpopulation.1. Ensure the stability of the compounds under the experimental conditions. 2. Plate samples from the regrowth phase onto antibiotic-containing agar to check for the emergence of resistant colonies.

Data Presentation

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for Ciprofloxacin in Combination with OXF-077 against MRSA.
TreatmentMIC of Ciprofloxacin (µg/mL)Fold-change in Ciprofloxacin MIC
Ciprofloxacin alone0.5-
Ciprofloxacin + 1 µM OXF-0770.1254
Ciprofloxacin + 2.5 µM OXF-0770.06258
Ciprofloxacin + 5 µM OXF-0770.0312516

This is representative data based on published findings and may vary depending on the specific MRSA strain and experimental conditions.

Table 2: Fractional Inhibitory Concentration (FIC) Index for the Combination of Ciprofloxacin and OXF-077 against MRSA.
CombinationMIC in Combination (µg/mL)FIC of CiprofloxacinFIC of OXF-077FIC IndexInterpretation
Ciprofloxacin + OXF-0770.0625 (Cipro) + 2.5 (OXF-077)0.1250.250.375Synergy

FIC index ≤ 0.5 indicates synergy. This is representative data.

Experimental Protocols

Checkerboard Synergy Assay Protocol

Objective: To determine the synergistic interaction between OXF-077 and ciprofloxacin against MRSA.

Materials:

  • MRSA strain (e.g., USA300)

  • Cation-adjusted Mueller-Hinton Broth II (CAMHB)

  • OXF-077 stock solution (e.g., 10 mM in DMSO)

  • Ciprofloxacin stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Method:

  • Inoculum Preparation:

    • Culture MRSA in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.08-0.1 (corresponding to approximately 1 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Drug Dilution Series:

    • Prepare serial dilutions of ciprofloxacin and OXF-077 in a 96-well plate.

    • Typically, ciprofloxacin is diluted horizontally, and OXF-077 is diluted vertically.

    • The final volume in each well should be 100 µL, with each drug at 2x the final desired concentration.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the drug dilution plate.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index as described in the troubleshooting guide.

Time-Kill Curve Assay Protocol

Objective: To assess the bactericidal activity of OXF-077 and ciprofloxacin in combination over time.

Materials:

  • MRSA strain

  • CAMHB

  • OXF-077 and ciprofloxacin at desired concentrations (e.g., based on MIC values from the checkerboard assay)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS for dilutions

Method:

  • Inoculum Preparation:

    • Prepare an MRSA inoculum of approximately 5 x 10^5 CFU/mL in CAMHB as described for the checkerboard assay.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions (in triplicate):

      • Growth control (no drug)

      • OXF-077 alone

      • Ciprofloxacin alone

      • OXF-077 and ciprofloxacin in combination

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Mandatory Visualizations

Signaling Pathway: Inhibition of the SOS Response by OXF-077

SOS_Pathway Mechanism of Action of OXF-077 Ciprofloxacin Ciprofloxacin DNA_Damage DNA Double-Strand Breaks Ciprofloxacin->DNA_Damage induces RecA RecA Activation DNA_Damage->RecA activates LexA LexA Autocleavage RecA->LexA stimulates SOS_Genes SOS Gene Expression (DNA Repair, Mutagenesis) LexA->SOS_Genes de-represses Resistance Antibiotic Resistance SOS_Genes->Resistance leads to OXF077 OXF-077 OXF077->RecA inhibits

Caption: OXF-077 inhibits the RecA-mediated SOS response pathway.

Experimental Workflow: Checkerboard Synergy Assay

Checkerboard_Workflow Checkerboard Synergy Assay Workflow start Start prep_inoculum Prepare MRSA Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Drug Dilution Plate (Ciprofloxacin vs. OXF-077) prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs Visually incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additivity, etc.) calc_fic->interpret end End interpret->end

Caption: Workflow for determining antibiotic synergy using a checkerboard assay.

Logical Relationship: Troubleshooting Synergy Experiments

Troubleshooting_Logic Troubleshooting Logic for Synergy Assays start No Synergy Observed check_mic Are single-agent MICs consistent? start->check_mic check_inoculum Is inoculum density correct? check_mic->check_inoculum No check_strain Is the strain known to utilize the SOS response? check_mic->check_strain Yes check_media Is media appropriate and consistent? check_inoculum->check_media No solution Solution Found check_inoculum->solution Yes check_media->solution Yes no_solution Further Investigation Required check_media->no_solution No check_conc Are OXF-077 concentrations optimal? check_strain->check_conc Yes check_strain->no_solution No check_conc->solution Yes check_conc->no_solution No

Caption: A logical approach to troubleshooting unexpected results in synergy assays.

References

Technical Support Center: AI-77-B Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][3][7]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within cyclodextrin complexes can enhance its solubility by providing a hydrophilic exterior.[3][5]

A4: The selection process is a multi-step approach that involves characterizing the physicochemical properties of the drug and evaluating the feasibility of different formulation technologies. A logical workflow can guide this decision-making process.

G start Start: AI-77-B (Low Solubility) physchem Physicochemical Characterization (Solubility, LogP, Tm) start->physchem strategy_select Select Potential Strategies physchem->strategy_select micronization Particle Size Reduction strategy_select->micronization Thermally Stable? asd Amorphous Solid Dispersion strategy_select->asd Amorphous Form Stable? lbdds Lipid-Based Formulation strategy_select->lbdds Lipid Soluble? feasibility Formulation Feasibility (Drug Load, Stability) micronization->feasibility asd->feasibility lbdds->feasibility invitro In Vitro Screening (Dissolution, Permeability) feasibility->invitro invivo In Vivo PK Study (Rat Model) invitro->invivo end Lead Formulation Candidate invivo->end

Figure 1: Decision workflow for selecting a bioavailability enhancement strategy for AI-77-B.

Troubleshooting Guides

A1: Inconsistent dissolution from micronized formulations is a common issue.

    • Troubleshooting Step: Incorporate a wetting agent (e.g., sodium lauryl sulfate at 0.1-1.0%) into your formulation or dissolution medium to improve particle dispersion.

  • Potential Cause 2: Inadequate Deaeration of Medium. Dissolved gases in the dissolution medium can form bubbles on the particle surfaces, inhibiting wetting and dissolution.

    • Troubleshooting Step: Ensure the dissolution medium is properly deaerated according to USP guidelines before starting the experiment.[9]

  • Potential Cause 3: Filter Clogging/Adsorption. The fine particles may be clogging the filter during sample withdrawal, or the drug may be adsorbing to the filter material.

    • Troubleshooting Step: Perform a filter compatibility study to ensure no significant drug loss occurs due to adsorption.[10] Consider using a different filter type or a larger pore size if clogging is observed.

A2: Maintaining the amorphous state is critical for the performance of an ASD. Recrystallization negates the solubility advantage.

    • Troubleshooting Step: Formulate ASDs with lower drug loading (e.g., 10%, 25%) and assess their physical stability. While higher loading is desirable, stability is paramount.

  • Potential Cause 3: Environmental Factors. Exposure to high temperature and humidity can act as a plasticizer, increasing molecular mobility and promoting recrystallization.

    • Troubleshooting Step: Ensure proper packaging with desiccants and store samples under controlled environmental conditions (e.g., 25°C/60% RH and 40°C/75% RH) as per ICH guidelines.

A3: High variability is common with LBDDS, but it can be managed.

  • Potential Cause 1: Food Effects. The presence or absence of food can significantly alter the digestion and emulsification of lipid formulations, leading to variable absorption.[3]

    • Troubleshooting Step: Standardize the feeding state of the animals. Conduct studies in both fasted and fed states to characterize the food effect. Ensure the diet is consistent across all animals.

  • Potential Cause 2: Formulation Dispersion Issues. The formulation may not be dispersing and emulsifying consistently in the GI tract of all animals.

    • Troubleshooting Step: Re-evaluate the formulation components. Adjusting the surfactant-to-oil ratio can improve the robustness of emulsification. Perform in vitro dispersion tests to visualize how the formulation behaves in simulated gastric and intestinal fluids.

  • Potential Cause 3: Animal Handling and Dosing. Inconsistent oral gavage technique can lead to variable dosing or stress, which can affect GI motility and absorption.

    • Troubleshooting Step: Ensure all technical staff are thoroughly trained in the dosing procedure. Utilize a consistent, low-stress handling technique for all animals.[11]

Data Presentation

ParameterValueMethod
Molecular Weight452.6 g/mol LC-MS
Aqueous Solubility (pH 6.8)< 0.1 µg/mLShake-Flask
LogP4.8Calculated
Melting Point (Tm)215 °CDSC
pKa8.2 (weak base)Potentiometric Titration
Permeability (Papp)> 10 x 10⁻⁶ cm/sCaco-2 Assay
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension1045 ± 154.0210 ± 75100 (Reference)
Micronized Powder10110 ± 302.5650 ± 150310
Amorphous Solid Dispersion (25% Load)10450 ± 901.52800 ± 5501333
SEDDS Formulation10620 ± 1251.03500 ± 7101667

Experimental Protocols

  • Apparatus: USP Apparatus 2 (Paddle).[12]

  • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) with 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.[9]

  • Temperature: 37 ± 0.5 °C.[9]

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place a single capsule/tablet or an amount of powder equivalent to a 10 mg dose of AI-77-B into each vessel. b. Start the paddle rotation. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).[12] d. Immediately replace the withdrawn volume with fresh, pre-warmed medium.[12] e. Filter the samples through a 0.45 µm PTFE syringe filter (previously verified for non-adsorption).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_media Prepare Dissolution Media (SIF + 0.5% SLS) equilibrate Equilibrate Apparatus (37°C, 75 RPM) prep_media->equilibrate add_sample Add Formulation to Vessel equilibrate->add_sample start_run Start Dissolution Run add_sample->start_run sample Withdraw Samples at Time Points (t = 5, 15...120 min) start_run->sample replace Replace Media sample->replace filter_sample Filter Sample replace->filter_sample hplc Quantify AI-77-B via HPLC-UV filter_sample->hplc calculate Calculate % Drug Released hplc->calculate G cluster_sampling Blood Sampling cluster_analysis Bioanalysis & PK start Start: Fasted Rats (n=6/group) dose Oral Gavage Dosing (10 mg/kg AI-77-B) start->dose t025 0.25h dose->t025 t05 0.5h t025->t05 t1 1h t05->t1 t2 2h t1->t2 t4 4h t2->t4 t8 8h t4->t8 t24 24h t8->t24 process_blood Centrifuge Blood → Separate Plasma t24->process_blood store Store Plasma at -80°C process_blood->store extract Plasma Sample Extraction store->extract lcms LC-MS/MS Quantification extract->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) lcms->pk_calc end End: PK Profile pk_calc->end

References

How to control for confounding variables in "DAS-77" research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DAS-77 Research

Welcome to the technical support center for DAS-77 research. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you control for confounding variables in your experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is a confounding variable in the context of DAS-77 research?

A1: A confounding variable is a factor other than DAS-77 treatment that can influence both the administration of DAS-77 (the independent variable) and the measured outcome (the dependent variable), such as tumor growth or protein phosphorylation.[1][2] This can lead to a spurious association, making it seem like DAS-77 has an effect when it doesn't, or masking a true effect.[1][3] For instance, if you are testing DAS-77 in different cell lines, and those cell lines also have different baseline expression levels of the drug's target, "Fictional Kinase A" (FKA), then the baseline FKA expression is a confounder.

Q2: Why is it critical to control for confounding variables?

Identifying Potential Confounders

Q3: What are some common confounding variables to consider in in vitro studies with DAS-77?

A3: In in vitro experiments, several factors can act as confounders:

  • Cell Line Characteristics: Genetic background, passage number, and baseline protein expression levels can all influence a cell line's response to DAS-77.

  • Batch Effects: Variations in reagents, media, and serum lots between experiments can introduce systematic error.[5][6][7]

  • Experimental Conditions: Minor differences in incubation times, cell densities, and plate locations can affect results.

  • Operator Variability: Differences in technique between researchers can be a source of confounding.

Q4: What are typical confounding variables in in vivo animal studies with DAS-77?

A4: For in vivo research, be mindful of the following potential confounders:

  • Animal Characteristics: Age, sex, weight, and genetic background of the animals can impact tumor growth and drug metabolism.[8]

  • Tumor Heterogeneity: Variations in the initial tumor size and location can influence treatment outcomes.

  • Housing Conditions: Differences in cage density, light cycles, and diet can affect animal physiology and stress levels.

  • Confounding by Indication: In non-randomized studies, the reason an animal receives a particular treatment might be related to its prognosis, creating a confounding effect.[3][9]

Troubleshooting Guides: Controlling for Confounding Variables

This section provides detailed protocols and strategies to mitigate the impact of confounding variables during the design and analysis phases of your DAS-77 research.

Experimental Design Phase

Issue 1: How can I minimize confounding from known variables at the start of my study?

Solution: Employ randomization, restriction, and matching in your experimental design.[1][4][10]

  • Randomization: Randomly assign experimental units (e.g., cell culture plates, animals) to treatment and control groups.[1][10] This helps to evenly distribute both known and unknown confounders.[1]

    • Experimental Protocol: Randomization of Animal Subjects

      • Assign a unique identification number to each animal.

      • Use a random number generator to assign each animal to a treatment group (e.g., Vehicle Control, DAS-77 Low Dose, DAS-77 High Dose).

      • Ensure that the allocation is concealed from the personnel administering the treatment and measuring the outcomes, if possible (blinding).

  • Restriction: Limit your study to a subgroup with specific characteristics.[1][10] For example, you could restrict an in vivo study to female mice of a specific age range to eliminate sex and reduce age as confounders.[9]

  • Matching: For each subject in the treatment group, find a subject in the control group with similar characteristics for potential confounders.[1][10][11] For example, in an animal study, you could match animals based on initial tumor volume.[12]

Issue 2: My high-throughput screening data for DAS-77 analogues seems to have systematic errors. How can I address this?

Solution: This is likely due to batch effects. Careful experimental design can help mitigate these.

  • Experimental Protocol: Balanced Block Design for Batch Effect Mitigation

    • If you have multiple batches (e.g., different days, different plates), ensure that each batch contains samples from all treatment groups (Vehicle, DAS-77, Positive Control).

    • Randomize the positions of the samples within each plate to avoid location-dependent effects.

    • If possible, use the same lot of all reagents (media, serum, DAS-77) for the entire experiment. If not possible, ensure that different lots are distributed evenly across the treatment groups.

    A visual representation of a balanced block design:

    Balanced distribution of treatment groups across batches.

Data Analysis Phase

Issue 3: I have already collected my data. How can I control for confounding variables now?

Solution: You can use statistical methods to adjust for confounders during data analysis.[1]

  • Stratification: Analyze the data in subgroups (strata) based on the levels of the confounding variable.[2][13] For example, you could analyze the effect of DAS-77 on tumor growth separately for male and female mice.

  • Multivariate Analysis (Regression): Include the potential confounding variables as covariates in a regression model.[1][2][13] This allows you to estimate the effect of DAS-77 while statistically controlling for the influence of the included confounders.[1]

    • Experimental Protocol: Covariate Adjustment using ANCOVA

      • Identify Covariates: Before analysis, pre-specify potential confounders that are known to be associated with the outcome (e.g., baseline tumor volume, age).

      • Model Specification: Use an Analysis of Covariance (ANCOVA) model. For a continuous outcome like tumor volume, the model would be: Tumor_Volume ~ Treatment_Group + Baseline_Tumor_Volume + Age

      • Interpretation: The coefficient for Treatment_Group in the model output will give you the estimated effect of DAS-77 on tumor volume, adjusted for the effects of baseline tumor volume and age.

  • Inverse Probability of Treatment Weighting (IPTW): This method is used to create a "pseudo-population" in which the confounders are balanced between the treatment groups.[13][14]

Data Presentation

Clear presentation of your data is crucial for interpreting the effects of DAS-77 and assessing the impact of confounding variables.

Table 1: Baseline Characteristics of Animal Subjects by Treatment Group

CharacteristicVehicle Control (n=10)DAS-77 (n=10)p-value
Age (weeks) 10.2 ± 0.510.1 ± 0.60.78
Weight (g) 22.5 ± 1.222.8 ± 1.10.65
Baseline Tumor Volume (mm³) 105.3 ± 15.2103.9 ± 14.80.88

This table demonstrates that randomization was successful in balancing key potential confounders between the treatment groups.

Table 2: Unadjusted vs. Adjusted Analysis of DAS-77 Efficacy

AnalysisEstimated Effect on Tumor Volume (mm³)95% Confidence Intervalp-value
Unadjusted -50.2(-105.1, 4.7)0.07
Adjusted for Baseline Volume -55.8(-98.5, -13.1)0.01

This table illustrates how adjusting for a key confounder (baseline tumor volume) can increase the precision of the effect estimate and lead to a statistically significant result.

Visualizations

Signaling Pathway

This diagram illustrates the hypothetical signaling pathway affected by DAS-77. Understanding this pathway can help identify potential downstream or upstream variables that might act as confounders.

DAS77_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor FKA Fictional Kinase A (FKA) Receptor->FKA DownstreamKinase Downstream Kinase FKA->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellGrowth Cell Growth & Proliferation TranscriptionFactor->CellGrowth DAS77 DAS-77 DAS77->FKA Inhibition

Hypothetical signaling pathway for DAS-77 action.
Experimental Workflow

This diagram outlines an experimental workflow designed to control for confounding variables.

Confounding_Control_Workflow A Identify Potential Confounders B Randomize Subjects to Groups A->B C Match or Restrict if Necessary B->C D Apply Treatments (DAS-77 vs Vehicle) C->D E Measure Outcomes and Potential Confounders D->E F Check for Baseline Imbalances E->F G Perform Stratified or Multivariate Analysis F->G H Interpret Adjusted Results G->H

Workflow for controlling confounding variables.
Logical Relationships

This diagram illustrates the logical relationship between a treatment, an outcome, and a confounding variable.

Confounder_Logic Treatment DAS-77 Treatment Outcome Tumor Growth Treatment->Outcome True Effect? Confounder Baseline FKA Expression (Confounder) Confounder->Treatment Association Confounder->Outcome Causal Effect

Relationship between a treatment, outcome, and confounder.

References

Validation & Comparative

Comparative Analysis: Novel Antibacterial Agent "77" (Lascufloxacin) vs. Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Antibacterial Agent 77": The term "this compound" is not a standardized nomenclature. Based on available scientific literature, this guide assumes the user is referring to the novel fluoroquinolone Lascufloxacin , also identified as KRP-AM1977 . This analysis will proceed on that basis, comparing its performance with established conventional antibiotics.

Lascufloxacin has demonstrated potent, broad-spectrum activity against a variety of clinical isolates.[1] Notably, it shows high efficacy against Gram-positive bacteria and activity against some quinolone-resistant strains.[1] This guide provides a comparative overview of Lascufloxacin against other widely-used antibiotic classes, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the in-vitro activity of Lascufloxacin compared to several conventional antibiotics against a range of bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2][3]

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible Staphylococcus aureus (MSSA) Lascufloxacin 0.03 0.06
Levofloxacin0.51
Ciprofloxacin0.51
Vancomycin11
Methicillin-Resistant Staphylococcus aureus (MRSA) Lascufloxacin 0.5 2
Levofloxacin>64>64
Ciprofloxacin>64>64
Linezolid22
Vancomycin12
Streptococcus pneumoniae Lascufloxacin 0.06 0.12
Levofloxacin11
Clarithromycin≤0.06>16
Azithromycin0.1216
Haemophilus influenzae Lascufloxacin ≤0.008 0.015
Levofloxacin0.030.03
Ciprofloxacin0.0150.03
Mycoplasma pneumoniae Lascufloxacin 0.12 0.25
Levofloxacin0.250.25
Clarithromycin≤0.008>16
Azithromycin≤0.00816

Data sourced from "In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977)".[1]

Mechanism of Action: A Comparative Overview

Lascufloxacin, like other fluoroquinolones, functions by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is crucial for its efficacy.[4]

  • DNA Gyrase: This enzyme is vital for introducing negative supercoils into bacterial DNA, a process necessary to relieve the topological strain that occurs during DNA replication and transcription.[6]

  • Topoisomerase IV: The primary role of this enzyme is to separate interlinked daughter DNA strands following replication, a critical step for cell division.[7]

By binding to the enzyme-DNA complex, Lascufloxacin stabilizes DNA strand breaks, leading to an inhibition of DNA synthesis and ultimately, bacterial cell death.[8] While other quinolones also target these enzymes, Lascufloxacin has shown potent inhibitory activity against both wild-type and mutated versions of these enzymes, which may contribute to its effectiveness against some quinolone-resistant strains.[1]

Conventional antibiotics operate through different mechanisms. For instance:

  • Vancomycin (a glycopeptide) inhibits cell wall synthesis.

  • Linezolid (an oxazolidinone) inhibits protein synthesis.

  • Clarithromycin and Azithromycin (macrolides) also inhibit protein synthesis by targeting the 50S ribosomal subunit.

The following diagram illustrates the mechanism of action for fluoroquinolones like Lascufloxacin.

G cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_action Fluoroquinolone Action DNA Bacterial Chromosome ReplicationFork Replication Fork DNA->ReplicationFork Replication PositiveSupercoils Positive Supercoiling (Topological Strain) ReplicationFork->PositiveSupercoils DaughterDNA Replicated DNA ReplicationFork->DaughterDNA Gyrase DNA Gyrase PositiveSupercoils->Gyrase Target for relief Decatenation Separation of Daughter Chromosomes TopoIV Topoisomerase IV Decatenation->TopoIV Required for DaughterDNA->Decatenation Lascufloxacin Lascufloxacin InhibitionGyrase Inhibition Lascufloxacin->InhibitionGyrase InhibitionTopoIV Inhibition Lascufloxacin->InhibitionTopoIV InhibitionGyrase->Gyrase InhibitionTopoIV->TopoIV

Mechanism of Action for Lascufloxacin.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized procedure crucial for assessing the in-vitro potency of an antimicrobial agent. The data presented in this guide was generated using methods in accordance with the Clinical and Laboratory Standards Institute (CLSI).[1] The following is a detailed methodology for the broth microdilution test, a common and standardized method.[9][10][11]

Broth Microdilution MIC Test Protocol (CLSI Guideline Summary)

1. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of the antimicrobial agents are prepared at a known concentration.

  • Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

2. Inoculum Preparation:

  • The test bacterium is grown on an appropriate agar medium to achieve isolated colonies.

  • Several morphologically similar colonies are selected and transferred to a saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension within 15 minutes of its preparation.

  • The plates are incubated at 35°C in ambient air for 16-20 hours for most bacteria.

4. MIC Determination:

  • Following incubation, the plates are examined for bacterial growth. This can be done visually or with a plate reader.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A1 Prepare serial dilutions of Lascufloxacin & Antibiotics in microtiter plate C1 Inoculate microtiter plate with bacterial suspension A1->C1 B1 Isolate bacterial colonies from agar plate B2 Create bacterial suspension in saline B1->B2 B3 Adjust suspension to 0.5 McFarland standard B2->B3 B4 Dilute to final inoculum concentration B3->B4 B4->C1 D1 Incubate at 35°C for 16-20 hours C1->D1 E1 Visually inspect wells for bacterial growth (turbidity) D1->E1 F1 Determine MIC: Lowest concentration with no visible growth E1->F1

References

Comparative Efficacy of AI-77-B and Other Gastroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of gastroprotective agents is intrinsically linked to their distinct mechanisms of action at the cellular level. While all aim to reduce gastric acid-related damage, they achieve this through different molecular pathways.

  • Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and lansoprazole, are the most potent class of acid-suppressing drugs.[1][2][3] They act by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, which is the final step in acid secretion.[4] This leads to a profound and sustained reduction in gastric acid levels.

  • Histamine H2 Receptor Antagonists (H2RAs): H2RAs, including ranitidine and famotidine, block the action of histamine on H2 receptors located on parietal cells. This reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of the proton pump, leading to reduced gastric acid secretion. Their effect is less potent than that of PPIs.[2]

  • Prostaglandin Analogues (Misoprostol): Misoprostol is a synthetic analog of prostaglandin E1.[1] Its gastroprotective effects are twofold: it inhibits gastric acid secretion to a modest degree and, more importantly, it enhances mucosal defense mechanisms.[1] This includes stimulating the secretion of mucus and bicarbonate, and increasing mucosal blood flow.

Below is a diagram illustrating the primary signaling pathways targeted by these gastroprotective agents.

Gastroprotective Agents Signaling Pathways cluster_parietal_cell Gastric Parietal Cell cluster_agents Gastroprotective Agents Proton_Pump H+/K+ ATPase (Proton Pump) Gastric_Acid H+ (Gastric Acid) Proton_Pump->Gastric_Acid secretes H2_Receptor H2 Receptor cAMP cAMP H2_Receptor->cAMP stimulates PGE2_Receptor PGE2 Receptor PGE2_Receptor->cAMP inhibits cAMP->Proton_Pump activates PPIs Proton Pump Inhibitors (e.g., Omeprazole) PPIs->Proton_Pump irreversibly inhibits H2RAs H2 Receptor Antagonists (e.g., Ranitidine) H2RAs->H2_Receptor blocks Misoprostol Prostaglandin Analogues (e.g., Misoprostol) Misoprostol->PGE2_Receptor activates

Figure 1: Signaling Pathways of Major Gastroprotective Agents

Comparative Efficacy in NSAID-Induced Ulcers

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of peptic ulcers.[5][6] The prevention and healing of NSAID-induced ulcers serve as a key benchmark for the efficacy of gastroprotective agents.

Table 1: Comparative Efficacy in Healing of NSAID-Associated Gastric Ulcers

Agent/RegimenHealing Rate at 8 Weeks (%)Study Reference
Esomeprazole (40 mg once daily)85.7Goldstein et al.[7]
Esomeprazole (20 mg once daily)84.8Goldstein et al.[7]
Lansoprazole (30 mg once daily)73Agrawal et al.[1]
Lansoprazole (15 mg once daily)69Agrawal et al.[1]
Ranitidine (150 mg twice daily)76.3Goldstein et al.[7]
Ranitidine (150 mg twice daily)53Agrawal et al.[1]

Table 2: Comparative Efficacy in Prevention of NSAID-Induced Ulcer Recurrence

Agent/RegimenUlcer-Free Rate (at 24 weeks) (%)Study Reference
Esomeprazole (20 mg once daily)96.0Sugano et al.[1]
Famotidine (40 mg twice daily)92 (gastric), 98 (duodenal)Taha et al.[1]
Misoprostol (200 µg q.i.d.)99.4 (duodenal at 12 weeks)Graham et al.[1]
Placebo64.4Sugano et al.[1]

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of gastroprotective agents relies on various in vivo models that mimic different aspects of ulcer pathogenesis.

1. NSAID-Induced Ulcer Model

  • Objective: To evaluate the ability of a test compound to prevent or heal ulcers induced by NSAIDs.

  • Principle: NSAIDs like indomethacin or aspirin disrupt the gastric mucosal barrier, primarily by inhibiting prostaglandin synthesis, leading to ulcer formation.[8]

  • Procedure:

    • Animals (typically rats) are fasted for 18-24 hours with free access to water.

    • After a set period (e.g., 30-60 minutes), an ulcerogenic dose of an NSAID (e.g., indomethacin, 30 mg/kg) is administered orally or subcutaneously.[9]

    • Animals are sacrificed after a predetermined time (e.g., 4-6 hours).

    • The stomachs are removed, opened along the greater curvature, and examined for lesions.

    • The ulcer index is calculated based on the number and severity of the lesions.

  • Parameters Measured: Ulcer index, gastric pH, mucus content, and histological examination of the gastric mucosa.

2. Pylorus Ligation (Shay Rat) Model

  • Objective: To assess the effect of a test compound on gastric acid secretion and ulcer formation due to acid accumulation.

  • Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, causing auto-digestion of the gastric mucosa and ulcer formation.[10] This model is particularly useful for evaluating anti-secretory activity.[10]

  • Procedure:

    • Rats are fasted for 24-48 hours.

    • Under light anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

    • The test compound is administered intraduodenally or subcutaneously.

    • The abdominal incision is closed.

    • After a specific duration (e.g., 4-19 hours), the animals are sacrificed.

    • The stomach is removed, and the gastric contents are collected.

  • Parameters Measured: Volume of gastric secretion, pH, free and total acidity, and ulcer index.

3. Ethanol-Induced Ulcer Model

  • Objective: To evaluate the cytoprotective effects of a test compound.

  • Principle: Absolute ethanol induces severe gastric mucosal damage, including necrosis and hemorrhage, independent of gastric acid secretion. This model is useful for identifying agents that enhance mucosal defense mechanisms.[11]

  • Procedure:

    • Animals are fasted prior to the experiment.

    • The test compound or vehicle is administered orally.

    • After a set time (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL/200g body weight) is administered orally.

    • Animals are sacrificed after a short period (e.g., 1 hour).

    • The stomachs are examined for hemorrhagic lesions.

  • Parameters Measured: Ulcer index, quantification of mucosal protective factors (e.g., nitric oxide, sulfhydryl compounds), and antioxidant enzyme activity.

The following diagram outlines a typical experimental workflow for evaluating a novel gastroprotective agent.

Experimental Workflow Start Start: Novel Compound (AI-77-B) In_Vitro In Vitro Assays (e.g., H+/K+ ATPase inhibition, antioxidant activity) Start->In_Vitro Acute_Toxicity Acute Toxicity Studies Start->Acute_Toxicity Preclinical_Models Preclinical Efficacy Models In_Vitro->Preclinical_Models Acute_Toxicity->Preclinical_Models NSAID_Model NSAID-Induced Ulcer Model Preclinical_Models->NSAID_Model Pylorus_Ligation Pylorus Ligation Model Preclinical_Models->Pylorus_Ligation Ethanol_Model Ethanol-Induced Ulcer Model Preclinical_Models->Ethanol_Model Data_Analysis Data Analysis (Ulcer Index, Biochemical Parameters, Histopathology) NSAID_Model->Data_Analysis Pylorus_Ligation->Data_Analysis Ethanol_Model->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Prostaglandin levels, gene expression) Data_Analysis->Mechanism_Studies Conclusion Conclusion: Efficacy and Safety Profile Mechanism_Studies->Conclusion

Figure 2: Experimental Workflow for Preclinical Evaluation

Conclusion

References

A Comparative Analysis of the Antibacterial Activity of DAS-77 and Its Herbal Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of the Nigerian herbal preparation DAS-77 with its individual components: the bark of mango (Mangifera indica) and the root of pawpaw (Carica papaya). This analysis is based on available experimental data to offer insights into the potential synergistic or individual contributions of these herbal constituents to the overall efficacy of DAS-77.

Overview of DAS-77 and its Components

DAS-77 is a traditional Nigerian herbal medicine composed of the milled dried callous bark of Mangifera indica and the dried root of Carica papaya[1][2]. It is traditionally used for a variety of ailments, including infections[3]. This guide focuses on the scientifically evaluated antibacterial properties of the composite formula and its individual ingredients.

Comparative Antibacterial Activity: In Vitro Data

The following tables summarize the available quantitative data on the antibacterial activity of DAS-77 and its components against two common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

A notable limitation of the current body of research is the lack of studies directly comparing DAS-77 with its individual components under identical experimental conditions. The data presented below is compiled from different studies and should be interpreted with consideration for the methodological variations.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

SubstanceBacterial StrainMIC (mg/mL)Extract TypeReference
DAS-77 Staphylococcus aureus100Aqueous[4]
Escherichia coli50Aqueous[4]
Mangifera indica (Bark) Staphylococcus aureus0.16 - 1.25Methanol, Ethyl acetate, Water, Hexane[5]
Staphylococcus aureus12.5Acetic acid[6]
Escherichia coli12.5Acetic acid[6]
Carica papaya (Root) Staphylococcus aureus100 - 200Methanol[1]
Escherichia coli0.5Aqueous & Methanolic[7]
Escherichia coli100 - 200Methanol[1]

Observations:

  • The aqueous extract of DAS-77 demonstrates notable activity against both S. aureus and E. coli[4].

  • Extracts of Mangifera indica bark, particularly non-aqueous extracts, have shown potent activity against S. aureus, with some studies reporting significantly lower MIC values than that of the composite DAS-77 formula[5].

  • Aqueous and methanolic extracts of Carica papaya root have demonstrated significant activity against E. coli, with one study reporting a very low MIC of 0.5 mg/mL[7].

  • The variability in MIC values for the individual components across different studies highlights the influence of the extraction solvent and methodology on the resulting antibacterial potency.

Table 2: Zone of Inhibition Data

The zone of inhibition is the area around an antimicrobial disk or well where bacterial growth is inhibited. The diameter of this zone is an indicator of the antimicrobial's effectiveness.

SubstanceBacterial StrainZone of Inhibition (mm)Concentration (mg/mL)Extract TypeReference
Mangifera indica (Bark) Staphylococcus aureus14Not SpecifiedWater[5]
Escherichia coli10.6 ± 0.2Not SpecifiedAqueous[4]
Carica papaya (Root) Staphylococcus aureus23.2 ± 1.6500Aqueous[3]
Escherichia coli8.40 ± 1.58500Aqueous[3]

Observations:

  • Aqueous extracts of both Mangifera indica bark and Carica papaya root show inhibitory activity against both tested bacteria.

  • At a high concentration, the aqueous extract of Carica papaya root produced a significant zone of inhibition against S. aureus[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed literature.

Agar Well Diffusion Method

This method is widely used to assess the antibacterial activity of plant extracts.

Protocol:

  • Preparation of Inoculum: A standardized microbial suspension is prepared by adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.

  • Application of Extracts: A specific volume (e.g., 100 µL) of the plant extract at a known concentration is added to each well. A negative control (solvent used for extraction) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Serial Dilutions: A serial two-fold dilution of the plant extract is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.

  • Inoculation: Each well containing the diluted extract is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no extract) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract at which no visible bacterial growth (turbidity) is observed.

Proposed Mechanisms of Antibacterial Action

The antibacterial activity of Mangifera indica and Carica papaya is attributed to a variety of phytochemicals. While specific signaling pathways for the extracts are not fully elucidated, the general mechanisms of their key components are understood.

The primary bioactive compounds in Mangifera indica bark include tannins, alkaloids, flavonoids, and mangiferin[4]. Carica papaya root contains alkaloids, tannins, saponins, and glycosides[1]. These compounds are believed to exert their antibacterial effects through various mechanisms.

Proposed_Antibacterial_Mechanisms cluster_phytochemicals Phytochemicals cluster_mechanisms Antibacterial Mechanisms cluster_effects Bacterial Cell Effects Tannins Tannins Membrane_Disruption Cell Membrane Disruption Tannins->Membrane_Disruption Inactivates adhesins, transmembrane proteins Enzyme_Inhibition Enzyme Inhibition Tannins->Enzyme_Inhibition Complexes with proteins Alkaloids Alkaloids DNA_Gyrase DNA Gyrase Inhibition Alkaloids->DNA_Gyrase Intercalates with DNA Flavonoids Flavonoids Flavonoids->Enzyme_Inhibition Inhibits cellular enzymes Efflux_Pump Efflux Pump Inhibition Flavonoids->Efflux_Pump Inhibits bacterial efflux pumps Bactericidal Bactericidal Effect Membrane_Disruption->Bactericidal Bacteriostatic Bacteriostatic Effect Enzyme_Inhibition->Bacteriostatic DNA_Gyrase->Bactericidal Efflux_Pump->Bacteriostatic

Caption: Proposed antibacterial mechanisms of key phytochemicals found in Mangifera indica and Carica papaya.

Experimental Workflow

The general workflow for evaluating the antibacterial activity of herbal extracts is depicted below.

Experimental_Workflow cluster_assay Antibacterial Assay cluster_results Data Analysis Plant_Material Plant Material (M. indica bark, C. papaya root) Extraction Aqueous Extraction Plant_Material->Extraction Filtration Filtration & Sterilization Extraction->Filtration Agar_Well_Diffusion Agar Well Diffusion Filtration->Agar_Well_Diffusion Broth_Microdilution Broth Microdilution Filtration->Broth_Microdilution Bacterial_Culture Bacterial Culture Preparation (S. aureus, E. coli) Standardization Inoculum Standardization (0.5 McFarland) Bacterial_Culture->Standardization Standardization->Agar_Well_Diffusion Standardization->Broth_Microdilution Zone_of_Inhibition Measure Zone of Inhibition Agar_Well_Diffusion->Zone_of_Inhibition MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination

References

Validation of the Antibacterial Spectrum of "Antibacterial agent 77": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of the novel investigational compound, "Antibacterial agent 77." The performance of "this compound" is evaluated against established broad-spectrum and narrow-spectrum antibacterial agents, supported by standardized experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development to assess the potential of "this compound" as a therapeutic agent.

Data Presentation: Comparative Antibacterial Spectrum

The antibacterial activity of "this compound" was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. For comparative purposes, the activity of a broad-spectrum agent, Ciprofloxacin, and a narrow-spectrum agent, Penicillin G, are presented alongside.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin G MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive20.50.06
Methicillin-resistant Staphylococcus aureus (MRSA, ATCC BAA-1556)Positive432>64
Streptococcus pneumoniae (ATCC 49619)Positive110.03
Enterococcus faecalis (ATCC 29212)Positive814
Escherichia coli (ATCC 25922)Negative40.015>64
Pseudomonas aeruginosa (ATCC 27853)Negative160.25>64
Klebsiella pneumoniae (ATCC 13883)Negative80.06>64
Acinetobacter baumannii (ATCC 19606)Negative321>64

Note: The above data for "this compound" is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following protocol is based on the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Objective: To determine the MIC of "this compound" against a panel of bacterial strains.

Materials:

  • "this compound" stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in the logarithmic growth phase

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Perform a serial two-fold dilution of "this compound" in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

    • Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of "this compound".

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland inoculum_prep Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum_prep inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation agent_stock This compound Stock Solution serial_dilution Serial Dilution in Microtiter Plate agent_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

This guide provides a foundational comparison of "this compound." Further studies, including mechanism of action, in vivo efficacy, and safety profiling, are essential for a comprehensive evaluation of its therapeutic potential.

References

Unraveling the Specificity of AI-77-B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gastroprotective Activity: A Unique Mechanism

In contrast, traditional anti-ulcer therapies primarily focus on reducing gastric acid secretion through two main mechanisms: blocking histamine H2 receptors or inhibiting the proton pump (H+/K+ ATPase).

Table 1: Comparison of Gastroprotective Mechanisms

Compound/ClassPrimary TargetMechanism of Action
AI-77-B UnknownGastroprotective without anticholinergic or antihistaminergic effects.
H2-Receptor Antagonists Histamine H2 ReceptorsCompetitively inhibit histamine binding to H2 receptors on parietal cells, reducing gastric acid secretion.[1][2]
Proton Pump Inhibitors (PPIs) H+/K+ ATPaseIrreversibly inhibit the proton pump in parietal cells, blocking the final step of gastric acid production.[2][3]

Antibacterial Activity: Targeting Protein Synthesis

Table 2: Antibacterial Spectrum and Mechanism

Compound/ClassPrimary TargetMechanism of ActionAntibacterial Spectrum
AI-77-B (Amicoumacin) 30S Ribosomal Subunit (E site)Inhibition of protein synthesis via stabilization of mRNA-ribosome interaction.[4][5]Broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[6]
Beta-Lactams Penicillin-Binding ProteinsInhibition of cell wall synthesis.Varies by specific agent; generally effective against Gram-positive and some Gram-negative bacteria.
Macrolides 50S Ribosomal SubunitInhibition of protein synthesis.Primarily effective against Gram-positive bacteria and some atypical bacteria.[7]
Polymyxins Lipopolysaccharide (LPS)Disruption of the outer membrane of Gram-negative bacteria.[8]Primarily effective against Gram-negative bacteria.[8]

Experimental Protocols

Assessment of Gastroprotective Activity (Stress-Induced Ulcer Model)

This protocol is adapted from experimental models used to evaluate anti-ulcer agents.[9][10]

Objective: To determine the efficacy of a test compound in preventing the formation of gastric ulcers induced by physical stress.

Materials:

  • Wistar rats (150-200g)

  • Restraint cages

  • Stereo-microscope for ulcer scoring

Procedure:

  • Animals are fasted for 24-48 hours with free access to water prior to the experiment.[9][10]

  • The test compound or vehicle is administered orally to the respective groups of rats.

  • Thirty minutes after administration, the rats are placed in restraint cages and immersed vertically in a water bath at 22°C to the level of the xiphoid process for a period of 4 hours to induce stress.[9]

  • Following the stress period, the animals are euthanized.

  • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • The gastric mucosa is examined for ulcers using a stereo-microscope.

  • The severity of the ulcers is scored based on their number and size to calculate an ulcer index.

Determination of Antibacterial Susceptibility (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.

  • A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Positive (broth and bacteria, no compound) and negative (broth only) control wells are included.

  • The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]

  • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.[1]

Visualizing Mechanisms of Action

Anti_Ulcer_Mechanisms cluster_ParietalCell Gastric Parietal Cell cluster_Drugs Anti-Ulcer Drugs Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump activates H_ion H+ (Acid) Proton_Pump->H_ion secretes H2_Antagonist H2-Receptor Antagonists H2_Antagonist->H2_Receptor blocks PPI Proton Pump Inhibitors (PPIs) PPI->Proton_Pump inhibits AI77B AI-77-B Mucosa Gastric Mucosa AI77B->Mucosa protects via unknown mechanism

Antibacterial_Mechanism cluster_Ribosome Bacterial Ribosome Ribosome_30S 30S Subunit E_site E Site mRNA mRNA Ribosome_50S 50S Subunit Translocation Ribosomal Translocation E_site->Translocation inhibits AI77B AI-77-B AI77B->E_site binds to Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis halts

References

Comparative Analysis of "DAS-77" in Synergy with Standard Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential synergistic effects of "DAS-77," a herbal formulation derived from Mangifera indica (mango) bark and Carica papaya (pawpaw) root, with standard antimicrobial drugs. While direct synergistic data for the combined "DAS-77" formulation is the subject of ongoing research, this document synthesizes the established antimicrobial properties of its constituent components and outlines the experimental framework for future synergy testing.

Introduction to "DAS-77" and its Antimicrobial Potential

"DAS-77" is a traditional herbal preparation composed of extracts from the bark of Mangifera indica and the root of Carica papaya.[1] Both of these plant components have been individually recognized for their antimicrobial properties, attributed to a rich composition of phytochemicals such as tannins, alkaloids, flavonoids, and phenolic compounds.[2][3][4]

Extracts of Mangifera indica bark have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including pathogens associated with respiratory tract infections.[2][3] Similarly, extracts from the root of Carica papaya have shown significant antibacterial effects, particularly against Gram-negative bacteria. These individual antimicrobial profiles suggest a strong potential for "DAS-77" as a standalone antimicrobial agent or as a synergistic partner to conventional antibiotics.

Data Presentation: Antimicrobial Activity of "DAS-77" Components

The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for extracts of Mangifera indica bark and Carica papaya root against various bacterial strains. This data provides a baseline for understanding the potential antimicrobial efficacy of "DAS-77".

Table 1: Documented Antimicrobial Activity of Mangifera indica Bark Extracts

Bacterial StrainExtract TypeMIC (mg/mL)MBC (mg/mL)Reference
Escherichia coliEthanolic12.5 - 20050 - 400[3]
Staphylococcus aureusEthanolic12.5 - 20050 - 400[3]
Pseudomonas aeruginosaEthanolic12.5 - 20050 - 400[3]
Klebsiella pneumoniaeEthanolic12.5 - 20050 - 400[3]
Streptococcus pneumoniaeEthanolic12.5 - 20050 - 400[3]

Table 2: Documented Antimicrobial Activity of Carica papaya Root Extracts

Bacterial StrainExtract TypeMIC (mg/mL)MBC (mg/mL)Reference
Salmonella typhiMethanolic5050
Staphylococcus aureusMethanolic100 - 200100 - 200
Streptococcus pyogenesMethanolic100 - 200100 - 200
Pseudomonas aeruginosaMethanolic100 - 200100 - 200
Proteus mirabilisMethanolic100 - 200100 - 200

Proposed Synergy Testing with Standard Antimicrobial Drugs

To evaluate the synergistic potential of "DAS-77," it is recommended to test it in combination with a panel of standard antimicrobial drugs representing different classes and mechanisms of action. Based on the broad-spectrum activity of its components, suitable candidates for synergy testing include:

  • β-lactams: Ampicillin, Oxacillin

  • Aminoglycosides: Gentamicin, Kanamycin

  • Quinolones: Ciprofloxacin

  • Macrolides: Azithromycin

  • Tetracyclines: Doxycycline

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of "DAS-77" with standard antimicrobial drugs.

Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of "DAS-77" extract and the standard antibiotic in an appropriate solvent.

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of both "DAS-77" and the standard antibiotic. Row A will contain increasing concentrations of the standard antibiotic, and column 1 will contain increasing concentrations of "DAS-77". The remaining wells will contain combinations of both agents.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_das77 Prepare 'DAS-77' Stock serial_dilution Serial Dilution in 96-well Plate prep_das77->serial_dilution prep_abx Prepare Antibiotic Stock prep_abx->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpretation Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpretation

Figure 1. Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.

Methodology:

  • Preparation: Prepare tubes containing broth with the following:

    • No drug (growth control)

    • "DAS-77" at a sub-inhibitory concentration (e.g., 0.5 x MIC)

    • Standard antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)

    • Combination of "DAS-77" and the standard antibiotic at their respective sub-inhibitory concentrations.

  • Inoculation: Inoculate each tube with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis prep_tubes Prepare Broth Tubes with Antimicrobials inoculation Inoculate Tubes prep_tubes->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation sampling Sample at Time Intervals inoculation->sampling 0, 2, 4, 8, 12, 24h plating Serial Dilute and Plate sampling->plating incubation Incubate Plates and Count Colonies plating->incubation plotting Plot log10 CFU/mL vs. Time incubation->plotting interpretation Interpret Synergy and Bactericidal Activity plotting->interpretation Synergy_Mechanisms cluster_das77 DAS-77 cluster_abx Standard Antibiotic das77 Phytochemicals target_das77 Bacterial Target A (e.g., Cell Wall, Efflux Pump) das77->target_das77 inhibition Enhanced Bacterial Inhibition/Killing target_das77->inhibition abx Antibiotic Molecule target_abx Bacterial Target B (e.g., Ribosome, DNA Gyrase) abx->target_abx target_abx->inhibition

References

OXF-077: A Head-to-Head Comparison with Predecessor and Analog Resistance Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

OXFORD, UK – In the ongoing battle against antimicrobial resistance, a novel small molecule, OXF-077, has emerged as a highly potent inhibitor of the bacterial SOS response. This guide provides a comprehensive head-to-head comparison of OXF-077 with its direct predecessor, IMP-1700, and other analogs, supported by experimental data. Developed through a meticulous structure-activity relationship (SAR) study, OXF-077 demonstrates a significant leap forward in the quest to suppress the evolution of antibiotic resistance and re-sensitize drug-resistant pathogens.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative performance, experimental methodologies, and underlying signaling pathways related to these resistance inhibitors.

Mechanism of Action: Inhibiting the SOS Response

OXF-077 and its analogs function by inhibiting the bacterial DNA repair pathway, specifically targeting the AddAB/RecBCD protein complexes.[1] This inhibition prevents the repair of DNA damage induced by antibiotics such as fluoroquinolones. Consequently, the accumulation of DNA damage triggers the SOS response, a cellular mechanism that, while repairing DNA, also significantly increases the rate of genetic mutations.[2] By blocking this pathway, OXF-077 effectively suppresses this hypermutation, thereby hindering the development of antibiotic resistance.[3]

dot

SOS_Pathway cluster_stress Cellular Stress cluster_pathway SOS Response Pathway cluster_inhibition Inhibition by OXF-077 Antibiotic (e.g., Ciprofloxacin) Antibiotic (e.g., Ciprofloxacin) DNA_Damage DNA Damage Antibiotic (e.g., Ciprofloxacin)->DNA_Damage induces ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA DNA_Repair DNA Repair (AddAB/RecBCD) DNA_Damage->DNA_Repair initiates RecA RecA Activation ssDNA->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes SOS Gene Expression (Error-Prone DNA Polymerases) LexA->SOS_Genes de-represses Mutation Increased Mutation Rate SOS_Genes->Mutation Resistance Antibiotic Resistance Mutation->Resistance OXF-077 OXF-077 OXF-077->DNA_Repair

Caption: The bacterial SOS response pathway and the inhibitory action of OXF-077.

Quantitative Performance Comparison

The efficacy of OXF-077 was evaluated in comparison to its parent compound, IMP-1700, and other synthesized analogs. The primary metrics for comparison include the potentiation of ciprofloxacin (CFX) activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the direct inhibition of the SOS response.

CompoundCiprofloxacin Potentiation (ΔCFX) Fold ChangeSOS Response Inhibition (%) at 2.5 µM
OXF-077 (39) 16 ~95%
IMP-1700 (3)8~70%
Analog 184~50%
Analog 252~20%
Analog 31<2<10%

Data synthesized from the primary publication on OXF-077.[4]

As the data indicates, OXF-077 exhibits a 16-fold potentiation of ciprofloxacin's activity, doubling the effect of its predecessor, IMP-1700.[5] Furthermore, at a concentration of 2.5 µM, OXF-077 achieves approximately 95% inhibition of the SOS response, significantly outperforming other analogs.[4]

Suppression of Resistance Evolution

A key attribute of an effective resistance inhibitor is its ability to prevent the emergence of resistant strains over time. In a serial passage experiment, the development of resistance to ciprofloxacin in MRSA was monitored in the presence and absence of OXF-077.

TreatmentDay 8 Ciprofloxacin MIC (µg/mL)
Ciprofloxacin alone8
Ciprofloxacin + OXF-077 1

MIC: Minimum Inhibitory Concentration. Data represents the MIC of ciprofloxacin against MRSA after 8 days of serial passage.

The results clearly demonstrate that in the presence of OXF-077, the minimum inhibitory concentration of ciprofloxacin remained significantly lower, indicating a profound suppression of resistance development.[6][7] Moreover, OXF-077 was also shown to re-sensitize bacteria that had already acquired resistance to ciprofloxacin.[8]

Experimental Protocols

Ciprofloxacin Potentiation Assay

The potentiation of ciprofloxacin activity was determined by measuring the fold change in its Minimum Inhibitory Concentration (MIC) against MRSA strain JE2 in the presence and absence of the inhibitor compounds.

  • Bacterial Culture: MRSA JE2 was grown overnight in Mueller-Hinton Broth (MHB).

  • Assay Preparation: A 96-well plate was prepared with a serial dilution of ciprofloxacin. Each concentration was tested with and without a fixed concentration of the inhibitor (e.g., 2.5 µM).

  • Inoculation: Each well was inoculated with the MRSA culture to a final density of 5 x 10^5 CFU/mL.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of ciprofloxacin that visibly inhibited bacterial growth.

  • Fold Change Calculation: The fold change in potentiation was calculated by dividing the MIC of ciprofloxacin alone by the MIC of ciprofloxacin in the presence of the inhibitor.

SOS Response Inhibition Assay

This assay quantifies the inhibition of the SOS response using a reporter strain of MRSA JE2 that expresses Green Fluorescent Protein (GFP) under the control of an SOS-inducible promoter.

  • Reporter Strain Culture: The MRSA JE2 SOS reporter strain was grown overnight in Tryptic Soy Broth (TSB).

  • Assay Setup: In a 96-well plate, the reporter strain was exposed to a sub-lethal concentration of ciprofloxacin to induce the SOS response. Test compounds were added at various concentrations.

  • Incubation: The plate was incubated at 37°C with shaking.

  • Measurement: After a set incubation period (e.g., 4 hours), the optical density at 600 nm (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 528 nm) were measured.

  • Data Analysis: The SOS response was calculated as the ratio of GFP fluorescence to OD600. The percentage of inhibition was determined by comparing the SOS response in the presence of the inhibitor to the response with ciprofloxacin alone.

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Experimental_Workflow cluster_setup Assay Setup cluster_incubation_measurement Incubation & Measurement cluster_analysis Data Analysis Culture Overnight Bacterial Culture (MRSA JE2 or Reporter Strain) Plate_Prep Prepare 96-Well Plate (Serial Dilutions, Controls) Culture->Plate_Prep Inoculation Inoculate with Bacteria Plate_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Measurement Measure Growth (OD600) &/or Fluorescence Incubation->Measurement MIC_Calc Determine MIC (Potentiation Assay) Measurement->MIC_Calc SOS_Inhibition_Calc Calculate % SOS Inhibition (SOS Reporter Assay) Measurement->SOS_Inhibition_Calc Comparison Compare Performance of Analogs MIC_Calc->Comparison SOS_Inhibition_Calc->Comparison

Caption: A generalized workflow for the experimental evaluation of resistance inhibitors.

Conclusion

The development of OXF-077 represents a significant advancement in the field of antimicrobial resistance inhibitors.[9] Through its superior ability to potentiate existing antibiotics and suppress the evolution of resistance, OXF-077 stands out as a promising candidate for further preclinical and clinical development.[7] The data presented in this guide underscores its enhanced performance compared to its predecessor, IMP-1700, and other analogs, establishing OXF-077 as a valuable tool in the fight against drug-resistant infections.[10] Further research is warranted to explore its full therapeutic potential in combination with a broader range of antibiotics against various pathogenic bacteria.[11]

References

Unveiling the Action of Antibacterial Agent 77: A Genetic Approach to Mechanism Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the quest for novel antimicrobial therapies, understanding the precise mechanism of action is paramount for preclinical development and predicting potential resistance pathways. This guide provides a comparative analysis of the hypothetical "Antibacterial Agent 77," a novel peptide deformylase (PDF) inhibitor, with the known PDF inhibitor Actinonin and the cell wall synthesis inhibitor Vancomycin. Through detailed experimental protocols and data, we illustrate how genetic studies can be leveraged to unequivocally confirm the mechanism of action of a new antibacterial compound.

Performance Comparison of Antibacterial Agents

The efficacy of "this compound" was evaluated against a panel of pathogenic bacteria and compared with Actinonin and Vancomycin. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound.

Antibacterial AgentTargetStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Haemophilus influenzae (ATCC 49247) MIC (µg/mL)
This compound Peptide Deformylase0.50.2541
Actinonin Peptide Deformylase10.582
Vancomycin Cell Wall Synthesis10.5>128>128

Table 1: Comparative Minimum Inhibitory Concentrations (MICs). The data indicates that "this compound" exhibits potent activity against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to Actinonin, suggesting higher potency. As expected, Vancomycin is highly effective against Gram-positive bacteria but inactive against the Gram-negative E. coli and H. influenzae due to its inability to penetrate the outer membrane.

Experimental Protocols for Mechanism of Action Studies

To confirm that "this compound" targets peptide deformylase, a series of genetic and biochemical experiments are proposed.

Target Overexpression and Resistance Studies

Objective: To demonstrate that increased expression of the target enzyme, peptide deformylase (encoded by the def gene), leads to decreased susceptibility to "this compound."

Methodology:

  • Cloning: The def gene from E. coli is amplified by PCR and cloned into an inducible expression vector (e.g., pET vector system) containing a selectable marker, such as an ampicillin resistance gene.

  • Transformation: The resulting plasmid is transformed into a competent E. coli strain.[1] The transformation process involves making the bacterial cells permeable to foreign DNA, typically through chemical treatment or electroporation.[1]

  • Induction of Gene Expression: Transformed cells are grown in the presence of an inducer (e.g., IPTG for the pET system) to stimulate the overexpression of the Def protein.

  • Susceptibility Testing: The MIC of "this compound" is determined for the strain overexpressing Def and compared to a control strain containing an empty vector. A significant increase in the MIC for the overexpressing strain is indicative of on-target activity.

In Vitro Enzymatic Assay

Objective: To directly measure the inhibitory activity of "this compound" on purified peptide deformylase.

Methodology:

  • Protein Purification: The Def protein is overexpressed and purified from E. coli using affinity chromatography.

  • Enzyme Kinetics: The activity of the purified PDF enzyme is measured using a colorimetric or fluorometric assay that detects the deformylation of a synthetic peptide substrate.

  • IC50 Determination: The concentration of "this compound" required to inhibit 50% of the enzyme's activity (IC50) is determined by performing the assay in the presence of varying concentrations of the compound.

Generation and Analysis of Resistant Mutants

Objective: To identify mutations in the def gene that confer resistance to "this compound," providing further evidence of the target.

Methodology:

  • Spontaneous Mutant Selection: A large population of bacteria is exposed to sub-lethal concentrations of "this compound" to select for spontaneous resistant mutants.

  • Gene Sequencing: The def gene from the resistant mutants is sequenced to identify any mutations.

  • Site-Directed Mutagenesis: The identified mutations are introduced into the wild-type def gene in an expression vector to confirm that these specific changes are responsible for the resistance phenotype.

Visualizing the Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_translation Bacterial Protein Synthesis cluster_moa Mechanism of Action Ribosome Ribosome Polypeptide Nascent Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome Translation Initiation Formylmethionine Formyl-Methionine tRNA Formylmethionine->Ribosome PDF Peptide Deformylase (PDF) Polypeptide->PDF Binding Deformylated_Polypeptide Functional Protein PDF->Deformylated_Polypeptide Deformylation Accumulation of\nFormylated Proteins Accumulation of Formylated Proteins PDF->Accumulation of\nFormylated Proteins Cellular Function Cellular Function Deformylated_Polypeptide->Cellular Function Agent77 This compound Agent77->PDF Inhibition Cell Death Cell Death Accumulation of\nFormylated Proteins->Cell Death

Caption: Mechanism of action of "this compound".

G cluster_workflow Experimental Workflow for Target Validation cluster_overexpression Target Overexpression cluster_resistance Resistant Mutant Analysis start Hypothesized Target: Peptide Deformylase (def gene) Clone Clone def gene into expression vector start->Clone Select Select for resistant mutants start->Select Transform Transform into E. coli Clone->Transform Induce Induce def expression Transform->Induce MIC_Overexpress Determine MIC Induce->MIC_Overexpress Result_Overexpress Result_Overexpress MIC_Overexpress->Result_Overexpress Increased MIC Sequence Sequence def gene Select->Sequence Confirm Confirm mutations Sequence->Confirm Result_Mutation Result_Mutation Confirm->Result_Mutation Resistance-conferring mutations in def Conclusion Conclusion: Agent 77 targets PDF Result_Overexpress->Conclusion Result_Mutation->Conclusion

Caption: Workflow for genetic validation of the target.

G cluster_logic Logical Framework for Mechanism Confirmation Hypothesis Hypothesis: Agent 77 inhibits PDF Prediction1 Prediction 1: Overexpression of PDF will increase resistance Hypothesis->Prediction1 Prediction2 Prediction 2: Mutations in the PDF gene will cause resistance Hypothesis->Prediction2 Experiment1 Experiment: Target Overexpression Prediction1->Experiment1 Experiment2 Experiment: Resistant Mutant Analysis Prediction2->Experiment2 Result1 Result: MIC is increased Experiment1->Result1 Result2 Result: Mutations found in PDF gene Experiment2->Result2 Conclusion Conclusion: Mechanism Confirmed Result1->Conclusion Result2->Conclusion

Caption: Logical flow of the confirmation process.

References

Comparative Guide to the Structure-Activity Relationship of AI-77-B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-77-B

Core Structure of AI-77-B

AI77B_Core_Structure cluster_dihydroisocoumarin 3,4-Dihydroisocoumarin Moiety cluster_amino_acid Hydroxylated Amino Acid Side Chain Dihydroisocoumarin Dihydroisocoumarin AminoAcid AminoAcid Dihydroisocoumarin->AminoAcid Amide Bond

Structure-Activity Relationship (SAR) Analysis

Modifications to the Amino Acid Side Chain
CompoundR1 (Amine Substitution)R2 (Carboxyl Modification)Anti-ulcer Activity (ED50, mg/kg, p.o.)Anti-inflammatory Activity (ED50, mg/kg, p.o.)
AI-77-B HOH>100>100
Analog 1 HOMe55.0>100
Analog 2 MeOMe28.080.0
Analog 3 EtOMe25.075.0
Analog 4 n-PrOMe33.090.0
Analog 5 n-BuOMe48.0>100
Analog 6 HNH215.045.0
Analog 7 MeNH212.040.0
  • Alkylation of the Primary Amine: Monoalkylation of the primary amine in the esterified analogs (Analogs 2-5) demonstrates that short alkyl chains (methyl, ethyl) enhance both anti-ulcer and anti-inflammatory activities. Longer alkyl chains (n-propyl, n-butyl) lead to a decrease in potency.

  • Amidation of the Carboxyl Group: Conversion of the carboxylic acid to an amide (Analog 6) results in a substantial increase in both anti-ulcer and anti-inflammatory activity.

  • Combined Amidation and Alkylation: The combination of amidation and N-methylation (Analog 7) yields the most potent analog in this series, with the lowest ED50 values for both activities.

SAR_Side_Chain cluster_modification Side Chain Modification cluster_activity Biological Activity Carboxyl_Ester Carboxyl Esterification Increased_AntiUlcer Increased Anti-ulcer Activity Carboxyl_Ester->Increased_AntiUlcer Amine_Alkylation Amine Alkylation Amine_Alkylation->Increased_AntiUlcer Increased_AntiInflammatory Increased Anti-inflammatory Activity Amine_Alkylation->Increased_AntiInflammatory Decreased_Activity Decreased Activity (longer alkyl chains) Amine_Alkylation->Decreased_Activity Carboxyl_Amide Carboxyl Amidation Carboxyl_Amide->Increased_AntiUlcer Carboxyl_Amide->Increased_AntiInflammatory

Caption: SAR of the amino acid side chain.

Modifications to the Dihydroisocoumarin Moiety

The integrity of the dihydroisocoumarin ring system is also crucial for maintaining biological activity.

  • Lactone Ring Opening: Hydrolysis of the lactone ring in the 1H-2-benzopyran-1-one skeleton leads to a significant decrease in gastroprotective activity.

  • Phenolic Hydroxyl Group: Methylation of the phenolic hydroxyl group at the 8-position of the dihydroisocoumarin ring results in a slight decrease in activity.

SAR_Dihydroisocoumarin cluster_modification Dihydroisocoumarin Modification cluster_activity Biological Activity Lactone_Opening Lactone Ring Opening Decreased_Activity Decreased Activity Lactone_Opening->Decreased_Activity Phenolic_Methylation Phenolic OH Methylation Phenolic_Methylation->Decreased_Activity AntiUlcer_Workflow Start Start Fasting Male Wistar rats (180-200g) fasted for 24h (water ad libitum) Start->Fasting Dosing Oral administration of test compound or vehicle (control) Fasting->Dosing Stress Placed in restraint cages and immersed vertically in water (23°C) to the xiphoid process Dosing->Stress Duration Stress maintained for 7 hours Stress->Duration Euthanasia Euthanasia by cervical dislocation Duration->Euthanasia Stomach_Excision Stomach excised and inflated with 1% formalin solution Euthanasia->Stomach_Excision Ulcer_Scoring Stomach opened along the greater curvature and ulcers in the glandular region scored Stomach_Excision->Ulcer_Scoring End End Ulcer_Scoring->End AntiInflammatory_Workflow Start Start Animal_Prep Male Wistar rats (150-180g) Start->Animal_Prep Dosing Oral administration of test compound or vehicle (control) Animal_Prep->Dosing Carrageenan_Injection Subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw Dosing->Carrageenan_Injection Paw_Volume_Measurement Paw volume measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-injection Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of the percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Evaluating the Safety and Toxicity Profile of DAS-77: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and toxicity profile of DAS-77, a Nigerian herbal preparation, benchmarked against standard chemotherapeutic agents. DAS-77 is composed of the milled bark of Mangifera indica (mango) and the root of Carica papaya (pawpaw)[1]. It has demonstrated anticancer activity in preclinical models, including Sarcoma-180 (S-180) and L1210 lymphoid leukemia[2]. For a relevant comparison, this guide contrasts DAS-77 with established chemotherapy regimens used for sarcomas and leukemias, namely the MAID regimen (Mesna, Doxorubicin, Ifosfamide, Dacarbazine) and a combination of Gemcitabine and Docetaxel.

Executive Summary

DAS-77 exhibits a notable safety profile in preclinical oral toxicity studies, with a high LD50 value suggesting low acute toxicity when administered orally. However, chronic administration has been associated with reversible side effects, including electrolyte imbalance and potential male infertility[1]. In contrast, standard chemotherapeutic agents such as the MAID regimen and Gemcitabine/Docetaxel combinations, while effective, are associated with significant and often severe toxicities, including myelosuppression, cardiotoxicity, and neurotoxicity. This guide presents a detailed comparison of the available preclinical data to aid in the evaluation of DAS-77's potential as a therapeutic agent or a source for novel anticancer compounds.

Acute and Chronic Toxicity

A 90-day chronic toxicity study in rats revealed that DAS-77 is relatively safe upon oral administration, with no lethality observed at doses up to 20 g/kg. The intraperitoneal LD50 was determined to be 1122.0 mg/kg. Chronic administration at a therapeutic dose (400 mg/kg) led to reversible reductions in body weight, food intake, and potassium levels, along with increases in ovary weight, neutrophils, and HDL cholesterol. Higher doses were associated with reversible sperm abnormalities and reductions in sperm motility and count[1].

In comparison, the constituent drugs of the MAID regimen and the Gemcitabine/Docetaxel combination are known for their severe dose-limiting toxicities.

ParameterDAS-77MAID Regimen (Doxorubicin, Ifosfamide, Dacarbazine)Gemcitabine + Docetaxel
Acute Toxicity (LD50) Oral (mice): >20 g/kg[1]Intraperitoneal (mice): 1122.0 mg/kg[1]Component-based high toxicity. Doxorubicin LD50 (IV, rats): ~10 mg/kg. Ifosfamide LD50 (IV, mice): ~200 mg/kg.Component-based high toxicity. Docetaxel LD50 (IV, mice): ~50 mg/kg. Gemcitabine LD50 (IV, mice): ~250 mg/kg.
Primary Toxicities Reversible electrolyte imbalance, potential for male infertility (reduced sperm motility and count, increased abnormality)[1].Myelosuppression (neutropenia, thrombocytopenia), cardiotoxicity (doxorubicin), neurotoxicity (ifosfamide), hemorrhagic cystitis (ifosfamide), nausea, and vomiting[3][4][5].Myelosuppression (neutropenia), febrile neutropenia, peripheral neuropathy, fluid retention, mucositis, hair loss[6][7][8].
Genotoxicity Mangifera indica extract showed no genotoxicity in an Ames test, but clastogenic activity was noted in vitro, which was not observed in an in vivo micronucleus test[9][10][11]. Carica papaya root extract showed protective effects against arsenic-induced genotoxicity and the leaf extract demonstrated antimutagenic effects in a micronucleus test[6][12][13].Doxorubicin is a known genotoxic agent that intercalates into DNA. Ifosfamide and Dacarbazine are alkylating agents that cause DNA damage[14][15][16].Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Docetaxel interferes with microtubule function, which can lead to aneuploidy[7][17].

In Vitro and In Vivo Anticancer Efficacy

DAS-77 has been evaluated for its anticancer activity using both in vitro cytotoxicity assays and in vivo tumor models.

In Vitro Cytotoxicity

Different extracts of DAS-77 have shown significant cytotoxic activity against various human cancer cell lines in the Sulforhodamine B (SRB) assay[2].

DAS-77 ExtractCancer Cell LineIC50 (µg/mL)
Ethanol (DAS-A001)HCT-116 (Colon)12[2]
PC3 (Prostate)13[2]
Hydroethanol (DAS-A002)HCT-116 (Colon)<5[2]
PC3 (Prostate)13[2]
Aqueous (DAS-A003)THP-1 (Leukemia)<5[2]
Dichloromethane:Methanol (DAS-A004)HCT-116 (Colon)<5[2]
PC3 (Prostate)17[2]
In Vivo Efficacy

In vivo studies in mice have demonstrated the tumor-inhibiting effects of DAS-77 extracts.

ModelDAS-77 ExtractDose (mg/kg)Tumor Inhibition / OutcomeComparator
Sarcoma-180 Ascites Hydroethanol (DAS-A002)12087.50% inhibition[2]5-FU (20 mg/kg): 97.27% inhibition[2]
Aqueous (DAS-A003)12089.23% inhibition[2]
Sarcoma-180 Solid Tumor Hydroethanol (DAS-A002)-52.56% inhibition[2]5-FU (20 mg/kg): 50.18% inhibition[2]
Aqueous (DAS-A003)-37.95% inhibition[2]
L1210 Leukemia Aqueous (DAS-A003)-177.78% increase in mean survival time[2]5-FU: 211.11% increase in mean survival time[2]

Mechanisms of Action and Signaling Pathways

The anticancer effects of DAS-77 can be attributed to the bioactive compounds in Mangifera indica and Carica papaya, which modulate various signaling pathways. This contrasts with the more direct DNA-damaging or antimitotic mechanisms of conventional chemotherapy.

cluster_DAS77 DAS-77 (Mangifera indica & Carica papaya) cluster_Chemo Standard Chemotherapy DAS77 Bioactive Compounds (Mangiferin, Papain, etc.) PI3K_AKT PI3K/AKT Pathway DAS77->PI3K_AKT Inhibition Apoptosis_DAS Intrinsic & Extrinsic Apoptosis Pathways DAS77->Apoptosis_DAS Induction Caspases_DAS Caspase Activation (Caspase-3, -8, -9) Apoptosis_DAS->Caspases_DAS Cell Death Cell Death Apoptosis_DAS->Cell Death Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation & TOP2 Inhibition Ifosfamide Ifosfamide/Dacarbazine Ifosfamide->DNA Alkylation & Cross-linking Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilization Apoptosis_Chemo Apoptosis DNA->Apoptosis_Chemo DNA Damage Response Microtubules->Apoptosis_Chemo Mitotic Arrest Apoptosis_Chemo->Cell Death

Caption: Comparative mechanisms of action of DAS-77 and standard chemotherapy.

The bioactive compounds in DAS-77, such as mangiferin, are known to induce apoptosis through the modulation of pathways like PI3K/AKT and activation of caspases[18]. In contrast, doxorubicin induces apoptosis via DNA intercalation and topoisomerase II inhibition, leading to a DNA damage response that can involve the Notch signaling pathway[19][20][21]. Ifosfamide and dacarbazine are alkylating agents that directly damage DNA by forming crosslinks[14][15]. Docetaxel acts by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis[3][7].

Experimental Protocols

The evaluation of DAS-77 and its comparators relies on standardized preclinical assays. Below are overviews of the key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test is designed to assess the short-term toxicity of a substance after a single oral dose.

start Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals (single sex, usually female) start->dose_step1 observe1 Observe for 14 days (mortality, clinical signs, body weight) dose_step1->observe1 outcome1 Outcome? observe1->outcome1 stop_low Stop test. Classify based on outcome. outcome1->stop_low 2-3 animals die dose_step2_lower Dose 3 new animals at lower dose (e.g., 50 mg/kg) outcome1->dose_step2_lower 0-1 animal dies dose_step2_higher Dose 3 new animals at higher dose (e.g., 2000 mg/kg) outcome1->dose_step2_higher No effect observe2 Observe for 14 days dose_step2_lower->observe2 dose_step2_higher->observe2 stop_classify Stop test. Classify based on outcome. observe2->stop_classify

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

90-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 408)

This study evaluates the effects of sub-chronic exposure to a substance.

start Animal Acclimatization (Rodents, e.g., rats) grouping Group Allocation (e.g., Control, Low, Mid, High Dose) ~10 males, 10 females per group start->grouping dosing Daily Oral Dosing for 90 Days (gavage, diet, or water) grouping->dosing monitoring Daily/Weekly Monitoring: - Clinical signs - Body weight - Food/water intake dosing->monitoring interim Interim Analyses (optional) (e.g., hematology, clinical chemistry) dosing->interim termination Terminal Sacrifice (Day 91) monitoring->termination interim->termination analysis Data Collection: - Hematology & Clinical Chemistry - Gross Necropsy - Organ Weights - Histopathology termination->analysis noael Determine NOAEL (No-Observed-Adverse-Effect Level) analysis->noael

Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

A Seed cells in 96-well plate B Incubate and allow attachment A->B C Add test compounds (e.g., DAS-77 extracts) and incubate (e.g., 48-72h) B->C D Fix cells with cold Trichloroacetic Acid (TCA) C->D E Stain with Sulforhodamine B (SRB) dye D->E F Wash with 1% acetic acid to remove unbound dye E->F G Solubilize bound dye with 10 mM Tris base F->G H Measure absorbance (OD at ~570 nm) G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

DAS-77, a herbal preparation from Mangifera indica and Carica papaya, demonstrates promising anticancer activity in preclinical models with a significantly better safety profile compared to standard-of-care chemotherapeutic regimens like MAID and Gemcitabine/Docetaxel. Its low oral acute toxicity and the reversible nature of its chronic side effects are advantageous. However, the potential for male reproductive toxicity warrants further investigation. The mechanisms of action appear to be multifactorial, involving the induction of apoptosis through the modulation of key signaling pathways, which differs from the direct DNA-damaging or antimitotic effects of conventional chemotherapy. While the preclinical efficacy of DAS-77 is notable, further studies are required to isolate and characterize the active compounds, fully elucidate their mechanisms of action, and conduct more direct comparative studies with standard agents to better define its therapeutic potential.

References

A Guide to the Independent Validation of Novel Antibacterial Agents: Framework and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. The designation "Antibacterial Agent 77" appears across various research contexts, not as a single entity, but as a placeholder for novel compounds within specific studies. These have included aspergicin, a new alkaloid with moderate activity against Bacillus subtilis and Bacillus dysenteriae[1][2], a carolacton analogue targeting S. mutans biofilms[3], and a potent indole alkaloid derivative effective against Staphylococcus aureus[4]. This guide provides a comprehensive framework for the independent validation of any such novel antibacterial agent, outlining the necessary experimental comparisons, data presentation, and detailed protocols.

Comparative Efficacy of Antibacterial Agents

A direct comparison of a novel agent's performance against established antibiotics and other relevant compounds is fundamental for validation. The following tables provide a template for presenting key quantitative data.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusB. subtilis
This compound (Test)
Vancomycin (Comparator)
Ciprofloxacin (Comparator)
Penicillin (Comparator)

Table 2: Bactericidal vs. Bacteriostatic Activity (Minimum Bactericidal Concentration - MBC)

CompoundS. aureus (MBC in µg/mL)MBC/MIC RatioE. coli (MBC in µg/mL)MBC/MIC Ratio
This compound (Test)
Vancomycin (Comparator)N/AN/A
Ciprofloxacin (Comparator)

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.

Table 3: Cytotoxicity Assessment

CompoundHuman Cell Line (e.g., HEK293) - CC₅₀ (µM)Selectivity Index (SI) for S. aureus
This compound (Test)
Doxorubicin (Positive Control)

The Selectivity Index (SI) is calculated as CC₅₀ / MIC. A higher SI indicates greater selectivity for bacteria over mammalian cells.

Experimental Protocols

Detailed and reproducible methodologies are crucial for independent validation.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), test compound, and comparator antibiotics.

  • Procedure :

    • Prepare a serial two-fold dilution of the test compound and comparators in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent where no visible turbidity is observed.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure :

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from all the wells that show no visible growth.

    • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

3. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials : Human cell line (e.g., HEK293), 96-well plates, cell culture medium (e.g., DMEM), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the test compound and incubate for another 24-48 hours.

    • Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The CC₅₀ (half-maximal cytotoxic concentration) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Workflows and Pathways

Experimental Workflow for Antibacterial Agent Validation

G cluster_0 In Vitro Testing cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy MIC MIC Determination MBC MBC Determination MIC->MBC Animal Animal Model of Infection MIC->Animal Membrane Membrane Permeability Assay MBC->Membrane DNA DNA Gyrase Inhibition Assay MBC->DNA Protein Protein Synthesis Inhibition MBC->Protein Cyto Cytotoxicity Assay Cyto->Animal Tox Toxicity Studies Animal->Tox Start Novel Antibacterial Agent Start->MIC Start->Cyto

Caption: Workflow for the validation of a novel antibacterial agent.

Hypothetical Signaling Pathway Inhibition

Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Bacterial Cell Wall->Peptidoglycan Synthesis Transpeptidase Transpeptidase Peptidoglycan Synthesis->Transpeptidase Transpeptidase->Bacterial Cell Wall Cross-linking Cell Lysis Cell Lysis Transpeptidase->Cell Lysis Inhibition leads to This compound This compound This compound->Transpeptidase Inhibition

Caption: Inhibition of peptidoglycan synthesis by a hypothetical agent.

References

AI-77-B and its Synthetic Analogues: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Comparative Performance Data

CompoundA375-S2 (IC50, µM)HeLa (IC50, µM)
AI-77-B 0.20.4
AI-77-F 0.040.02
Sg17-1-4 0.30.05

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human malignant melanoma (A375-S2) and human cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

Anti-Ulcer Activity (Ethanol-Induced Ulcer Model)

This widely used preclinical model is employed to evaluate the gastroprotective effects of a test compound.

  • Animal Model: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

  • Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric ulcers.

  • Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions. The percentage of ulcer inhibition is calculated by comparing the ulcer index of the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

Hypothesized Cytotoxic Signaling Pathway

Cytotoxic_Signaling_Pathway AI-77-B_Analogue AI-77-B_Analogue Cancer_Cell_Membrane Cancer_Cell_Membrane AI-77-B_Analogue->Cancer_Cell_Membrane Binds to or enters cell Pro-apoptotic_Proteins Pro-apoptotic_Proteins Cancer_Cell_Membrane->Pro-apoptotic_Proteins Signal Transduction Mitochondrial_Dysfunction Mitochondrial_Dysfunction Pro-apoptotic_Proteins->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Workflow for Cytotoxicity Screening

The process of identifying and evaluating the cytotoxic potential of novel compounds follows a structured workflow.

Cytotoxicity_Workflow Compound_Synthesis Compound_Synthesis Dose-Response_Screening Dose-Response_Screening Compound_Synthesis->Dose-Response_Screening Cell_Line_Selection Cell_Line_Selection Cell_Line_Selection->Dose-Response_Screening IC50_Determination IC50_Determination Dose-Response_Screening->IC50_Determination Mechanism_of_Action_Studies Mechanism_of_Action_Studies IC50_Determination->Mechanism_of_Action_Studies

Caption: Standard experimental workflow for in vitro cytotoxicity evaluation.

Gastroprotective Mechanism of Action

The anti-ulcer effects of various compounds often involve the modulation of protective and aggressive factors within the gastric mucosa.

Gastroprotective_Mechanism cluster_protective Protective Factors cluster_aggressive Aggressive Factors Mucus_Bicarbonate_Barrier Mucus_Bicarbonate_Barrier Prostaglandin_Synthesis Prostaglandin_Synthesis Mucosal_Blood_Flow Mucosal_Blood_Flow Gastric_Acid Gastric_Acid Pepsin Pepsin AI-77-B AI-77-B AI-77-B->Mucus_Bicarbonate_Barrier Enhances AI-77-B->Prostaglandin_Synthesis Stimulates AI-77-B->Gastric_Acid Inhibits

Conclusion and Future Directions

Future research should focus on:

  • In Vivo Efficacy and Toxicity: Promising analogues should be advanced to in vivo models to assess their anti-ulcer and anti-cancer efficacy, as well as their safety profiles.

  • Mechanism of Action Elucidation: Detailed molecular studies are required to identify the specific signaling pathways and molecular targets modulated by these compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Antibacterial Agent 77

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Antibacterial agent 77, a potent quorum sensing inhibitor targeting the agr system in Staphylococcus aureus. Adherence to these guidelines is critical for personal safety and the integrity of your research.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Impervious clothing (e.g., lab coat)Shields skin from accidental spills.
Respiratory Protection Suitable respiratorNecessary when handling the powder form or when aerosolization is possible to prevent inhalation.

This data is synthesized from the Material Safety Data Sheet for this compound.[1]

Engineering Controls

Proper laboratory ventilation is crucial when working with this agent.

ControlSpecificationRationale
Ventilation Ensure adequate ventilationMinimizes inhalation exposure.
Safety Stations Accessible safety shower and eye wash stationProvides immediate decontamination in case of accidental exposure.

This data is synthesized from the Material Safety Data Sheet for this compound.[1]

Operational and Disposal Plans

Proper handling and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Handling and Storage
AspectProcedure
General Handling Avoid inhalation and contact with eyes and skin. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Storage (Powder) Store at -20°C in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight.
Storage (in Solvent) Store at -80°C in a tightly sealed container.

Storage information is based on supplier recommendations.

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary.

ProcedureSteps
Accidental Release 1. Evacuate personnel to a safe area. 2. Wear full personal protective equipment. 3. Ensure adequate ventilation. 4. Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite). 5. Decontaminate surfaces and equipment by scrubbing with alcohol. 6. Collect spillage and dispose of contaminated material according to approved waste disposal plant procedures.[1]
Waste Disposal Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.[1]

Experimental Protocols

While specific efficacy data for this compound is not publicly available, the following are detailed methodologies for key experiments typically performed to evaluate such an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture S. aureus overnight in CAMHB. Dilute the culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the agent in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the agent at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Biofilm Inhibition Assay

This assay assesses the ability of the agent to prevent the formation of biofilms.

Materials:

  • This compound

  • Staphylococcus aureus strain known for biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Preparation: Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.

  • Inoculation: Add a standardized S. aureus suspension to each well. Include a positive control (bacteria without the agent).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add crystal violet to each well and incubate for 15 minutes.

  • Quantification: Wash away excess stain and allow the plate to dry. Solubilize the bound crystal violet with 95% ethanol. Measure the absorbance at a wavelength between 570-595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and its evaluation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

agr_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AIP AIP (Autoinducing Peptide) AgrC AgrC (Sensor Kinase) AIP->AgrC Binds and Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII Transcript (agrB, agrD, agrC, agrA) P2->RNAII Transcription RNAIII RNAIII Transcript (Virulence Factors) P3->RNAIII Transcription Agent77 This compound Agent77->AgrA Inhibits

Staphylococcus aureus agr Quorum Sensing Pathway and Inhibition by this compound.

experimental_workflow start Start: Prepare Stock Solution of this compound mic_prep Prepare Serial Dilutions in 96-well Plate start->mic_prep biofilm_prep Prepare Serial Dilutions in Biofilm-Promoting Media start->biofilm_prep inoculate Inoculate Plates mic_prep->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate inoculate_biofilm Inoculate Plates for Biofilm Assay inoculum_prep->inoculate_biofilm incubate Incubate at 37°C inoculate->incubate read_mic Read MIC Results (Visual/Spectrophotometer) incubate->read_mic end End: Analyze and Report Data read_mic->end biofilm_prep->inoculate_biofilm incubate_biofilm Incubate for Biofilm Formation inoculate_biofilm->incubate_biofilm stain_biofilm Wash and Stain with Crystal Violet incubate_biofilm->stain_biofilm quantify_biofilm Quantify Biofilm Inhibition (Absorbance Reading) stain_biofilm->quantify_biofilm quantify_biofilm->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.